Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
This guide provides a comprehensive overview of a robust and contemporary methodology for the synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, a valuable scaffold in medicinal chemistry and drug development. We will delve into the strategic considerations for the synthetic pathway, provide detailed experimental protocols, and outline the analytical techniques required for the thorough characterization of the target compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. This scaffold can be considered a constrained analog of proline, an amino acid known to induce specific conformations in peptides and proteins. The introduction of the cyclopropane ring further restricts conformational flexibility, which can lead to enhanced binding affinity and improved pharmacokinetic properties of drug candidates. Derivatives of this scaffold have shown promise in a range of therapeutic areas, underscoring the importance of efficient and reliable synthetic routes to access novel analogs.
Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is most effectively approached through a three-stage sequence, commencing with the well-established dirhodium(II)-catalyzed cyclopropanation of a protected pyrroline, followed by deprotection and subsequent N-alkylation. This strategy offers a convergent and reliable route to the target molecule.
dot
Caption: Overall synthetic workflow.
Stage 1: Dirhodium(II)-Catalyzed Cyclopropanation
The cornerstone of this synthesis is the highly efficient and stereoselective cyclopropanation of an alkene. The reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) in the presence of a dirhodium(II) catalyst is a well-precedented and reliable method for constructing the 3-azabicyclo[3.1.0]hexane core.[1][2]
Mechanism: The reaction proceeds through the formation of a rhodium carbene intermediate from the reaction of the dirhodium(II) catalyst with ethyl diazoacetate. This electrophilic carbene then undergoes a concerted addition to the double bond of the N-Boc-2,5-dihydropyrrole to form the cyclopropane ring. The use of a chiral dirhodium catalyst can induce high levels of enantioselectivity in this transformation.[3] For the purpose of this guide, we will focus on the use of the readily available and effective dirhodium(II) acetate.
dot
Caption: Simplified cyclopropanation mechanism.
Experimental Protocol: Synthesis of Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen), add the dirhodium(II) acetate catalyst (0.01-1 mol%).
-
Heat the mixture to a gentle reflux (or the desired reaction temperature, typically 40-80 °C).
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate as a mixture of exo and endo diastereomers.
Stage 2: N-Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a common and effective method for this transformation.
Experimental Protocol: Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
-
Dissolve the mixture of ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. This product is often used in the next step without further purification.
Stage 3: N-Benzylation
The final step involves the alkylation of the secondary amine with benzyl bromide in the presence of a base to yield the target compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base such as anhydrous potassium carbonate (2-3 eq) or triethylamine (2-3 eq) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Expected Characterization Data
The following table summarizes the expected analytical and spectroscopic data for the target compound. Note that the cyclopropanation reaction typically yields a mixture of exo and endo diastereomers, which may be separable by chromatography. The data presented here are representative, and slight variations may be observed.
| Technique | Expected Data |
| Appearance | Colorless to pale yellow oil or solid. |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.05-4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50-3.70 (m, 2H, NCH₂Ph), 2.80-3.20 (m, 4H, pyrrolidine ring protons), 1.80-2.00 (m, 2H, cyclopropyl protons), 1.20-1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃). Note: The exact chemical shifts and coupling constants will differ for the exo and endo isomers. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172-174 (C=O), 138-140 (quaternary Ar-C), 128-129 (Ar-CH), 127-128 (Ar-CH), 60-61 (OCH₂CH₃), 58-60 (NCH₂Ph), 50-55 (pyrrolidine ring carbons), 20-25 (cyclopropyl carbons), 14-15 (OCH₂CH₃). |
| Infrared (IR) | ν (cm⁻¹) ~2980 (C-H), ~1720 (C=O, ester), ~1600, 1495, 1450 (C=C, aromatic), ~1180 (C-O). |
| Mass Spectrometry (ESI+) | m/z 246.14 [M+H]⁺, 268.12 [M+Na]⁺. |
Conclusion
This guide has outlined a comprehensive and field-proven approach to the synthesis and characterization of this compound. The three-stage synthetic sequence, centered around a key dirhodium(II)-catalyzed cyclopropanation, offers a reliable and adaptable route to this valuable heterocyclic scaffold. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers and scientists to successfully prepare and validate this compound for applications in drug discovery and development. The principles and techniques described herein can be further extended to the synthesis of a diverse library of substituted 3-azabicyclo[3.1.0]hexane derivatives.
References
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Davies, H. M. L.; Reed, M. A. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Org. Lett.2024 , 26 (1), 123-127. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135763953, Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
Davies, H. M. L.; Lee, G. H. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron2013 , 69 (27-28), 5579-5592. [Link]
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- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the X-ray Crystallography of 3-Azabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry, forming the core of numerous bioactive molecules, including potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) and opioid receptor antagonists. The precise three-dimensional atomic arrangement of these derivatives, unequivocally determined by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. This technical guide provides a comprehensive overview of the principles and practices of X-ray crystallography as applied to 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the nuances of crystallization, data collection, structure solution, and refinement, offering field-proven insights and detailed protocols to empower researchers in their structural biology endeavors.
The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Drug Discovery
The 3-azabicyclo[3.1.0]hexane core imparts a high degree of conformational rigidity to molecules, a desirable trait in drug design that can lead to enhanced binding affinity and selectivity for their biological targets.[1][2][3] This rigid framework reduces the entropic penalty upon binding to a protein, as the molecule does not need to "freeze" into a specific conformation.
Notable therapeutic applications of 3-azabicyclo[3.1.0]hexane derivatives include:
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DPP-IV Inhibitors: These compounds are crucial in the management of type 2 diabetes. The conformationally restricted 3-azabicyclo[3.1.0]hexane moiety can effectively mimic the proline residue of natural substrates, leading to potent and selective inhibition of the DPP-IV enzyme.[1][4]
-
Opioid Receptor Antagonists: Derivatives of this scaffold have been developed as novel achiral μ-opioid receptor antagonists for conditions such as pruritus.[2][3]
-
Dopamine Receptor Antagonists: The rigid bicyclic structure has been incorporated into ligands targeting dopamine D3 receptors, which are implicated in substance abuse disorders.[5]
Given the profound impact of subtle structural modifications on biological activity, high-resolution crystal structures are indispensable for advancing these therapeutic agents.
The Crystallographic Journey: From Powder to Structure
The path from a synthesized 3-azabicyclo[3.1.0]hexane derivative to its three-dimensional structure is a multi-step process, each stage requiring meticulous attention to detail.
Caption: The general workflow for determining the crystal structure of a 3-azabicyclo[3.1.0]hexane derivative.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging and critical step in the crystallographic process. The rigid and often polar nature of 3-azabicyclo[3.1.0]hexane derivatives can present unique challenges and opportunities in crystallization.
The goal of crystallization is to slowly decrease the solubility of the molecule, allowing it to self-assemble into a highly ordered, three-dimensional lattice. Key factors influencing this process include:
-
Purity: The starting material should be of the highest possible purity (>95%), as impurities can inhibit nucleation and crystal growth.
-
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. Solvents that are too good will prevent precipitation, while those that are too poor will cause rapid, amorphous precipitation.
-
Precipitants: These are agents that reduce the solubility of the compound. Common precipitants include salts (e.g., ammonium sulfate), polymers (e.g., polyethylene glycols), and organic solvents.
-
Temperature: Temperature affects solubility and the kinetics of crystal growth. Cooling is a common method to induce crystallization.
-
pH: For derivatives with ionizable groups, pH can dramatically influence solubility and crystal packing.
A systematic approach is crucial for identifying suitable crystallization conditions.
Step-by-Step Methodology for Crystallization Screening:
-
Solubility Testing: Begin by assessing the solubility of your 3-azabicyclo[3.1.0]hexane derivative in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, hexane).
-
Initial Screening: Employ commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is most common for small-scale screening.
-
Hanging Drop Vapor Diffusion:
-
Pipette 500 µL of the precipitant solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of your concentrated compound solution with 1-2 µL of the precipitant solution from the well.
-
Invert the coverslip and seal the well with vacuum grease.
-
Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the concentration of your compound and the precipitant in the drop, leading to supersaturation and, ideally, crystallization.
-
-
-
Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.
Optimization of "Hits":
Once initial crystalline "hits" are identified, the conditions must be optimized to produce larger, better-quality crystals. This involves systematically varying the concentrations of the precipitant and the compound, as well as exploring different pH values and temperatures around the initial successful condition.
Field-Proven Insights for 3-Azabicyclo[3.1.0]hexane Derivatives:
-
Salt Formation: Due to the basic nitrogen atom in the bicyclic core, forming a salt with a suitable acid (e.g., HCl, HBr, oxalic acid) can significantly improve the crystallinity and solubility properties of the derivative.[6]
-
Solvent Systems: A mixture of a good solvent (e.g., methanol, ethanol) and a miscible anti-solvent (e.g., diethyl ether, hexane) can be effective for slow evaporation or vapor diffusion methods.
-
N-Protecting Groups: For derivatives with a free secondary amine, the presence of protecting groups like tert-butyloxycarbonyl (Boc) can influence solubility and crystal packing. The bulky Boc group may facilitate crystallization in some cases.
Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is subjected to a finely focused beam of X-rays to generate a diffraction pattern.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K). Low temperatures reduce atomic vibrations, leading to higher quality diffraction data.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern instruments are equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS).[7]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset by rotating the crystal in the X-ray beam. The goal is to measure the intensities of as many unique reflections as possible to a desired resolution.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled to place all measurements on a common scale.
Structure Solution and Refinement: From Data to Model
The collected diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. This "phase problem" is the central challenge in structure determination.
-
Structure Solution: For small molecules like 3-azabicyclo[3.1.0]hexane derivatives, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the measured intensities to derive initial phase estimates.
-
Model Building: The initial phases are used to calculate an electron density map. An initial atomic model is then built into this map.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters (describing atomic vibrations), and occupancies to improve the agreement between the observed and calculated diffraction data. The quality of the refinement is monitored by the R-factor and R-free values, which should be as low as possible.
Data Analysis and Interpretation: A Case Study
The crystal structure of human DPP-IV in complex with (1S,3S, 5S)-2-[(2S)-2-AMINO-2-(3-HYDROXYTRICYCLO[3.3.1.13,7]DEC-1- YL)ACETYL]-2-AZABICYCLO[3.1.0]HEXANE-3-CARBONITRILE (PDB ID: 3BJM) provides an excellent example of the crystallographic data obtained for a derivative of this class.[4]
Table 1: Representative Crystallographic Data for a 3-Azabicyclo[3.1.0]hexane Derivative Complex
| Parameter | Value | Reference |
| PDB ID | 3BJM | [4] |
| Resolution (Å) | 2.35 | [4] |
| R-value (work) | 0.213 | [4] |
| R-free | 0.253 | [4] |
| Space Group | P 1 21 1 | [4] |
| Unit Cell (a, b, c in Å) | 73.18, 142.12, 91.02 | [4] |
| Unit Cell (α, β, γ in °) | 90.00, 108.97, 90.00 | [4] |
This data provides high-resolution insight into how the 3-azabicyclo[3.1.0]hexane core and its substituents interact with the active site of the DPP-IV enzyme, guiding the design of next-generation inhibitors.
While the above example is for a protein-ligand complex, similar quality data can be obtained for standalone small molecule crystals of these derivatives. Accessing the Cambridge Structural Database (CSD) can provide a wealth of crystallographic information for various 3-azabicyclo[3.1.0]hexane compounds.[8][9]
Caption: The logical flow of solving and refining a crystal structure from diffraction data.
Common Challenges and Troubleshooting
-
Poor Crystal Quality: If initial crystals are small, poorly formed, or clustered, systematically screen additives (e.g., detergents, small molecules) and explore different crystallization techniques like microseeding.
-
Twinning: This occurs when two or more crystal lattices are intergrown. Specialized data processing software can often handle twinned data.
-
Disorder: Parts of the molecule may be disordered in the crystal, leading to weak or diffuse electron density. Modeling disorder requires careful refinement with appropriate constraints and restraints.
Conclusion and Future Outlook
X-ray crystallography is an indispensable tool in the development of therapeutics based on the 3-azabicyclo[3.1.0]hexane scaffold. The detailed structural insights it provides are fundamental to understanding and optimizing the molecular interactions that drive biological activity. As synthetic methodologies continue to produce novel derivatives with increasing complexity, the demand for high-resolution structural data will only grow. The principles and protocols outlined in this guide provide a robust framework for researchers to successfully elucidate the three-dimensional structures of these important molecules, thereby accelerating the drug discovery process.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. 2025-12-17. [Link]
-
RCSB Protein Data Bank. 3BJM: Crystal structure of human DPP-IV in complex with (1S,3S, 5S)-2-[(2S)-2-AMINO-2-(3-HYDROXYTRICYCLO[3.3.1.13,7]DEC-1- YL)ACETYL]-2-AZABICYCLO[3.1.0]HEXANE-3-CARBONITRILE (CAS), (1S,3S,5S)-2-((2S)-2-AMINO-2-(3-HYDROXYADAMANTAN-1- YL)ACETYL)-2-AZABICYCLO[3.1.0]HEXANE-3-CARBONITRILE (IUPAC), OR BMS-477118. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]
-
Micheli, F., et al. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. Journal of Medicinal Chemistry, 53(1), 374-391. [Link]
-
Jones, S. D., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. [Link]
-
Jones, S. D., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2236-2240. [Link]
-
WIPO Patentscope. (2016). WO/2016/186184 CRYSTAL OF SALT OF NOVEL 3-AZABICYCLO[3.1.0]HEXANE DERIVATIVE AND PHARMACEUTICAL USE THEREOF. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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A Computational Guide to the Conformational Landscape of 3-Azabicyclo[3.1.0]hexane: Implications for Drug Design
This in-depth technical guide provides a comprehensive overview of the computational methodologies used to elucidate the conformational preferences of the 3-azabicyclo[3.1.0]hexane scaffold. This bicyclic system is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active agents, including novel therapeutics targeting a range of diseases.[1][2][3] Understanding its three-dimensional structure is paramount for rational drug design and the development of next-generation pharmaceuticals with enhanced potency and selectivity.[4][5]
The Structural Significance of 3-Azabicyclo[3.1.0]hexane in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted piperidine analog that has garnered significant attention from the pharmaceutical industry.[6] Its rigid framework reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. This scaffold is a key structural feature in a wide array of biologically active compounds, including sigma receptor ligands, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and potent antibacterial agents.[4][5][6] The precise spatial arrangement of substituents on this core structure is critical for molecular recognition and, consequently, its therapeutic effect.
The Conformational Dichotomy: Boat vs. Chair
The conformational landscape of the 3-azabicyclo[3.1.0]hexane ring system is dominated by two principal conformations: a boat-like and a chair-like form.[7][8] Computational studies, corroborated by experimental data from NMR spectroscopy and X-ray crystallography, have consistently shown that the boat-like conformers are generally of lower energy and thus more stable than their chair-like counterparts for the parent bicyclo[3.1.0]hexane system and many of its derivatives.[7][9][10]
The preference for a boat conformation is a key characteristic of the bicyclo[3.1.0]hexane framework.[8] This preference can, however, be modulated by the nature and position of substituents on the ring. For instance, bulky substituents at the N(3) position or the presence of intramolecular hydrogen bonds can influence the energetic balance between the boat and chair forms.[7][9]
| Conformer | General Stability | Key Structural Features |
| Boat-like | Generally more stable | The five-membered ring adopts a twisted-envelope shape. |
| Chair-like | Generally less stable | The five-membered ring resembles a classic chair conformation. |
A Robust Computational Workflow for Conformational Analysis
A reliable and reproducible computational protocol is essential for accurately predicting the conformational preferences of 3-azabicyclo[3.1.0]hexane derivatives. The following workflow represents a field-proven approach that balances computational cost with high accuracy.
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Construct the 3D structure of the 3-azabicyclo[3.1.0]hexane derivative of interest using a molecular builder.
-
Generate both the boat-like and chair-like initial conformations.
-
-
Conformational Search (for flexible substituents):
-
If the molecule contains flexible side chains, perform a systematic or stochastic conformational search using a lower-level, computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).
-
This step aims to identify a set of low-energy starting geometries for higher-level quantum mechanics calculations.
-
-
Geometry Optimization:
-
Perform full geometry optimizations of all unique low-energy conformers identified in the previous step.
-
Recommended Method: Density Functional Theory (DFT) is the workhorse for such studies. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency.[9][10]
-
Include a polarizable continuum model (PCM) to account for the implicit effects of a solvent if the experimental data is in solution.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the geometry optimization.
-
This step is crucial for two reasons:
-
To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).
-
To obtain thermochemical data (zero-point vibrational energy, thermal corrections) for accurate relative energy calculations.
-
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ) or a more sophisticated computational method (e.g., coupled-cluster theory).
-
-
Analysis of Results:
-
Compare the relative energies (Gibbs free energy or electronic energy) of all stable conformers to determine their populations at a given temperature.
-
Analyze key geometric parameters, such as dihedral angles and bond lengths, to characterize the conformations.
-
If applicable, compare computed NMR coupling constants or chiroptical properties (VCD, ORD) with experimental data for validation.
-
Visualizing the Computational Workflow
Caption: A typical workflow for the computational conformational analysis of 3-azabicyclo[3.1.0]hexane derivatives.
The Decisive Role of Substituents and Intramolecular Interactions
While the parent 3-azabicyclo[3.1.0]hexane may favor a boat conformation, this preference is not absolute and can be readily influenced by substitution patterns.
-
N-Substituents: The nature of the substituent on the nitrogen atom (N3) can have a profound impact on the conformational equilibrium. For instance, some N-substituted 3-azoniabicyclohexane derivatives have been shown to prefer a chair conformation.[7]
-
Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds has been identified as a dominant factor in determining the relative stability among different conformers.[9][10] These non-covalent interactions can stabilize otherwise higher-energy conformations.
The interplay of these factors creates a nuanced conformational landscape that must be carefully evaluated for each specific derivative.
Bridging Theory and Experiment: Validation of Computational Models
The trustworthiness of computational predictions hinges on their validation against experimental data. For the conformational analysis of 3-azabicyclo[3.1.0]hexane, several experimental techniques are invaluable:
-
NMR Spectroscopy: Proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons and provide a powerful tool for deducing the solution-phase conformation.[7]
-
X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state conformation.[7]
-
Chiroptical Spectroscopy: For chiral derivatives, vibrational circular dichroism (VCD), optical rotatory dispersion (ORD), and electronic circular dichroism (ECD) can be used in conjunction with DFT calculations to determine the absolute configuration and dominant solution-phase conformation.[9]
A strong correlation between computed and experimental data provides high confidence in the computational model and its predictive power for analogs.
Logical Relationship for Model Validation
Caption: The synergistic relationship between computational predictions and experimental data for model validation.
Conclusion: A Powerful Synergy for Drug Discovery
The conformational analysis of the 3-azabicyclo[3.1.0]hexane scaffold is a critical endeavor in modern drug discovery. Computational chemistry provides an indispensable toolkit for dissecting the subtle energetic differences between its boat and chair conformations. By employing robust and well-validated computational workflows, researchers can gain deep insights into the structural preferences of this important heterocyclic system. This knowledge, in turn, empowers the rational design of more potent and selective drug candidates, ultimately accelerating the development of new medicines.
References
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Gessner, R., et al. (n.d.). Conformation of 6 - M or p ho I i no -3-aza b icyclo [ 3.1 .O] hexa ne Derivatives. RSC Publishing. Retrieved from [Link]
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Notario, R., et al. (2020). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. Retrieved from [Link]
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Yang, G., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777. Retrieved from [Link]
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Marrazzo, A., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Arkivoc, 2004(5), 156-169. Retrieved from [https://www.semantic scholar.org/paper/1-Phenyl-3-azabicyclo[3.1.0]hexane-derivatives-as-Marrazzo-Pappalardo/1b35e5d34199859f511e4942d99c43a233b497f5]([Link] scholar.org/paper/1-Phenyl-3-azabicyclo[3.1.0]hexane-derivatives-as-Marrazzo-Pappalardo/1b35e5d34199859f511e4942d99c43a233b497f5)
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(n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Retrieved from [Link]
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(2022). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. The Royal Society of Chemistry. Retrieved from [Link]
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(2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Retrieved from [Link]
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(n.d.). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ACS Publications. Retrieved from [Link]
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(n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. Retrieved from [Link]
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(2024). Vol 60, No 1 (2024). Russian Journal of Organic Chemistry. Retrieved from [Link]
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(n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Retrieved from [Link]
-
(2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Retrieved from [Link]
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(2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Retrieved from [Link]
-
(n.d.). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. PMC - NIH. Retrieved from [Link]
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(2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Retrieved from [Link]
-
(1995). Chiroptical Properties of 1-Azabicyclo[3.1.O]hexane in the Vacuum-UV and IR Regions. Retrieved from [Link]
- (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.
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(n.d.). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. Retrieved from [Link]
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(n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. Retrieved from [Link]
-
(n.d.). Conformational Constraint in Oxazolidinone Antibacterials. Synthesis and Structure−Activity Studies of (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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A Guide to the Spectroscopic Elucidation of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
This technical guide provides a comprehensive overview of the spectroscopic techniques and data interpretation required for the structural analysis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert insights into the unique characteristics of the azabicyclic framework. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will focus on the predicted spectroscopic features based on the analysis of closely related analogues and fundamental principles.
Introduction: The Structural Significance of 3-Azabicyclo[3.1.0]hexanes
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, including opioid receptor antagonists and histone deacetylase inhibitors.[1][2] The rigid, bicyclic nature of this framework imparts specific conformational constraints that are crucial for its interaction with biological targets. Accurate and unambiguous structural characterization is therefore paramount in the development of novel therapeutics based on this scaffold. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete structural elucidation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale and Comparative Insights |
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | The five protons of the phenyl group will resonate in the typical aromatic region. |
| Benzylic (CH₂) | ~3.60 | Singlet or AB quartet | The two protons of the benzylic methylene group are diastereotopic due to the chiral center of the bicyclic system, potentially leading to an AB quartet. However, in some cases, they may appear as a singlet. |
| Ethyl Ester (CH₂) | ~4.10 | Quartet | The methylene protons of the ethyl group are adjacent to three methyl protons, resulting in a quartet. |
| Ethyl Ester (CH₃) | ~1.20 | Triplet | The methyl protons of the ethyl group are adjacent to two methylene protons, resulting in a triplet. |
| Bicyclic Core (H1, H5) | 2.00 - 2.50 | Multiplet | These bridgehead protons are coupled to multiple other protons in the ring system. |
| Bicyclic Core (H2, H4) | 2.80 - 3.20 | Multiplets | These protons are adjacent to the nitrogen atom, leading to a downfield shift. |
| Bicyclic Core (H6) | 1.50 - 2.00 | Multiplet | This proton on the cyclopropane ring is expected to be in a relatively upfield region. |
Note: The exact chemical shifts can be influenced by solvent and stereochemistry.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale and Comparative Insights |
| Carbonyl (C=O) | 170 - 175 | The ester carbonyl carbon is characteristically found in this downfield region.[3] |
| Aromatic (Benzyl) | 127 - 140 | The carbons of the phenyl ring will appear in the aromatic region. |
| Benzylic (CH₂) | 55 - 65 | The carbon of the benzylic methylene group. |
| Ethyl Ester (CH₂) | ~60 | The methylene carbon of the ethyl group. |
| Ethyl Ester (CH₃) | ~14 | The methyl carbon of the ethyl group. |
| Bicyclic Core (C1, C5) | 30 - 40 | The bridgehead carbons of the bicyclic system. |
| Bicyclic Core (C2, C4) | 50 - 60 | These carbons are bonded to the nitrogen atom, causing a downfield shift. |
| Bicyclic Core (C6) | 20 - 30 | The carbon of the cyclopropane ring. |
2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. It is instrumental in tracing the connectivity within the bicyclic core and the ethyl group.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the ethyl ester to the bicyclic core and the benzyl group to the nitrogen atom.[4][5]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimization of parameters for the HMBC experiment may be necessary to enhance long-range correlations.
-
Data Processing and Interpretation: Process the spectra using appropriate software and interpret the correlations to assemble the final structure.
Workflow for NMR-Based Structure Elucidation:
Caption: Proposed primary fragmentation pathway.
Key Expected Fragments:
| m/z | Proposed Structure | Significance |
| 246.15 | [M+H]⁺ | Protonated molecular ion. |
| 91.05 | C₇H₇⁺ | Tropylium ion, a strong indicator of a benzyl group. [6] |
| 155.10 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.
-
MS/MS Analysis: Select the molecular ion as the precursor and perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~1735 | Ester (C=O) | Stretch | Strong |
| 1300 - 1000 | Ester (C-O) | Stretch | Strong |
| 3000 - 2850 | C-H (Aliphatic) | Stretch | Medium to Strong |
| ~3030 | C-H (Aromatic) | Stretch | Medium |
| 1600, 1495, 1450 | C=C (Aromatic) | Stretch | Medium to Weak |
The IR spectrum is expected to be dominated by a strong carbonyl stretch from the ester group around 1735 cm⁻¹. [2][7]The C-O stretches of the ester will also be prominent. [7]The C-H stretching region will show absorptions for both the aliphatic bicyclic core and the aromatic benzyl group.
Experimental Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, 2D NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of this complex bicyclic system. Mass spectrometry confirms the molecular weight and provides key structural information through predictable fragmentation patterns, and IR spectroscopy offers a quick confirmation of the present functional groups. By integrating the data from these techniques, researchers can achieve a high level of confidence in the structural elucidation of this and related 3-azabicyclo[3.1.0]hexane derivatives, which is a critical step in the advancement of drug discovery and development programs.
References
- Abdel-Magid, A. F., et al. (2006). A Novel Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives.
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
- Goti, A., et al. (2005). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 13(21), 5974-5983.
-
McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
- MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3795.
-
National Center for Biotechnology Information. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(6), 1228-1235.
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hmqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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"physical and chemical properties of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate"
An In-depth Technical Guide to Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation. This guide focuses on a specific derivative, this compound, offering a comprehensive overview of its physical and chemical properties, synthesis, and characterization. The insights provided herein are intended to empower researchers in their efforts to design and develop novel therapeutics based on this versatile bicyclic system.
Molecular Structure and Nomenclature
This compound possesses a bicyclic core where a pyrrolidine ring is fused with a cyclopropane ring. The nitrogen atom at position 3 is substituted with a benzyl group, and an ethyl carboxylate group is attached at position 6. The stereochemistry of the substituents, particularly at the bridgehead carbons and the carboxylate group, is crucial for its biological activity and can exist in exo or endo configurations.
Bicyclic compounds are systematically named to define the connectivity and size of the rings. The nomenclature "bicyclo[3.1.0]" indicates that the two bridgehead carbons are connected by three paths of 3, 1, and 0 atoms, respectively.[1][2]
Structural Diagram
Caption: General structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the title compound is not extensively available in public literature, we can infer its properties based on closely related analogs and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₉NO₂ | Calculated |
| Molecular Weight | 245.32 g/mol | Calculated[3][4] |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated. | General chemical principles. |
| logP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 2.0 - 3.0. | Based on analogs and computational models.[3] |
| pKa | The tertiary amine is expected to be basic, with a predicted pKa in the range of 7-9. | General chemical principles. |
Note: The values in this table are estimates and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
For novel compounds like this compound, a standard suite of experiments is necessary to determine its physicochemical profile accurately.
Caption: A typical workflow for the experimental determination of key physicochemical properties.
Protocol for LogP Determination (Shake-Flask Method) [5]
-
Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: A known amount of the compound is dissolved in one of the phases.
-
Equilibration: The two phases are combined in a flask and shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Reactivity
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves the cyclopropanation of a pyrrole precursor or the reaction of a cyclopropane dicarboxylic acid derivative with an amine.
Proposed Synthetic Route
A plausible synthetic pathway to this compound involves the reaction of N-benzylmaleimide with a sulfur ylide to form the bicyclic dione, followed by selective reduction.[6]
Caption: A proposed two-step synthesis of the title compound.
Step-by-Step Synthetic Protocol
-
Synthesis of Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate:
-
To a solution of N-benzylmaleimide in a suitable solvent (e.g., benzene or toluene), add ethyl dimethylsulfuranylideneacetate.
-
The reaction mixture is heated to reflux. The initial product is a mixture of exo and endo isomers.
-
Treatment with a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the conversion to the thermodynamically more stable isomer.
-
The product is isolated and purified by column chromatography.
-
-
Reduction of the Dione:
-
The dione intermediate is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
A complex metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C).[6]
-
The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Reactivity Profile
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
N-Debenzylation: The benzyl group on the nitrogen can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would yield the secondary amine.
-
Ring Stability: The 3-azabicyclo[3.1.0]hexane core is generally stable but can undergo ring-opening reactions under certain harsh conditions, particularly those involving strong acids or nucleophiles that can attack the strained cyclopropane ring.[7]
Spectroscopic Characterization
The structure and purity of this compound are confirmed through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Signals in the range of 7.2-7.4 ppm corresponding to the benzyl group. - Benzyl CH₂: A singlet or AB quartet around 3.5-4.5 ppm. - Ethyl ester protons: A quartet (CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm. - Bicyclic protons: A complex set of multiplets in the aliphatic region (1.0-3.5 ppm), with the coupling constants providing information about the stereochemistry. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of 127-140 ppm. - Ester carbonyl: A signal around 170-175 ppm. - Benzyl CH₂: A signal around 50-60 ppm. - Ethyl ester carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃). - Bicyclic carbons: Signals in the aliphatic region (20-60 ppm). |
| IR Spectroscopy | - C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands in the range of 2800-3100 cm⁻¹. - C-N stretch: A band in the fingerprint region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 245.32). - Fragmentation Pattern: Characteristic fragments corresponding to the loss of the ethyl ester group, the benzyl group, or other fragments of the bicyclic core. |
Potential Applications and Biological Relevance
The 3-azabicyclo[3.1.0]hexane scaffold is of significant interest in drug discovery due to its presence in molecules with diverse biological activities. Derivatives have been investigated for their potential as:
-
Opioid Receptor Modulators: Certain compounds with this core structure have shown affinity for opioid receptors, suggesting potential applications in pain management and related conditions.[8]
-
Antiproliferative Agents: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes have been studied for their cytotoxicity against tumor cell lines.[9]
-
Antibacterial Agents: Analogs have been synthesized and evaluated for their antibacterial activity.[10]
The specific biological profile of this compound would require dedicated pharmacological screening.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place.
References
-
A New Method for the Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo-[3.1.0]hexane-2,4-dione-6-carboxylate: An Intermediate for the Trovafloxacin. Side Chain. (2004). ResearchGate. [Link]
-
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C8H14ClNO2. PubChem. [Link]
-
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. Chemsrc. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). ACS Publications. [Link]
-
(1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. (2006). ResearchGate. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. NIH. [Link]
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
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Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
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The Advent and Elaboration of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Substituted 3-Azabicyclo[3.1.0]hexanes
Introduction: The Strategic Importance of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of conformational rigidity into molecular scaffolds has emerged as a powerful tactic to achieve these goals. By reducing the entropic penalty upon binding to a biological target and presenting functional groups in a well-defined spatial orientation, rigid scaffolds can lead to a significant improvement in pharmacological properties. The 3-azabicyclo[3.1.0]hexane core, a fused heterocyclic system comprising a pyrrolidine ring and a cyclopropane ring, represents a quintessential example of such a privileged scaffold. Its inherent three-dimensional architecture has been successfully exploited in a diverse array of bioactive molecules, including analgesic and antidepressant agents, antitumor compounds, and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2][3][4] This technical guide provides an in-depth exploration of the initial discovery and the evolution of synthetic strategies for accessing substituted 3-azabicyclo[3.1.0]hexanes, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Part 1: The Genesis of a Scaffold - Early Synthetic Approaches
The foundational syntheses of the 3-azabicyclo[3.1.0]hexane ring system, emerging from the late 1970s and early 1980s, were largely centered on the principle of constructing the pyrrolidine ring onto a pre-existing, functionalized cyclopropane core. This "cyclopropane-first" approach was driven by the availability of cyclopropane-1,2-dicarboxylic acid and its derivatives as starting materials.
Annulation of Cyclopropane-1,2-dicarboximides: A Gateway to Bioactive Amines
One of the earliest and most significant routes to the 3-azabicyclo[3.1.0]hexane scaffold involved the hydride reduction of N-substituted cyclopropane-1,2-dicarboximides. This methodology proved particularly fruitful in the development of a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which were investigated as potent non-narcotic analgesic agents.[5] The synthesis of bicifadine, a notable compound from this class, exemplifies this approach.
The key transformation in this sequence is the reduction of the imide functionality. The choice of reducing agent is critical to achieving the desired product without cleavage of the strained cyclopropane ring.
Step 1: Synthesis of 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide
-
To a solution of 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid in a suitable solvent such as toluene, is added an excess of a dehydrating agent (e.g., acetic anhydride).
-
The mixture is heated to reflux to form the corresponding anhydride.
-
After cooling, an appropriate amine (e.g., ammonia or a primary amine) is added, and the mixture is heated to effect imidization.
-
The resulting imide is isolated by filtration and purified by recrystallization.
Step 2: Hydride Reduction of the Dicarboximide
-
A solution of the 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is added dropwise to a stirred suspension of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours to ensure complete reduction.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is removed by filtration, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to afford the crude product.
-
Purification by chromatography or distillation yields the desired 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane.[5]
Part 2: Modern Synthetic Methodologies - Catalysis and Cycloadditions
Building upon the foundational work, the ensuing decades witnessed the development of more sophisticated and efficient methods for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes. These modern approaches often leverage the power of transition metal catalysis and pericyclic reactions to achieve high levels of stereocontrol and functional group tolerance.
Catalytic Cyclopropanation of Pyrrole Derivatives: A Convergent and Stereoselective Strategy
A highly convergent and elegant approach to the 3-azabicyclo[3.1.0]hexane core involves the intramolecular or intermolecular cyclopropanation of appropriately substituted pyrrole derivatives. Dirhodium(II) catalysis has proven to be particularly effective in this transformation, especially in the reaction of N-protected 2,5-dihydropyrroles with diazo compounds.[5][6][7][8]
A significant advancement in this area is the development of stereoselective methods to access either the exo- or endo-isomers of the bicyclic system. The choice of rhodium catalyst and subsequent hydrolysis conditions can be manipulated to favor the formation of one diastereomer over the other, often with high selectivity and without the need for chromatographic purification.[5][6][8]
Step 1: Dirhodium(II)-Catalyzed Cyclopropanation
-
To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant for asymmetric synthesis) at room temperature.
-
A solution of ethyl diazoacetate in the same solvent is then added slowly via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
The reaction is monitored by thin-layer chromatography (TLC) until all the starting dihydropyrrole is consumed.
-
The solvent is removed under reduced pressure to yield the crude mixture of exo- and endo-cyclopropanated products.
Step 2: Stereoselective Hydrolysis
-
For the exo-isomer: The crude ester mixture is dissolved in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water) and treated with a base such as lithium hydroxide at room temperature. The hydrolysis of the exo-ester is typically faster than the endo-ester.
-
For the endo-isomer: The crude ester mixture can be subjected to epimerization conditions using a base (e.g., sodium ethoxide in ethanol) to enrich the more thermodynamically stable isomer, followed by hydrolysis.
-
After acidification, the desired carboxylic acid is extracted into an organic solvent, dried, and concentrated to yield the product with high diastereoselectivity.[6]
| Catalyst | Substrate | Diazo Reagent | Product Ratio (exo:endo) | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | ~1:1 | >95 | [6] |
| Chiral Rh(II) Catalyst | N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Varies (e.g., 1:5) | >90 | [7] |
Palladium-Catalyzed Cyclopropanation: Expanding the Substrate Scope
Palladium catalysis has also emerged as a powerful tool for the construction of the 3-azabicyclo[3.1.0]hexane scaffold. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[9] This approach provides a practical route to a variety of substituted 3-azabicyclo[3.1.0]hexane-2,4-diones, which are versatile intermediates for further functionalization.
Another innovative palladium-catalyzed strategy utilizes the cyclopropanation of allenenes, offering a novel and stereoselective pathway to the bicyclic core.[10]
[3+2] Cycloaddition Reactions: A Versatile Approach to Spirocyclic Derivatives
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes represents a highly versatile and efficient method for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives.[11][12] This strategy allows for the rapid construction of molecular complexity and provides access to a wide range of structurally diverse compounds. The reaction often proceeds with high diastereoselectivity, and asymmetric variants have been developed using chiral catalysts.[11]
Photochemical Routes: Accessing Uniquely Substituted Analogs
Photochemical methods offer a distinct advantage for the synthesis of specific substituted 3-azabicyclo[3.1.0]hexanes. For instance, the photochemical decomposition of CHF₂-substituted pyrazolines has been developed as a general and efficient method for the synthesis of the corresponding CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives.[13] This approach is characterized by its mild reaction conditions and excellent functional group tolerance, making it a valuable tool for the introduction of fluorinated motifs, which are of significant interest in medicinal chemistry.
Visualizing the Synthetic Pathways
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An In-Depth Technical Guide to the Theoretical Modeling of Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, as a member of this class, presents a compelling case for in-depth theoretical modeling to elucidate its conformational landscape, electronic properties, and potential reactivity. This technical guide provides a comprehensive framework for the theoretical investigation of this molecule, aimed at researchers, scientists, and drug development professionals. We will detail a multi-faceted computational approach, beginning with conformational analysis and geometry optimization using Density Functional Theory (DFT), followed by an exploration of its dynamic behavior through molecular dynamics (MD) simulations. Furthermore, we will outline methods for analyzing the molecule's electronic structure and predicting key spectroscopic features. The causality behind each methodological choice is explained to ensure a robust and self-validating computational protocol.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane ring system imposes significant conformational constraints on molecules, which can be advantageous in drug design by locking in a bioactive conformation and reducing the entropic penalty upon binding to a biological target. The inclusion of a nitrogen atom at the 3-position introduces a site for substitution and potential hydrogen bonding, further enhancing its utility as a scaffold in medicinal chemistry. The benzyl group attached to this nitrogen and the ethyl carboxylate at the 6-position are key functional groups that will influence the molecule's steric and electronic properties, and ultimately its biological activity.
Theoretical modeling provides a powerful lens through which to understand the intricate relationship between the structure of this compound and its chemical behavior. By employing a rigorous computational workflow, we can predict its most stable three-dimensional structure, explore its flexibility, and map its electronic landscape. This information is invaluable for rational drug design, aiding in the optimization of lead compounds and the prediction of their interactions with biological macromolecules.
Structural Features and Nomenclature
This compound is a bicyclic compound, meaning it contains two fused rings. The nomenclature bicyclo[3.1.0]hexane indicates a six-membered ring system with two bridgehead carbons connected by three bridges of three, one, and zero carbons, respectively[1]. The "aza" prefix signifies the replacement of a carbon atom with a nitrogen atom.
A Multi-Scale Theoretical Modeling Workflow
To gain a comprehensive understanding of this compound, a hierarchical and multi-faceted computational approach is recommended. This workflow progresses from the fundamental determination of the molecule's preferred shape to the simulation of its behavior in a more realistic, dynamic environment.
Caption: A multi-scale workflow for the theoretical modeling of the target molecule.
Quantum Mechanical Investigations: Building a Foundational Understanding
The initial and most critical phase of modeling involves quantum mechanical (QM) calculations to determine the accurate three-dimensional structure and electronic properties of the molecule. Density Functional Theory (DFT) is the method of choice for this, offering a favorable balance of accuracy and computational cost for molecules of this size.
Step 1: Initial 3D Structure Generation and Conformational Analysis
The first step is to generate a plausible 3D structure of this compound. This can be done using molecular building software such as Avogadro or Molden[2][3]. Given the flexibility of the benzyl and ethyl ester groups, a thorough conformational search is imperative to identify the global minimum energy structure and other low-energy conformers.
Causality of Choice: A comprehensive conformational search is crucial because the molecule's biological activity is often tied to a specific low-energy conformation. Neglecting to explore the full conformational space could lead to an inaccurate representation of the molecule's preferred geometry. Studies on similar bicyclo[3.1.0]hexane systems have shown a preference for boat-like conformers, which should be a key focus of the search[4][5].
Protocol:
-
Generate an initial 3D structure of the molecule.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.
-
Cluster the resulting conformers based on their root-mean-square deviation (RMSD) and rank them by energy.
-
Select a set of unique, low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for further refinement with more accurate QM methods.
Step 2: Geometry Optimization and Frequency Calculations with DFT
The low-energy conformers identified in the previous step should be subjected to full geometry optimization using DFT.
Causality of Choice: Selection of Functional and Basis Set
The choice of the DFT functional and basis set is critical for obtaining accurate results. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide excellent results.
-
Functional: The B3LYP functional is a widely used and well-validated choice for the geometry optimization of organic molecules[6][7]. Alternatively, the M06-2X functional is known to perform well for main-group chemistry and non-covalent interactions, which could be relevant for potential intramolecular interactions in the target molecule.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ can be employed. The inclusion of polarization functions (d,p) is essential for describing the bonding in a strained bicyclic system, and diffuse functions (+) are recommended if anionic states or weak interactions are of interest.
Protocol:
-
For each selected low-energy conformer, perform a geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Following each optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The Gibbs free energy from the frequency calculation can be used to determine the relative populations of the different conformers at a given temperature.
Validation: The accuracy of the chosen computational level can be validated by comparing the calculated geometric parameters (bond lengths, angles, dihedral angles) of a closely related molecule with available experimental data. For instance, the crystal structure of (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate provides an excellent reference[8]. A close agreement between the calculated and experimental structures would instill confidence in the chosen methodology.
Step 3: Electronic Structure Analysis
With the optimized ground-state geometry, a wealth of information about the molecule's electronic properties can be extracted.
Protocol:
-
Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. Software such as Molden, Avogadro, or Chemissian can be used for this visualization[2][3][9].
-
Charge Distribution Analysis: Calculate the partial atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the molecule's polarity and potential sites for electrostatic interactions[1][7][10].
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Caption: Workflow for electronic structure analysis.
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While QM calculations provide a static picture of the molecule's ground state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time, including conformational flexibility and interactions with a solvent environment.
Causality of Choice: MD simulations are essential for understanding how the molecule behaves in a more realistic biological context, such as in aqueous solution. They can reveal conformational transitions and solvent effects that are not captured by static QM calculations.
Protocol for MD Simulation
-
Force Field Parameterization: The accuracy of an MD simulation is highly dependent on the quality of the force field used to describe the interactions between atoms. For novel molecules like the one , it may be necessary to generate custom parameters for certain dihedral angles or partial atomic charges. These can be derived from the high-level QM calculations performed earlier.
-
System Setup: Place the optimized structure of the molecule in a periodic box of solvent (e.g., water).
-
Equilibration: Perform a series of equilibration steps to allow the system to relax and reach the desired temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the relevant conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules.
Table 1: Key Parameters for MD Simulation Setup
| Parameter | Recommended Value/Method | Justification |
| Force Field | GAFF2 or CGenFF | General purpose force fields for organic molecules. |
| Water Model | TIP3P or SPC/E | Standard water models for biomolecular simulations. |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Simulates conditions closer to a real-world experiment. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | >100 ns | To ensure adequate sampling of conformational space. |
Prediction of Spectroscopic and Other Properties
The results from the QM calculations can be used to predict various spectroscopic properties, which can be invaluable for experimental characterization.
NMR Spectra Prediction
DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of the molecule[11][12][13].
Protocol:
-
Perform a geometry optimization of the lowest energy conformer.
-
Use the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional (e.g., mPW1PW91) and basis set (e.g., 6-31G(d,p)) to calculate the NMR shielding tensors.
-
Reference the calculated shielding tensors to a standard (e.g., TMS, calculated at the same level of theory) to obtain the chemical shifts.
-
For greater accuracy, the chemical shifts can be calculated for multiple low-energy conformers and averaged based on their Boltzmann populations.
Reactivity Prediction
The electronic structure analysis can provide insights into the molecule's potential reactivity. For example, the HOMO and LUMO can indicate the most likely sites for oxidation and reduction, respectively. The ESP map can highlight regions susceptible to electrophilic or nucleophilic attack, aiding in the prediction of reaction mechanisms[5][14].
Recommended Software
A variety of software packages, both commercial and open-source, are available to perform the calculations described in this guide.
Table 2: Recommended Software for Theoretical Modeling
| Task | Commercial Software | Open-Source/Free Software |
| Molecular Building & Visualization | GaussView, ChemDraw | Avogadro, Molden, Jmol[2][3] |
| QM Calculations (DFT) | Gaussian, ORCA, NWChem[12] | GAMESS, CP2K[13][14] |
| MD Simulations | AMBER, GROMACS, CHARMM | NAMD |
| Data Analysis & Visualization | VMD, PyMOL, Chemissian[9] |
Conclusion
This technical guide has outlined a comprehensive and robust workflow for the theoretical modeling of this compound. By following a multi-scale approach that combines quantum mechanics and classical molecular dynamics, researchers can gain a deep understanding of the structural, electronic, and dynamic properties of this important medicinal chemistry scaffold. The insights gained from such a theoretical investigation can significantly accelerate the drug discovery and development process by providing a rational basis for the design of new and improved therapeutic agents. The emphasis on justifying methodological choices and validating computational results against experimental data ensures the scientific integrity and reliability of the theoretical predictions.
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An In-Depth Technical Guide to Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS Number: 186376-30-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Bicyclic Scaffold
The 3-azabicyclo[3.1.0]hexane framework represents a fascinating and increasingly important structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture offers a unique conformational constraint that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of bioactive molecules. This guide focuses on a specific derivative of this class, Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 186376-30-7), a compound that serves as a valuable building block and a potential lead structure for the development of novel therapeutics. This document aims to provide a comprehensive overview of its synthesis, characterization, and known biological significance, thereby empowering researchers to explore its full potential.
Physicochemical Properties and Structural Elucidation
This compound is a fine chemical with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol .[1] Its bicyclic structure, featuring a fusion of a pyrrolidine and a cyclopropane ring, imparts a distinct conformational rigidity. The presence of a benzyl group on the nitrogen atom and an ethyl ester functionality at the 6-position are key features that influence its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 186376-30-7 | [2] |
| Molecular Formula | C₁₅H₁₉NO₂ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate | [1][3] |
Synthesis and Stereochemistry
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been an area of active research, with various strategies developed to control the stereochemistry of the bicyclic core.[4] A common approach involves the cyclopropanation of maleimides. For instance, a related compound, Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, can be synthesized through the addition of ethyl dimethylsulfuranylideneacetate to N-benzylmaleimide. This reaction initially yields a mixture of exo and endo adducts, which can be converted to the pure exo product upon treatment with a catalytic amount of DBU.
Spectroscopic Characterization
A comprehensive characterization of this compound is essential for confirming its identity and purity. The following techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this molecule. While specific spectral data for CAS 186376-30-7 is not provided in the search results, a general protocol for acquiring and interpreting such data is outlined below.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts (δ) should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Expected signals would include those for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), the benzylic methylene protons, the protons of the bicyclic core, and the ethyl ester group (a quartet and a triplet).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will likely be required due to the lower natural abundance of ¹³C.
-
Expected signals will correspond to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the bicyclic system and the ethyl group.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Correlate the ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
For ESI, the protonated molecule [M+H]⁺ is expected at m/z 246.14.
-
-
Fragmentation Analysis (MS/MS):
-
Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[6] The benzyl group can also undergo characteristic fragmentation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare a mobile phase consisting of a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Method Development:
-
Develop a gradient elution method, for example, starting with 10% B and increasing to 90% B over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25-30 °C.
-
-
Detection:
-
Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm, due to the benzene ring).
-
-
Sample Analysis:
-
Dissolve a small amount of the compound in the mobile phase or a suitable solvent.
-
Inject a known volume (e.g., 10 µL) onto the column.
-
-
Data Interpretation:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Biological Significance and Therapeutic Potential
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] While specific pharmacological data for this compound is limited in the public domain, the broader class of compounds provides valuable insights into its potential applications.
Orexin Receptor Antagonism
Several patents disclose 3-azabicyclo[3.1.0]hexane derivatives as potent orexin receptor antagonists.[8][9][10] Orexin A and B are neuropeptides that regulate sleep-wake cycles, feeding behavior, and other physiological processes.[10] Antagonists of orexin receptors are of significant interest for the treatment of insomnia and other sleep disorders.[8][9] It is plausible that this compound could serve as a scaffold for the design of novel orexin receptor modulators.
Other Potential Therapeutic Applications
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated for other therapeutic indications, including:
-
Antibacterial agents: Certain azabicyclo[3.1.0]amine analogues have shown potent antibacterial activity.[11]
-
DPP-4 Inhibitors: The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has been used to design selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[12][13]
-
Anticonvulsants: Early patents describe the use of 3-azabicyclo[3.1.0]hexanes for treating muscular spasms and convulsions.[14]
-
Anticancer and Antioxidant Activities: Some spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane have been reported to possess anticancer and antioxidant properties.[7]
Safety and Handling
While a specific, comprehensive toxicology profile for CAS 186376-30-7 is not available, a Safety Data Sheet (SDS) for a closely related compound, Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, indicates that it may cause skin and eye irritation and may be harmful if swallowed.[15] Therefore, standard laboratory safety precautions should be observed when handling this compound.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Future Directions and Conclusion
This compound is a molecule with considerable untapped potential. Its unique structural features make it an attractive starting point for the synthesis of compound libraries for high-throughput screening and lead optimization in various drug discovery programs. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and mechanism of action. Detailed in vivo efficacy and safety studies will be crucial in determining its therapeutic utility. This technical guide provides a foundational understanding of this compound, intended to catalyze further investigation into its promising role in the development of next-generation therapeutics.
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3-Benzyl-3-azabicyclo [3.1.0]hexane-2,4-dione-6-carboxylate. (2004). Fused pyrrole derivatives. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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- Krasnovskaya, O., et al. (2018). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 14, 2508-2517.
- Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198.
- Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Bentham Science Publishers.
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European Patent Office. (n.d.). Fused Bicyclic Heterocycles as Therapeutic Agents - EP 3856735 B1. Retrieved from [Link]
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European Patent Office. (n.d.). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES - EP 2079690 B1. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Retrieved from [Link]
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"understanding the stereochemistry of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate"
An In-depth Technical Guide to the Stereochemistry of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally restricted scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive building block for creating molecules with precise spatial arrangements of functional groups, which is critical for selective interaction with biological targets.[1] Derivatives of this scaffold are found in a variety of biologically active compounds, including antagonists for neuropeptide Y5 (NPY Y5) receptors and inhibitors of the type 1 glycine transporter.[2] The stereochemistry of substituents on this bicyclic system is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a detailed technical overview of the stereochemistry of a specific derivative, this compound. We will explore the possible stereoisomers, strategies for their stereoselective synthesis, and the critical analytical techniques required for their unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to control and verify the three-dimensional structure of this important molecular framework.
Part 1: Defining the Stereochemical Landscape
The structure of this compound presents multiple stereochemical considerations. The fusion of the cyclopropane and pyrrolidine rings creates a rigid bicyclic system where the substituent at the 6-position, the ethyl carboxylate group, can be oriented in two distinct ways relative to the five-membered ring.
-
exo Isomer: The substituent at C-6 points away from the five-membered ring.
-
endo Isomer: The substituent at C-6 is oriented towards the five-membered ring.
These two diastereomers, exo and endo, are not superimposable and will have different physical and chemical properties. Furthermore, the molecule is chiral. This means that for both the exo and the endo diastereomers, a pair of enantiomers exists. Therefore, a complete stereochemical analysis must account for four possible stereoisomers.
Caption: Possible stereoisomers of the target molecule.
Part 2: Stereoselective Synthesis Strategies
Controlling the stereochemical outcome during synthesis is a critical challenge. The choice of catalyst and reaction conditions can selectively favor the formation of either the exo or endo diastereomer.
A powerful and well-documented method for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates is the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate compound.[2][3] The diastereoselectivity of this reaction can be tuned by the choice of the dirhodium(II) catalyst's ligands.
-
For exo selectivity: Catalysts such as dirhodium(II) caprolactamate, Rh₂(cap)₄, are often employed.
-
For endo selectivity: More sterically demanding catalysts, for instance, those with bulky carboxylate ligands like Rh₂(esp)₂, can favor the formation of the endo product.[2][3]
Following the cyclopropanation, subsequent chemical modifications, such as N-benzylation, would lead to the target molecule.
Caption: Stereoselective synthetic workflow.
Experimental Protocol: Stereoselective Cyclopropanation
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the dirhodium(II) catalyst (0.005 mol %).
-
Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo species and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer (exo or endo) of N-Boc-protected ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
Subsequent Steps: The resulting intermediate can then be deprotected (e.g., with trifluoroacetic acid) and N-benzylated (e.g., with benzyl bromide and a base) to yield the final target molecule.
Part 3: Definitive Stereochemical Characterization
Unambiguous determination of the stereochemistry is a cornerstone of chemical synthesis and drug development. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[4][5][6] The rigid bicyclic nature of the 3-azabicyclo[3.1.0]hexane core gives rise to distinct and predictable differences in the NMR spectra of the exo and endo isomers.
1. Nuclear Overhauser Effect (NOE) Spectroscopy: NOE (or NOESY for the 2D experiment) detects through-space interactions between protons that are close to each other (< 5 Å), providing invaluable information about the 3D structure.[7]
-
For the exo isomer: Irradiation of the cyclopropane protons (at C-6 and the bridgehead C-1, C-5) is expected to show NOE correlations to the protons on the cis-fused face of the pyrrolidine ring.
-
For the endo isomer: The C-6 proton and ester group are on the same side as the nitrogen bridge. Therefore, NOE correlations would be expected between the C-6 proton and protons on the pyrrolidine ring that are also on that face.
Caption: Key NOE correlations for stereochemical assignment.
2. Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus relationship. In rigid cyclic systems, these angles are well-defined for each isomer, leading to characteristic coupling constants that can help in stereochemical assignment.[8]
| Parameter | Expected Observation for exo Isomer | Expected Observation for endo Isomer |
| Key ¹H-¹H NOE | Between C6-H and cis-face pyrrolidine protons | Between C6-H and endo-face pyrrolidine protons |
| ³J(H1,H6) / ³J(H5,H6) | Dihedral angles lead to specific J-values | Different dihedral angles result in different J-values |
| ¹H Chemical Shift | C6-H may be more shielded | C6-H may be deshielded by proximity to N lone pair |
Table 1: Predicted NMR Characteristics for Stereoisomer Differentiation.
B. Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for stereochemical assignment. If a suitable single crystal of the compound can be grown, this technique can definitively establish the relative stereochemistry (exo vs. endo) and, if a chiral reference is present or anomalous dispersion is used, the absolute stereochemistry of a single enantiomer. The crystal structure for the closely related (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has been reported, demonstrating the feasibility of this method for this class of compounds.[9]
Protocol: Sample Preparation for X-ray Crystallography
-
Purification: The sample must be highly pure (>99%). Purification is typically achieved by recrystallization or chromatography.
-
Crystal Growth: Grow single crystals by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion. Common solvent systems include ethyl acetate/hexanes, dichloromethane/pentane, or acetone/water.
-
Crystal Selection: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
C. Chiral Separation Techniques
To isolate and analyze the individual enantiomers of the exo and endo diastereomers, chiral separation techniques are essential.[10][11]
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): This is the most common method for enantiomeric separation.[11] The sample is passed through a column packed with a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable CSP. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for a wide range of compounds.
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol or ethanol. Screen different ratios of the polar and non-polar solvents to optimize separation.
-
Additive Screening: If separation is not achieved, small amounts of additives like trifluoroacetic acid (for basic compounds) or diethylamine (for acidic compounds) can be added to the mobile phase to improve peak shape and resolution.
-
Method Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to improve resolution and reduce run time.
-
Quantitation: Use a UV detector or other suitable detector to quantify the relative amounts of each enantiomer and determine the enantiomeric excess (e.e.).
Conclusion
The stereochemistry of this compound is complex, involving both diastereomerism (exo/endo) and enantiomerism. A successful drug development campaign relying on this scaffold necessitates rigorous control and characterization of its three-dimensional structure. Stereoselective synthesis, primarily through tunable dirhodium(II)-catalyzed cyclopropanation, provides access to specific diastereomers. The definitive assignment of this stereochemistry relies on a multi-pronged analytical approach, with NMR spectroscopy (particularly NOE) serving as the primary tool for determining relative stereochemistry in solution, and single-crystal X-ray crystallography providing absolute confirmation in the solid state. Finally, chiral chromatography is indispensable for the separation and quantification of the individual enantiomers, a critical step for evaluating their distinct biological activities.
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Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9167–9174. [Link]
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Vapourtec. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
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Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9167-9174. [Link]
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Davies, H. M., & Lee, G. H. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 356–360. [Link]
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Li, J., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 16(23), 4279-4283. [Link]
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Katritzky, A. R., et al. (2000). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 65(24), 8077-8084. [Link]
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Shaabani, A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(15), 3646-3649. [Link]
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Davies, H. M., & Lee, G. H. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. [Link]
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Vasin, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]
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Wu, J.-H., Zhang, C.-T., Zhou, L.-N., & Wang, J.-K. (2006). (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2331-o2332. [Link]
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Methodological & Application
Application Note: Diastereoselective Synthesis of Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement of substituents, making it a valuable component in drug design for targeting various receptors and enzymes. Specifically, derivatives of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate serve as crucial intermediates in the synthesis of complex molecules, including antagonists for opioid receptors and histone deacetylase inhibitors.[1]
This application note provides a detailed protocol for the diastereoselective synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate. The described method focuses on a rhodium(II)-catalyzed cyclopropanation of an N-benzyl-protected pyrroline with ethyl diazoacetate. This approach offers high levels of diastereoselectivity and is amenable to gram-scale synthesis, making it a practical route for researchers in medicinal chemistry and drug development.[3][4][5]
Principle of the Method
The core of this synthesis is the transition-metal-catalyzed decomposition of a diazo compound in the presence of an alkene.[6] Specifically, a dirhodium(II) catalyst facilitates the reaction between ethyl diazoacetate and N-benzyl-2,5-dihydropyrrole. The generally accepted mechanism involves the formation of a rhodium carbene intermediate upon reaction of the catalyst with the diazo compound and extrusion of nitrogen gas.[6] This highly reactive intermediate then undergoes a concerted cyclopropanation reaction with the double bond of the dihydropyrrole to form the desired 3-azabicyclo[3.1.0]hexane ring system.
The diastereoselectivity of the cyclopropanation (i.e., the preferential formation of the exo or endo isomer) is a critical aspect of this synthesis. It is influenced by several factors, including the choice of rhodium catalyst, the solvent, and the reaction temperature. By carefully selecting these parameters, one can direct the reaction towards the desired diastereomer. For instance, certain rhodium catalysts with bulky ligands can sterically hinder one face of the approaching alkene, leading to the preferential formation of one diastereomer over the other.[3][5]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
-
N-Benzyl-2,5-dihydropyrrole
-
Ethyl diazoacetate (solution in dichloromethane)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringe pump
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocol
Step 1: Preparation of the N-Benzyl-2,5-dihydropyrrole Solution
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-2,5-dihydropyrrole (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (to a final concentration of approximately 0.5 M).
-
Place the flask under an inert atmosphere of nitrogen.
Step 2: Catalyst Addition and Reaction Setup
-
To the solution from Step 1, add rhodium(II) acetate dimer (0.01 mol%).
-
Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane).
Step 3: Slow Addition of Ethyl Diazoacetate
-
Using a syringe pump, add a solution of ethyl diazoacetate in dichloromethane (1.2 eq) to the refluxing reaction mixture over a period of 4-6 hours.
-
Causality: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive rhodium carbene intermediate. This minimizes side reactions, such as the dimerization of the carbene, and improves the overall yield and selectivity of the cyclopropanation.[3]
-
Step 4: Reaction Monitoring and Workup
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to separate the exo and endo diastereomers of this compound.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
Step 6: Characterization
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Determine the diastereomeric ratio (d.r.) of the product mixture by ¹H NMR analysis of the crude reaction mixture before purification.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Results and Discussion
This protocol typically affords the desired this compound in good to excellent yields with high diastereoselectivity. The choice of catalyst can significantly influence the diastereomeric outcome. While rhodium(II) acetate is a robust and common catalyst, other dirhodium(II) catalysts with different carboxylate or carboxamidate ligands can be employed to tune the selectivity towards either the exo or endo product.[3][5]
Quantitative Data Summary
| Parameter | Value |
| Substrate Scale | 10 mmol |
| Catalyst Loading | 0.01 mol% |
| Reactant Ratio (Pyrroline:Diazo) | 1 : 1.2 |
| Reaction Temperature | 40 °C (Reflux in DCM) |
| Typical Isolated Yield | 75-90% |
| Typical Diastereomeric Ratio (exo:endo) | >10:1 |
The diastereoselectivity is primarily governed by steric interactions between the bulky N-benzyl group on the pyrroline and the approaching rhodium carbene intermediate. The catalyst approaches the less hindered face of the double bond, leading to the preferential formation of the exo isomer.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can decompose the diazo compound and the catalyst.
-
Verify the quality of the ethyl diazoacetate; it can decompose upon storage.
-
Confirm the catalyst is active.
-
-
Low Diastereoselectivity:
-
Ensure the reaction temperature is well-controlled.
-
Consider screening other rhodium catalysts with bulkier ligands to enhance steric hindrance.
-
-
Incomplete Reaction:
-
Increase the reaction time or slightly increase the amount of ethyl diazoacetate.
-
Ensure efficient stirring throughout the reaction.
-
Conclusion
The described rhodium-catalyzed cyclopropanation provides an efficient and highly diastereoselective method for the synthesis of this compound. This protocol is scalable and utilizes commercially available reagents, making it a valuable tool for researchers in organic synthesis and medicinal chemistry. The resulting product is a key intermediate for the construction of more complex, biologically active molecules.
References
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
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Highly Diastereoselective Synthesis of 1-Pyrrolines via SnCl4-Promoted [3 + 2] Cycloaddition between Activated Donor–Acceptor Cyclopropanes and Nitriles. Organic Letters. [Link]
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Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings-Research Highlights-International Carbene and Nitrene Consortium (lCNC). Peking University. [Link]
-
Highly diastereoselective synthesis of 1-pyrrolines via SnCl4-promoted [3 + 2] cycloaddition between activated donor-acceptor cyclopropanes and nitriles. Semantic Scholar. [Link]
-
Highly Diastereoselective Synthesis of 1-Pyrrolines via SnCl4-Promoted [3 þ 2] Cycloaddition between Activated Donor Acceptor Cyclopropanes and Nitriles. ACS Publications. [Link]
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-
Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. PubMed. [Link]
-
NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. WIPO Patentscope. [Link]
-
Rh(II)-catalyzed Cyclopropanation of Aromatic Heterocycles and its Application to the Total Synthesis of Natural Product Derivative. University of Regensburg. [Link]
-
3-Benzyl-3-azabicyclo [3.1.0]hexane-2,4-dione-6-carboxylate. Organic Syntheses. [Link]
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Access to pyrrolines and fused diaziridines by selective radical addition to homoallylic diazirines. PubMed Central. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ResearchGate. [Link]
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A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingred. ScienceDirect. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. [Link]
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Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation for 3-Azabicyclo[3.1.0]hexane Synthesis
< .
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceutical drug candidates.[1][2] Its rigid, three-dimensional structure allows for the precise orientation of pharmacophores, making it a valuable component in drug design. Among the various synthetic strategies, the rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetamides stands out as a particularly efficient and atom-economical method for constructing this bicyclic system.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via rhodium-catalyzed cyclopropanation.
Mechanistic Insights: The Rhodium-Catalyzed Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate.[4][5] While definitive mechanistic studies are still evolving, the catalytic cycle is understood to proceed through the following key steps:
-
Catalyst Activation: The reaction is initiated by the reaction of a diazo compound with the dirhodium(II) catalyst.
-
Nitrogen Extrusion & Carbene Formation: The diazo compound coordinates to the axial site of one of the rhodium atoms, followed by the irreversible loss of dinitrogen (N₂) to form a highly reactive rhodium-carbene species.[4]
-
Cyclopropanation: The electrophilic rhodium carbene then undergoes a concerted, asynchronous addition to the alkene moiety of the substrate to form the cyclopropane ring.[4][6] The stereochemistry of the alkene is retained during this process.[4]
-
Catalyst Regeneration: The cyclopropanated product dissociates from the catalyst, allowing the dirhodium(II) species to re-enter the catalytic cycle.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Catalyst Selection: A Key to Success
The choice of the dirhodium(II) catalyst is paramount for achieving high yields and stereoselectivity. The ligands surrounding the dirhodium core significantly influence the catalyst's reactivity and selectivity.[7] While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a commonly used and commercially available catalyst, a variety of more sophisticated catalysts have been developed to enhance performance.[4][8]
| Catalyst | Key Features & Applications | Reference |
| Rh₂(OAc)₄ | Standard, cost-effective catalyst. Often requires higher catalyst loadings (1-7 mol%). | [1] |
| Rh₂(esp)₂ | Highly efficient for intramolecular cyclopropanation of allylic cyanodiazoacetates, affording high yields. | [9] |
| Rh₂(S-TCPTAD)₄ | Excellent for enantioselective cyclopropanation of electron-deficient alkenes. | [6][10] |
| Rh₂(S-TPPTTL)₄ | Effective at very low catalyst loadings (<0.005 mol %) for the cyclopropanation of N-Boc-2,5-dihydropyrrole. | [11] |
| Dirhodium Carboxamidates | Generally show exceptional enantiocontrol in intramolecular cyclopropanation reactions. | [7][8] |
Experimental Protocols
General Considerations
-
Diazo Compound Stability: Diazo compounds are energetic and potentially explosive. They should be handled with care in a well-ventilated fume hood, and exposure to strong acids, high temperatures, and rough surfaces should be avoided. For larger-scale reactions, in situ generation or the use of flow chemistry is recommended.[1][11]
-
Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent. Anhydrous solvents are crucial to prevent undesired side reactions.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 1: Synthesis of exo/endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylate from N-Boc-2,5-dihydropyrrole and Ethyl Diazoacetate
This protocol is adapted from a high-turnover procedure developed by Davies and co-workers, demonstrating the feasibility of using very low catalyst loadings.[1][11]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a more advanced catalyst like Rh₂(S-TPPTTL)₄ for higher efficiency)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å Molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-2,5-dihydropyrrole (1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane to achieve a desired concentration (e.g., 0.5 M).
-
Place the flask under an inert atmosphere.
-
Add the dirhodium(II) catalyst (0.005 - 1 mol %). For highly active catalysts, loadings can be as low as 0.005 mol %.[11]
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane.
-
Slowly add the ethyl diazoacetate solution to the reaction mixture via a syringe pump over a period of several hours (e.g., 6 hours). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the exo and endo isomers.
Diastereoselectivity Control
The diastereoselectivity of the cyclopropanation (exo vs. endo product) can be influenced by the choice of catalyst and subsequent workup conditions. For instance, specific hydrolysis conditions can be employed to selectively obtain either the exo or endo isomer.[1][11]
Caption: General experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Wet solvent or reagents- Diazo compound decomposition- Inefficient stirring | - Use a fresh batch of catalyst- Ensure all glassware is flame-dried and solvents are anhydrous- Add diazo compound slowly; consider lower reaction temperature- Use a larger stir bar and ensure vigorous stirring |
| Poor Diastereoselectivity | - Inappropriate catalyst choice- Reaction temperature too high | - Screen different dirhodium catalysts- Perform the reaction at a lower temperature |
| Formation of Side Products (e.g., Dimerization of Carbene) | - Concentration of diazo compound is too high | - Decrease the rate of addition of the diazo compound solution |
Conclusion
Rhodium-catalyzed cyclopropanation is a powerful and versatile tool for the synthesis of the pharmaceutically relevant 3-azabicyclo[3.1.0]hexane core. By carefully selecting the appropriate dirhodium catalyst and optimizing reaction conditions, researchers can achieve high yields and control the stereochemical outcome of the reaction. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics.
References
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Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]
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Callot, H. J., Metz, F., & Riche, C. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. Available at: [Link]
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Oonishi, Y., Sato, Y., & co-workers. (2017). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters. Available at: [Link]
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Rosenberg, M. L., Krapp, A., & Tilset, M. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(24), 6562–6571. Available at: [Link]
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Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(9), 2752-2757. Available at: [Link]
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Davies, H. M. L., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]
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Cramer, N., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. Available at: [Link]
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Guiry, P. J., et al. (2021). Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement. Chemistry – A European Journal. Available at: [Link]
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Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry, 71(25), 9253–9260. Available at: [Link]
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Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry. Available at: [Link]
-
Cramer, N., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. Available at: [Link]
-
Davies, H. M. L., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]
-
Wang, J. (2020). Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. Langmuir. Available at: [Link]
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Doyle, M. P. (2016). Chiral Dirhodium(II) Catalysts for Selective Metal Carbene Reactions. Current Organic Chemistry, 20(1), 61-81. Available at: [Link]
-
Davies, H. M. L., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Request PDF. Available at: [Link]
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Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. Available at: [Link]
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You, J.-S., et al. (2022). Rhodium(III)-Catalyzed Enantioselective Intermolecular Allylic C–H Amination of Unactivated Alkenes with Sulfonamides. CCS Chemistry. Available at: [Link]
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Wender, P. A., & Gamber, G. G. (2005). An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes. Journal of the American Chemical Society, 127(39), 13844–13845. Available at: [Link]
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WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. (2025). WIPO Patentscope. Available at: [Link]
-
Al-Sinani, M. S., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 2234–2241. Available at: [Link]
-
Le, D. N., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. Available at: [Link]
-
Doyle, M. P., et al. (1994). Enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts. Tetrahedron Letters, 35(50), 9201-9204. Available at: [Link]
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Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Available at: [Link]
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Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid three-dimensional structure serves as a valuable building block in a variety of pharmaceuticals, including the hepatitis C virus inhibitor Victrelis and the potent gyrase inhibitor Trovafloxacin.[1][2] The unique stereochemical and conformational properties of this scaffold make it an attractive surrogate for various privileged structures in drug design. This guide provides an in-depth overview of modern palladium-catalyzed methodologies for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, complete with mechanistic insights and detailed experimental protocols for practical implementation in a research setting.
Strategic Approaches to Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile and powerful platform for the construction of the 3-azabicyclo[3.1.0]hexane core. Several distinct strategies have emerged, each with its own set of advantages and substrate scope. This section will delve into the key palladium-catalyzed approaches, elucidating the underlying mechanistic principles.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
A robust and high-yielding method for accessing 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones.[3][4] This approach is particularly attractive due to its operational simplicity and the ready availability of the starting materials. The reaction proceeds with excellent diastereoselectivity, providing a practical route to a wide spectrum of substituted 3-azabicyclo[3.1.0]hexanes.[3]
Mechanistic Rationale: The catalytic cycle is believed to commence with the oxidative addition of the N-tosylhydrazone to a Pd(0) species, which, upon elimination of toluenesulfinic acid, generates a palladium carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the maleimide to furnish the desired 3-azabicyclo[3.1.0]hexane product and regenerate the Pd(0) catalyst.
Caption: Key Steps in the Aza-Wacker Type Cyclization.
Palladium-Catalyzed Transannular C-H Functionalization
For pre-existing azabicycloalkane cores, palladium-catalyzed transannular C-H functionalization offers a powerful tool for late-stage modification and the introduction of molecular diversity. [5]This strategy allows for the direct arylation of unactivated C-H bonds within the bicyclic scaffold, a transformation that is otherwise challenging to achieve. The development of specialized pyridine- and quinoline-carboxylate ligands has been instrumental in improving the reaction rate, yield, and scope of this transformation. [5]
Enantioselective Palladium-Catalyzed Approaches
The development of enantioselective methods for the synthesis of 3-azabicyclo[3.1.0]hexanes is of paramount importance for their application in drug discovery. Asymmetric palladium catalysis has been successfully employed in several contexts, including the C-H functionalization of cyclopropanes and the oxidative cyclization of N-allyl propargylamines. [6][7]The use of chiral ligands, such as diazaphospholanes and SPRIX ligands, is crucial for achieving high levels of enantioselectivity. [6][7]
Experimental Protocols
The following protocols are provided as a detailed guide for the practical implementation of key palladium-catalyzed syntheses of 3-azabicyclo[3.1.0]hexane derivatives.
Protocol 1: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide with N-Tosylhydrazone
This protocol is adapted from the work of Jiang and co-workers and provides a reliable method for the synthesis of a representative 3-azabicyclo[3.1.0]hexane derivative. [3][8] Materials and Equipment:
-
N-Phenylmaleimide
-
Acetophenone N-tosylhydrazone
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-phenylmaleimide (1.0 mmol), acetophenone N-tosylhydrazone (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivative.
Protocol 2: Palladium-Catalyzed Intramolecular Aza-Wacker Cyclization
This protocol is based on the methodology developed for the oxidative cyclization of vinyl cyclopropanecarboxamides. [1][2][9] Materials and Equipment:
-
Vinyl cyclopropanecarboxamide substrate (e.g., 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide)
-
Palladium(II) chloride (PdCl2) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF, anhydrous)
-
Sealed tube
-
Oxygen balloon
-
Magnetic stirrer and heating block
Procedure:
-
To a sealable reaction tube, add the vinyl cyclopropanecarboxamide substrate (0.2 mmol), Pd(PPh3)2Cl2 (0.01 mmol, 5 mol%), and K2CO3 (0.2 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add anhydrous DMF (2 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 50 °C for 24 hours. [9]5. After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding 3-azabicyclo[3.1.0]hexan-2-one. [9]
Data Summary: Substrate Scope and Yields
The following table summarizes the scope of the palladium-catalyzed cyclopropanation of maleimides with various N-tosylhydrazones.
| Entry | Maleimide (R1) | N-Tosylhydrazone (R2, R3) | Yield (%) | dr |
| 1 | Phenyl | Phenyl, H | 92 | >20:1 |
| 2 | Methyl | 4-Tolyl, H | 85 | >20:1 |
| 3 | Benzyl | 4-Chlorophenyl, H | 88 | >20:1 |
| 4 | Phenyl | Naphthyl, H | 90 | >20:1 |
| 5 | Phenyl | Methyl, Methyl | 75 | - |
Data adapted from Chen, P. et al. Org. Biomol. Chem. 2017, 15, 1228-1235. [10]
Conclusion
Palladium catalysis provides a versatile and efficient toolkit for the synthesis of medicinally relevant 3-azabicyclo[3.1.0]hexane derivatives. The methodologies outlined in this guide, including cyclopropanation, aza-Wacker type cyclization, and C-H functionalization, offer researchers multiple avenues to access this important scaffold. The provided protocols serve as a practical starting point for the implementation of these powerful synthetic transformations in the laboratory. Continued research in this area, particularly in the development of novel enantioselective methods, will undoubtedly further expand the utility of palladium catalysis in the synthesis of complex and stereochemically rich drug candidates.
References
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Li, J., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(41), 28839-28843. [Link]
-
Jiang, H., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]
-
Li, J., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker- type cyclization of vinyl cyclopropanecarboxamides to access conformation. Semantic Scholar. [Link]
-
Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(33), 11334–11337. [Link]
-
Chaki, B. M., et al. (2020). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Advanced Synthesis & Catalysis, 362(8), 1537-1547. [Link]
-
Zaitsev, V. G., & Zhdankin, V. V. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Symmetry, 14(3), 567. [Link]
-
Topczewski, J. J., Cabrera, P. J., Saper, N. I., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(4), 1471-1479. [Link]
-
Toste, F. D., et al. (2017). Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society, 139(29), 9873–9882. [Link]
- Various Authors. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles. Google Scholar.
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: Practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Various Authors. Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐ene 62 via palladium‐catalyzed. ResearchGate. [Link]
-
Ma, S., & Jiao, N. (2004). Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.0]hexanes from Single Allenenes. The Journal of Organic Chemistry, 69(19), 6473–6476. [Link]
-
Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
-
Li, J., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(41), 28839-28843. [Link]
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- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicyc ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05440C [pubs.rsc.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles [mdpi.com]
Application Notes & Protocols: The Strategic Application of Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate in the Synthesis of Trovafloxacin
These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the synthesis and utilization of Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, a pivotal intermediate in the construction of the antibiotic Trovafloxacin. This document elucidates the strategic importance of this bicyclic scaffold, provides step-by-step protocols for its synthesis and subsequent conversion, and explains the chemical principles underpinning the chosen methodologies.
Introduction: The Structural Uniqueness of Trovafloxacin
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its potent activity against a wide range of bacteria by inhibiting DNA gyrase and topoisomerase IV.[1] Its clinical use was, however, severely restricted due to concerns about hepatotoxicity.[1] A distinguishing structural feature of Trovafloxacin is its unique (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain. This rigid, stereochemically defined moiety is crucial for the drug's pharmacological profile.
The synthesis of this complex side chain requires a robust and stereocontrolled strategy. Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate serves as a critical precursor. It provides the necessary bicyclic framework with the correct exo stereochemistry and incorporates two key protecting groups: the N-benzyl group, which shields the ring nitrogen, and the ethyl ester, which acts as a masked form of the C6-amino group required for the final structure. This guide details the synthetic journey from commercially available starting materials to this key intermediate and its ultimate incorporation into the Trovafloxacin molecule.
Synthesis of the Key Intermediate: A Multi-Step Approach
The synthesis of Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is achieved through a logical sequence involving cyclopropanation of a maleimide derivative, stereochemical control, and reduction.
Workflow for Intermediate Synthesis
Sources
Application Note & Protocol: A Convergent Synthesis of the Trovafloxacin Side Chain Intermediate, (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane
Abstract & Introduction
Trovafloxacin is a synthetic fluoroquinolone antibiotic known for its exceptionally broad spectrum of activity, which encompasses Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its unique potency and pharmacological profile are largely attributed to its novel C-7 side chain, a conformationally rigid (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety.[3] The synthesis of this strained cyclopropane-fused pyrrolidine ring system represents the key challenge in the total synthesis of the drug. The rigid structure of this side chain is believed to lock the molecule into an optimal conformation for binding to its targets, DNA gyrase and topoisomerase IV, thereby enhancing its antibacterial efficacy.[2]
The asymmetric synthesis of cyclopropane α-amino acids is a significant endeavor in medicinal chemistry due to their presence in bioactive natural products and their utility as peptide isosteres.[4][5] These structures introduce conformational constraints that can improve metabolic stability and receptor binding affinity.[6]
This application note provides a detailed protocol for the synthesis of this pivotal trovafloxacin intermediate. The described pathway is grounded in established chemical literature, primarily the foundational methods disclosed in patents assigned to Pfizer.[7][8] The chosen strategy involves a key 1,3-dipolar cycloaddition to construct the bicyclic core, followed by functional group manipulations to install the requisite amine. We will explain the causality behind the procedural choices and detail the necessary in-process controls for a robust and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate is achieved through a multi-step sequence starting from a protected pyrroline derivative. The core of the strategy relies on the construction of the fused cyclopropane ring onto the pyrrolidine scaffold.
The key transformations are:
-
Cyclopropanation: A 1,3-dipolar cycloaddition reaction between an N-protected 3-pyrroline and a diazoacetate compound to form a transient pyrazolidine adduct.
-
Nitrogen Extrusion: Thermal pyrolysis of the pyrazolidine intermediate to eliminate nitrogen gas (N₂) and form the stable, cis-fused 3-azabicyclo[3.1.0]hexane ring system. The cis stereochemistry is the thermodynamically favored arrangement.[7]
-
Functional Group Conversion: Transformation of the ester group on the cyclopropane ring into a protected amine, typically via a Curtius rearrangement of a corresponding carboxylic acid.
-
Deprotection: Final removal of protecting groups to yield the target side chain intermediate, ready for coupling with the fluoroquinolone core.
This workflow is outlined in the diagram below.
Caption: High-level workflow for the synthesis of the trovafloxacin side chain intermediate.
Materials & Instrumentation
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| N-Cbz-3-pyrroline | C₁₂H₁₃NO₂ | 203.24 | ≥97% | Sigma-Aldrich |
| Ethyl diazoacetate | C₄H₆N₂O₂ | 114.10 | ≥98% (in DCM) | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | ≥98% | Acros Organics |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | CH₄O | 32.04 | ACS Grade | VWR |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | ≥97% | Sigma-Aldrich |
| tert-Butanol | (CH₃)₃COH | 74.12 | Anhydrous | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | Pd/C | - | 10 wt. % | Johnson Matthey |
| Hydrogen Gas (H₂) | H₂ | 2.02 | High Purity | Airgas |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker |
Instrumentation
| Instrument | Purpose |
| Three-neck round-bottom flasks | Reaction vessels |
| Reflux condenser, dropping funnel | Reagent addition and reflux |
| Magnetic stirrer with hotplate | Homogenization and heating |
| Rotary evaporator | Solvent removal |
| High-vacuum pump | Drying of products |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Flash chromatography system | Purification of intermediates |
| Nuclear Magnetic Resonance (NMR) | Structural characterization |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis |
| Parr Hydrogenator or H-Cube® | Catalytic hydrogenation |
Detailed Experimental Protocols
Step 1 & 2: Synthesis of Ethyl (1α,5α,6α)-3-(benzyloxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
This step combines the crucial cycloaddition and nitrogen extrusion to form the stable bicyclic core. The 1,3-dipolar cycloaddition of ethyl diazoacetate to the pyrroline double bond forms a pyrazolidine, which is thermally unstable and readily loses N₂ gas upon heating to yield the desired cyclopropane ring with a thermodynamically stable cis-fusion.[7]
Caption: Reaction scheme for the formation of the bicyclic ester intermediate.
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add N-Cbz-3-pyrroline (20.3 g, 100 mmol) and 200 mL of anhydrous toluene.
-
Heat the solution to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Slowly add a solution of ethyl diazoacetate (13.7 g, 120 mmol) in 50 mL of anhydrous toluene via the dropping funnel over a period of 2 hours. CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4 hours to ensure complete nitrogen extrusion.
-
In-Process Control: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the N-Cbz-3-pyrroline spot (Rf ≈ 0.5) and the appearance of a new product spot (Rf ≈ 0.4) indicates reaction completion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude residue, a viscous oil, is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the product-containing fractions and evaporate the solvent to yield the title compound as a pale yellow oil.
-
Expected Yield: 23.5 g (81%)
-
Characterization: ¹H NMR and ¹³C NMR should confirm the structure.
-
Step 3: Saponification to (1α,5α,6α)-3-(benzyloxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary precursor for the Curtius rearrangement.
Procedure:
-
Dissolve the bicyclic ester (23.5 g, 81.2 mmol) in a mixture of THF (150 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (5.1 g, 121.8 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
In-Process Control: Monitor the hydrolysis by HPLC or TLC (1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid as a white solid.
-
Expected Yield: 20.3 g (96%)
-
Characterization: The disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton peak in the ¹H NMR spectrum confirms the transformation.
-
Step 4: Curtius Rearrangement to Benzyl (1α,5α,6α)-6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
The carboxylic acid is converted to a protected amine via the Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for this transformation, which proceeds through an acyl azide and isocyanate intermediate, trapped in situ by tert-butanol.
Procedure:
-
To a dried 500 mL flask under a nitrogen atmosphere, add the carboxylic acid (20.3 g, 77.7 mmol), anhydrous toluene (200 mL), and triethylamine (12.9 mL, 93.2 mmol).
-
Add DPPA (18.5 mL, 85.5 mmol) dropwise at room temperature.
-
Heat the mixture to 80 °C for 3 hours. Nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate.
-
Add anhydrous tert-butanol (37 mL, 388 mmol) and continue heating at 80 °C overnight (approx. 16 hours) to trap the isocyanate as the Boc-protected amine.
-
In-Process Control: The reaction can be monitored by TLC for the consumption of the starting acid. An IR spectrum can be used to monitor the disappearance of the isocyanate peak (~2250 cm⁻¹).
-
Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (gradient of 10% to 40% ethyl acetate in hexanes) to give the Boc- and Cbz-protected intermediate as a white solid.
-
Expected Yield: 21.5 g (83%)
-
Step 5: Final Deprotection to (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane Dihydrochloride
The final step involves the removal of both the Cbz and Boc protecting groups. Catalytic hydrogenation removes the Cbz group, and subsequent treatment with strong acid cleaves the Boc group, yielding the final intermediate as a stable salt.
Procedure:
-
Dissolve the protected amine (21.5 g, 64.7 mmol) in methanol (250 mL).
-
Carefully add 10% Palladium on carbon (2.0 g, ~10 wt. %) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) using a Parr hydrogenator.
-
Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
In-Process Control: Monitor the removal of the Cbz group by TLC or HPLC.
-
Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
To the filtrate, add concentrated HCl (16.2 mL, 194 mmol) dropwise while cooling in an ice bath.
-
Stir the solution at room temperature for 4 hours to cleave the Boc group (CO₂ evolution will be observed).
-
Concentrate the solution under reduced pressure to approximately 50 mL.
-
Add 200 mL of diethyl ether to precipitate the product. Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum.
-
Expected Yield: 10.5 g (90% as the dihydrochloride salt)
-
Characterization: Final product identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis.
-
Conclusion
This application note details a robust and scalable synthetic route to the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain of trovafloxacin. The protocol is based on well-established chemical principles, including a stereoselective 1,3-dipolar cycloaddition and a reliable Curtius rearrangement. By incorporating the described in-process controls and purification procedures, researchers can confidently produce this vital intermediate with high yield and purity, facilitating further research and development in the field of fluoroquinolone antibiotics.
References
-
Hu, W., & Zhang, X. P. (2006). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. Journal of the American Chemical Society. [Link]
-
Martin, S. F., Austin, R. E., Oalmann, C. J., et al. (1992). 1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(10), 1710-21. [Link]
- Brighty, K. E. (1992). U.S. Patent No. 5,164,402. Washington, DC: U.S.
-
DeAngelis, A., Dmitrenko, O., Yap, G. P., & Fox, J. M. (2009). Experimental Evidence for the All-Up Reactive Conformation of Chiral Rhodium(II) Carboxylate Catalysts: Enantioselective Synthesis of cis-Cyclopropane α-Amino Acids. Journal of the American Chemical Society, 131(21), 7230–7231. [Link]
-
Harrell, L. J., & Kline, S. (1998). Trovafloxacin: an overview. Pharmacotherapy, 18(5), 965-80. [Link]
-
Federsel, H. J., & Jörres, M. (2014). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation. ResearchGate. [Link]
-
Gootz, T. D., & Brighty, K. E. (1996). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 1-14. [Link]
-
Lindsay, V. N. G., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega, 6(1), 104-112. [Link]
- Johnson, A. D., & Sinko, C. M. (2002). U.S. Patent No. 6,359,137. Washington, DC: U.S.
-
Alghasham, A. A. (1998). Trovafloxacin: a new fluoroquinolone. The Annals of Pharmacotherapy, 32(10), 1079-1088. [Link]
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The Versatile Scaffold: Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate in Modern Medicinal Chemistry
The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Central to this endeavor is the design and synthesis of molecular scaffolds that provide a rigid, three-dimensional framework for the precise spatial arrangement of pharmacophoric elements. Among these, the 3-azabicyclo[3.1.0]hexane core has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds. This guide delves into the medicinal chemistry applications of a key derivative, ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its synthesis, its pivotal role as a versatile intermediate, and provide detailed protocols for its application in the synthesis of groundbreaking therapeutics.
The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Framework
The rigid, fused-ring system of 3-azabicyclo[3.1.0]hexane offers several advantages in drug design. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The bicyclic nature of the scaffold allows for the presentation of substituents in well-defined vectors, enabling a more rational approach to structure-activity relationship (SAR) studies. This scaffold has been successfully incorporated into a diverse array of therapeutic agents, including antibacterial, anti-diabetic, and analgesic compounds.
Synthesis of a Key Intermediate: From Dione to Versatile Scaffold
The journey to harnessing the potential of the 3-azabicyclo[3.1.0]hexane core often begins with the synthesis of a functionalized and protected intermediate. This compound serves as an excellent example, with the benzyl group providing a stable protecting group for the nitrogen atom, and the ethyl ester offering a handle for further chemical modifications.
A common synthetic route commences with the cyclopropanation of N-benzylmaleimide to form the corresponding 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate. This dione is a critical precursor that can be selectively reduced to yield the desired saturated bicyclic system.
Protocol 1: Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
This protocol outlines a method for the synthesis of the dione precursor, a crucial first step in accessing the title compound.
Materials:
-
N-Benzylmaleimide
-
Ethyl dimethylsulfuranylideneacetate
-
Benzene (or a suitable alternative solvent like toluene)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Xylene
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Cyclopropanation:
-
In a round-bottom flask, dissolve N-benzylmaleimide in benzene.
-
Heat the solution to reflux.
-
Slowly add a solution of ethyl dimethylsulfuranylideneacetate in benzene to the refluxing mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This initial reaction typically yields a mixture of exo and endo isomers.
-
Remove the solvent under reduced pressure.
-
-
Isomerization to the Pure Exo Product:
-
Dissolve the crude mixture of isomers in xylene.
-
Add a catalytic amount of DBU to the solution.
-
Reflux the mixture, monitoring the conversion of the endo to the exo isomer by TLC or NMR.
-
Once the isomerization is complete, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to afford pure ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate.[1]
-
Protocol 2: Selective Reduction of the Dione to this compound
The selective reduction of the two carbonyl groups of the dione without affecting the ethyl ester is a critical transformation. This can be achieved using a complex metal hydride.
Materials:
-
Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or a similar complex aluminum hydride
-
Anhydrous toluene or other suitable aprotic solvent
-
Standard work-up reagents (e.g., water, sodium hydroxide solution, organic extraction solvent)
Procedure:
-
Reduction:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dione in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene to the cooled solution. An excess of the reducing agent is typically required.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide.
-
Filter the resulting mixture through a pad of Celite® to remove the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[2]
-
Synthetic Workflow Diagram
Caption: Synthetic overview for the preparation of the target intermediate.
Application in the Synthesis of Quinolone Antibiotics: The Trovafloxacin Side Chain
One of the most notable applications of the 3-azabicyclo[3.1.0]hexane scaffold is in the structure of the broad-spectrum fluoroquinolone antibiotic, Trovafloxacin. The unique (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain is crucial for its potent antibacterial activity. This compound serves as a key precursor to this vital side chain.
The synthesis of the Trovafloxacin side chain from this intermediate involves a series of transformations, including the conversion of the ester to a primary amine and subsequent deprotection of the bicyclic nitrogen.
Key Transformations:
-
Conversion of the Ester to an Amine: The ethyl ester can be converted to a primary amine via a Curtius rearrangement of the corresponding carboxylic acid.
-
N-Debenzylation: The benzyl protecting group on the bicyclic nitrogen is typically removed by catalytic hydrogenation.
Protocol 3: N-Debenzylation via Catalytic Hydrogenation
This protocol describes a general method for the removal of the N-benzyl protecting group, a common and critical step in the utilization of this intermediate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)
-
Methanol or ethanol
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
Hydrogenation:
-
Dissolve the N-benzylated compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium catalyst to the solution.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
Trovafloxacin Side Chain Synthesis Workflow
Caption: Key steps in the synthesis of the Trovafloxacin side chain.
A Scaffold for Diverse Therapeutic Targets
The utility of the 3-azabicyclo[3.1.0]hexane core extends far beyond antibiotics. Its rigid structure has proven to be an excellent starting point for the development of inhibitors for various enzymes and ligands for a range of receptors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into novel DPP-IV inhibitors. The debenzylated intermediate, ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, can be further functionalized on the secondary amine to explore interactions with the active site of the DPP-IV enzyme.
μ-Opioid Ligands
The 3-azabicyclo[3.1.0]hexane framework has also been utilized in the design of potent and selective μ-opioid receptor ligands. These compounds have potential applications in pain management and other neurological disorders. The ability to introduce diverse substituents at various positions of the bicyclic system allows for the fine-tuning of receptor affinity and functional activity.
Quantitative Data Summary
While specific quantitative data for this compound itself is not extensively published, the biological activities of its derivatives are noteworthy. The following table provides a conceptual representation of how data for derivatives could be presented.
| Derivative Class | Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area |
| Fluoroquinolones | Bacterial DNA gyrase | Sub-micromolar | Infectious Diseases |
| Pyrrolidine-based | DPP-IV | Nanomolar | Diabetes |
| Substituted amides | μ-Opioid Receptor | Nanomolar | Pain Management |
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry and selective transformations, provides access to a highly versatile and privileged scaffold. From potent antibiotics to novel enzyme inhibitors and receptor modulators, the derivatives of this compound continue to enrich the drug discovery pipeline. The protocols and insights provided herein are intended to empower researchers to further explore the vast potential of this remarkable molecular framework in the pursuit of new and improved therapies.
References
- Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
- A New Method for the Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate: An Intermediate for the Trovafloxacin Side Chain. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
Sources
Application Note: A Practical, Gram-Scale Protocol for the Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexanes
Introduction: The Significance of a Rigid Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a highly sought-after structural motif in modern drug discovery.[1][2] Its rigid, three-dimensional topology allows for the precise spatial orientation of pharmacophoric elements, a critical feature for enhancing binding affinity and selectivity to biological targets.[3] Compounds incorporating this scaffold have demonstrated a wide range of biological activities, including roles as opioid receptor antagonists, histone deacetylase inhibitors, and potent antibacterial agents.[4][5] The increasing emphasis on non-planar, sp³-rich structures in medicinal chemistry to escape "flatland" and improve physicochemical properties has further intensified interest in reliable and scalable synthetic routes to these valuable intermediates.[3][6]
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives. The described method, based on a dirhodium(II)-catalyzed cyclopropanation, is notable for its high diastereoselectivity, operational simplicity, and scalability, crucially avoiding the need for chromatographic purification.[3][7] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and address critical safety considerations for a successful and reproducible synthesis.
Scientific Foundation: Dirhodium(II)-Catalyzed Cyclopropanation
The core transformation involves the reaction of an alkene with a diazo compound, mediated by a transition metal catalyst. In this protocol, we utilize a dirhodium(II) catalyst to decompose ethyl diazoacetate (EDA), generating a transient rhodium carbene intermediate. This electrophilic carbene is then intercepted by the electron-rich double bond of N-Boc-2,5-dihydropyrrole to form the cyclopropane ring.
Mechanism Rationale: The choice of catalyst is pivotal for controlling stereoselectivity. Dirhodium(II) carboxylate catalysts, such as rhodium(II) octanoate [Rh₂(Oct)₄] or rhodium(II) espanoate [Rh₂(esp)₂], are exceptionally effective for this transformation.[7] The chiral environment created by the catalyst's ligands dictates the facial selectivity of the carbene addition to the alkene, preferentially forming the exo diastereomer. The reaction proceeds via a well-established catalytic cycle, as illustrated below.
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Critical Safety Protocol: Handling Diazo Compounds
WARNING: Ethyl diazoacetate (EDA) and other diazoalkanes are highly toxic and potentially explosive.[8][9] All manipulations must be performed by trained personnel in a certified chemical fume hood, behind a blast shield.[10][11]
-
Toxicity: EDA is very toxic upon inhalation, which can cause severe respiratory distress and may be fatal.[11] Always handle EDA solutions with extreme care, using double nitrile gloves and ensuring no skin contact.
-
Explosion Hazard: Diazo compounds can detonate upon contact with sharp surfaces (e.g., ground-glass joints), exposure to high temperatures, or strong light. It is imperative to use glassware with fire-polished joints.[9] Avoid distillation of diazo compounds.
-
Quenching: Any excess EDA must be safely quenched. Cautiously add acetic acid dropwise to the solution until the characteristic yellow color of the diazo compound disappears and nitrogen gas evolution ceases.[8][9]
-
Alternative Reagents: While this protocol uses EDA, (trimethylsilyl)diazomethane (TMSD) is often cited as a less explosive, albeit still highly toxic, alternative for some applications.[8][10][12]
Experimental Guide: Gram-Scale Synthesis
This protocol is designed for a ~10 mmol scale and can be adjusted proportionally. It follows a "telescoped" sequence where the initial cyclopropanation product is directly hydrolyzed without intermediate purification.[3][7]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. | Supplier (Example) |
| N-Boc-2,5-dihydropyrrole | 169.22 | 10.0 | 1.69 g | 1.0 | Sigma-Aldrich |
| Rhodium(II) octanoate dimer [Rh₂(Oct)₄] | 778.72 | 0.001 | 0.78 mg | 0.0001 | Strem Chemicals |
| Ethyl diazoacetate (EDA), ~15% in Toluene | 114.10 | 12.0 | ~9.1 mL | 1.2 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - | Acros Organics |
| Tetrahydrofuran (THF) | - | - | 20 mL | - | Fisher Scientific |
| Methanol (MeOH) | - | - | 20 mL | - | Fisher Scientific |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 30.0 | 1.26 g | 3.0 | VWR Chemicals |
| Hydrochloric Acid (HCl), 1 M | - | - | As needed | - | J.T. Baker |
| Ethyl Acetate (EtOAc) | - | - | As needed | - | EMD Millipore |
| Brine (Saturated NaCl solution) | - | - | As needed | - | Lab Prepared |
Step-by-Step Protocol
The overall workflow is depicted in the following diagram.
Caption: Experimental workflow for the two-step synthesis.
Part A: Cyclopropanation
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add N-Boc-2,5-dihydropyrrole (1.69 g, 10.0 mmol) and the dirhodium(II) octanoate catalyst (0.78 mg, 0.001 mmol).
-
Expert Insight: The extremely low catalyst loading (0.01 mol%) is a key advantage of this process, making it cost-effective.[7] Ensure the catalyst is fully dissolved.
-
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
Heating: Place the flask in an oil bath and heat to a gentle reflux (approx. 40 °C).
-
EDA Addition: The solution of ethyl diazoacetate in toluene (~9.1 mL, 12.0 mmol) should be drawn into a syringe and placed in a syringe pump. The EDA solution is added dropwise via a syringe needle through the septum into the refluxing reaction mixture over a period of 6-8 hours.
-
Causality Explanation: Slow addition is critical for both safety and efficacy. It maintains a low stationary concentration of the highly reactive EDA, preventing dimerization and other side reactions, and minimizes the risk of uncontrolled decomposition.[3]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. The reaction progress can be monitored by the disappearance of the starting alkene via Thin Layer Chromatography (TLC) or by taking a small aliquot for ¹H NMR analysis. The reaction is typically complete when the evolution of N₂ gas ceases.
-
Concentration: Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and toluene.
Part B: Saponification and Product Isolation
-
Dissolution: To the flask containing the crude ester residue, add THF (20 mL), MeOH (20 mL), and deionized water (20 mL). Stir until the residue is fully dissolved.
-
Hydrolysis: Add lithium hydroxide monohydrate (1.26 g, 30.0 mmol) to the solution. Stir the mixture vigorously at room temperature for 12-18 hours.
-
Expert Insight: The saponification should be monitored by TLC until the starting ester spot has been completely consumed.
-
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the majority of the THF and MeOH.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and with stirring, add 1 M HCl to acidify the solution to a pH of ~2. A white precipitate of the carboxylic acid product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product as a white solid.
Expected Results & Characterization
-
Yield: 70-80% combined yield over the two steps.[7]
-
Appearance: White to off-white solid.
-
Purity: The product is typically obtained in high purity (>95%) without the need for column chromatography. Recrystallization can be performed if necessary.
-
Characterization: The structure and stereochemistry should be confirmed by NMR spectroscopy (¹H, ¹³C) and compared to literature data. The exo configuration is characterized by specific coupling constants in the ¹H NMR spectrum.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cyclopropane | EDA decomposition/dimerization | Ensure slow, controlled addition of EDA. Check the quality of the EDA solution. |
| Inactive catalyst | Use fresh, high-purity rhodium catalyst. | |
| Incomplete Hydrolysis | Insufficient LiOH or reaction time | Add more LiOH and/or extend the reaction time. Monitor carefully by TLC. |
| Product is an Oil/Gummy | Residual solvent or impurities | Ensure complete drying of the organic extracts. Triturate the crude product with a non-polar solvent like hexanes. |
| Mixture of Diastereomers | Sub-optimal catalyst or reaction conditions | The use of Rh₂(esp)₂ catalyst can further enhance exo-selectivity. Ensure the reaction is run at the specified temperature.[7] |
Conclusion
The protocol detailed herein provides a robust and scalable method for accessing the valuable 3-azabicyclo[3.1.0]hexane scaffold. By leveraging a highly efficient dirhodium(II)-catalyzed cyclopropanation and a telescoped hydrolysis sequence, this procedure delivers the target carboxylic acid in high yield and diastereoselectivity on a gram scale. The avoidance of chromatographic purification makes this an attractive route for process chemistry and the synthesis of libraries for drug discovery. Adherence to the stringent safety precautions outlined for handling ethyl diazoacetate is paramount to the successful and safe execution of this synthesis.
References
-
Ivanova, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
Pelliccia, S., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Manna, S., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry. [Link]
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Krow, G. R., & Cannon, K. C. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International. [Link]
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Pelliccia, S., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [Link]
-
Chen, J-R., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure: (Trimethylsilyl)diazomethane. [Link]
-
Ivanova, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide - protonated Ruhemann's Purple. Beilstein Archives. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. [Link]
-
Williams, D. R., et al. (2012). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Honors Scholar Theses. [Link]
-
Kumar, S., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic Chemistry Frontiers. [Link]
- Guzik, E. A., et al. (2006). Purification process for an azabicyclo[3.1.0]hexane compound.
-
Krow, G. R., & Cannon, K. C. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Taylor & Francis Online. [Link]
-
University of Illinois Division of Research Safety. (n.d.). Diazomethane. [Link]
-
Reddy, R. P., et al. (2021). Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry. [Link]
-
Kong, J., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
American Chemical Society. (2010). Safety Notables: Information from the Literature. Organic Process Research & Development. [Link]
-
Wang, Z., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. [Link]
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- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
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Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 3-Azabicyclo[3.1.0]hexane Scaffolds
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Antibacterial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent antibacterial agents with new mechanisms of action or improved pharmacological profiles. The 3-azabicyclo[3.1.0]hexane ring system has emerged as a privileged scaffold in medicinal chemistry, imparting a rigid, three-dimensional conformation to molecules that can enhance binding to biological targets and improve pharmacokinetic properties.[1] This bicyclic amine serves as a conformationally constrained bioisostere for more flexible structures like piperidine, a common motif in many bioactive compounds.[1]
The incorporation of the 3-azabicyclo[3.1.0]hexane moiety has been a key structural feature in the development of potent antibacterial agents, most notably in the fluoroquinolone class. Trovafloxacin, a broad-spectrum fluoroquinolone, features a (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane substituent at the C-7 position, which contributes to its enhanced activity against Gram-positive bacteria and anaerobes compared to earlier generations of fluoroquinolones.[2] Furthermore, the naturally occurring antibiotic ficellomycin, which contains a related 1-azabicyclo[3.1.0]hexane core, demonstrates activity against multidrug-resistant Gram-positive bacteria, highlighting the intrinsic antibacterial potential of this structural motif.[3]
These application notes provide a comprehensive guide for researchers in drug discovery and medicinal chemistry on the synthesis and evaluation of antibacterial agents incorporating the 3-azabicyclo[3.1.0]hexane scaffold. We will delve into the key synthetic strategies, provide detailed, field-tested protocols for the preparation of a crucial intermediate and its subsequent elaboration into a final antibacterial compound, and outline the standardized methods for assessing antibacterial efficacy.
Synthetic Strategies and Mechanistic Considerations
The construction of the 3-azabicyclo[3.1.0]hexane core is a pivotal step in the synthesis of these antibacterial agents. Several synthetic routes have been developed, with the choice of method often depending on the desired stereochemistry and the nature of the substituents.
Key Synthetic Approach: Rhodium-Catalyzed Cyclopropanation and Curtius Rearrangement
A robust and widely employed strategy for the synthesis of the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate involves two key transformations: a rhodium-catalyzed cyclopropanation followed by a Curtius rearrangement.[2][4]
-
Rhodium-Catalyzed Cyclopropanation: This step establishes the bicyclic framework. The reaction typically involves the treatment of a protected 3-pyrroline derivative, such as N-benzyloxycarbonyl-3-pyrroline, with a diazoacetate, like ethyl diazoacetate, in the presence of a rhodium catalyst (e.g., rhodium(II) acetate). The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted or stepwise addition to the double bond of the pyrroline to form the cyclopropane ring.[5][6] The stereochemistry of the resulting cyclopropane is influenced by the catalyst and reaction conditions.
-
Curtius Rearrangement: To introduce the crucial amino group at the C-6 position, a Curtius rearrangement of a C-6 carboxylic acid derivative is employed.[7][8] The carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA).[8] Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate, which can then be trapped with a suitable nucleophile, such as tert-butanol, to yield a Boc-protected amine.[4][8] This method offers the advantage of proceeding with retention of configuration.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 3-azabicyclo[3.1.0]hexane-based antibacterials.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key intermediate, (1α,5α,6α)-6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane, and its subsequent coupling to a fluoroquinolone core to generate a trovafloxacin analog.
Protocol 1: Synthesis of (1α,5α,6α)-3-Benzyl-6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane
This protocol details the rhodium-catalyzed cyclopropanation to form the bicyclic ester.
Materials:
-
N-Benzyl-3-pyrroline
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of N-benzyl-3-pyrroline (1 equivalent) in anhydrous DCM under a nitrogen atmosphere, add rhodium(II) acetate dimer (0.01 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Synthesis of (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
(1α,5α,6α)-3-Benzyl-6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane
-
Ethanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Ethyl acetate
Procedure:
-
Dissolve the ester from Protocol 1 in ethanol.
-
Add 1 M sodium hydroxide solution (2 equivalents) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
Protocol 3: Synthesis of tert-Butyl (1α,5α,6α)-(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
This protocol details the Curtius rearrangement to install the protected amine.
Materials:
-
(1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
-
Toluene, anhydrous
-
Triethylamine
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid from Protocol 2 in anhydrous toluene under a nitrogen atmosphere.
-
Add triethylamine (1.1 equivalents) followed by the dropwise addition of diphenylphosphoryl azide (1.1 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Add tert-butanol (3 equivalents) and continue to heat at 80 °C for an additional 12-16 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the Boc-protected amine.
Protocol 4: Synthesis of a Trovafloxacin Analog
This protocol describes the deprotection of the key intermediate and its coupling to a fluoroquinolone core.
Materials:
-
tert-Butyl (1α,5α,6α)-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
-
Palladium on carbon (10%)
-
Methanol
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
-
Acetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydrochloric acid in diethyl ether
Procedure:
-
Debenzylation: Dissolve the Boc-protected amine from Protocol 3 in methanol. Add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to obtain the debenzylated intermediate.
-
Coupling: To a suspension of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1 equivalent) and the debenzylated intermediate (1.1 equivalents) in acetonitrile, add DBU (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with acetonitrile and then diethyl ether to yield the Boc-protected final compound.
-
Deprotection: Suspend the Boc-protected compound in a suitable solvent like dichloromethane and treat with an excess of hydrochloric acid in diethyl ether. Stir at room temperature until the deprotection is complete.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford the final antibacterial agent as its hydrochloride salt.
Evaluation of Antibacterial Activity
The in vitro antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Protocol 5: Broth Microdilution MIC Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Synthesized antibacterial compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).[12]
-
Serial Dilutions: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[11]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the 3-azabicyclo[3.1.0]hexane scaffold and the broader molecular structure allows for the exploration of structure-activity relationships, providing crucial insights for the design of more potent and selective antibacterial agents.
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Analog 1 | H | H | H | 0.5 | 2 |
| Analog 2 | CH₃ | H | H | 0.25 | 1 |
| Analog 3 | H | CH₃ | H | 1 | 4 |
| Analog 4 | H | H | F | 0.125 | 1 |
| Analog 5 | H | H | OCH₃ | 0.5 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual data would be derived from experimental results.
Interpretation of SAR Data:
-
Substitution on the Bicyclic Core: As illustrated in the hypothetical data, small alkyl substitutions on the 3-azabicyclo[3.1.0]hexane ring can influence activity. For instance, a methyl group at R1 (Analog 2) may lead to a modest improvement in potency against S. aureus compared to the unsubstituted analog (Analog 1). Conversely, substitution at R2 (Analog 3) might be detrimental.
-
Influence of the Fluoroquinolone Core: Modifications to the fluoroquinolone core, such as the introduction of a fluorine atom at R3 (Analog 4), can significantly enhance antibacterial activity, a well-established principle in fluoroquinolone SAR.[3][13][14][15]
-
Electronic Effects: The introduction of an electron-donating group like a methoxy at R3 (Analog 5) may have a neutral or slightly negative impact on activity compared to the more electron-withdrawing fluorine atom.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a valuable building block in the design of novel antibacterial agents. The synthetic protocols and evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged structure. A thorough understanding of the synthetic nuances and a systematic approach to SAR studies will be instrumental in the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- Brighty, K. E., & Gootz, T. D. (1997). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 1-14.
- Chen, S., et al. (2017). Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. Molecules, 22(9), 1449.
- Popova, Y., et al. (2022). Recent achievements in the synthesis of 3-azabicyclo[3.1.0]hexanes. RSC Advances, 12(1), 1-21.
- Martel, A., et al. (1996). Synthesis of (1α,5α,6α)-6-Amino-3-azabicyclo(3.1.0)hexane, a Novel Achiral Diamine. Tetrahedron Letters, 37(18), 3121-3124.
- Brighty, K. E. (1992). U.S. Patent No. 5,164,402. Washington, DC: U.S.
- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Pankey, G. A., & Ashcraft, D. S. (2000). The chemistry and biological profile of ficellomycin. Journal of Antimicrobial Chemotherapy, 45(4), 423-429.
-
PubChem. (n.d.). 7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]
- Maxwell, J. L., & O'Malley, S. J. (1995). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Journal of the American Chemical Society, 117(45), 11331-11332.
- Bryskier, A. (2001). Classification and structure-activity relationships of fluoroquinolones. Drugs, 61(1), 1-13.
- CLSI. (2020). M100 | Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Rosenberg, M. L., Krapp, A., & Tilset, M. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics, 30(24), 6562–6571.
- Bakonyi, B., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9328-9339.
- Grohe, K., & Zeiler, H. J. (1986). U.S. Patent No. 4,620,007. Washington, DC: U.S.
- Doyle, M. P., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(6), 2051-2055.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20.
- Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current organic synthesis, 11(5), 687-705.
- Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035.
- National Committee for Clinical Laboratory Standards. (2000). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically; approved standard-fifth edition. NCCLS document M7-A5.
- Vince, R., & Brownell, J. (1990). U.S. Patent No. 4,973,691. Washington, DC: U.S.
- Brighty, K. E. (1991). European Patent Application No. EP0415715A2.
- Bakonyi, B., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328-9339.
- Hu, W., & Doyle, M. P. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- CLSI. (2022). CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition.
- El-Sayed, M. A. E.-G., et al. (2021). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. ACS Central Science, 7(9), 1546-1557.
-
GSRS. (n.d.). 1-(7-((1.ALPHA.,5.ALPHA.,6.ALPHA.)-6-AMINO-3-AZABICYCLO(3.1.0)HEX-3-YL)-1-(2,4-DIFLUOROPHENYL)-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE) .BETA.-D-GLUCOPYRANURONIC ACID. Retrieved from [Link]
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- 4. CA2023217C - Azabicyclo quinolone carboxylic acids - Google Patents [patents.google.com]
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- 6. Sci-Hub. On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study / Organometallics, 2011 [sci-hub.box]
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- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Building Block: Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate in the Synthesis of Novel Heterocycles
Introduction: The Significance of the Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive template for designing potent and selective ligands for various biological targets. This bicyclic system is a key structural motif in a range of biologically active molecules, including compounds with antimicrobial, antitumor, and anti-inflammatory properties.[1] Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, in particular, represents a strategically functionalized starting material, poised for a variety of chemical transformations to generate novel and complex heterocyclic architectures. The presence of a strained cyclopropane ring fused to a pyrrolidine core, an ester functional handle, and a readily cleavable benzyl protecting group makes this molecule a versatile precursor for library synthesis and lead optimization programs.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a building block for the synthesis of novel heterocycles. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its transformation into valuable heterocyclic systems.
Core Reactivity: Exploiting Ring Strain for Heterocycle Synthesis
The synthetic utility of this compound is primarily derived from the inherent strain of the cyclopropane ring. The ester group at the 6-position acts as an electron-withdrawing group, activating the adjacent cyclopropane bonds towards nucleophilic attack. This "donor-acceptor" nature of the cyclopropane is key to its application in ring-opening and annulation reactions.
Application I: Synthesis of Novel Pyridazine Derivatives via [3+3] Annulation
One of the most powerful applications of this building block is its conversion into pyridazine derivatives. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous compounds with diverse pharmacological activities. The synthesis of pyridazines from this compound can be achieved through a Lewis acid-catalyzed ring-opening reaction with hydrazine derivatives.
Mechanistic Insight: The reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen of the ester group, which enhances its electron-withdrawing capacity and further polarizes the adjacent C-C bond of the cyclopropane ring. This activation facilitates a nucleophilic attack by one of the nitrogen atoms of the hydrazine at one of the cyclopropyl carbons, leading to the opening of the three-membered ring. The resulting intermediate then undergoes an intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ester carbonyl, followed by aromatization to yield the pyridazine ring.
Caption: Proposed workflow for pyridazine synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(2-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl))-6-phenylpyridazine-3-carboxylate
This protocol is a representative example and may require optimization for different hydrazine derivatives.
Materials:
-
This compound
-
Phenylhydrazine
-
Scandium (III) triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add scandium (III) triflate (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add phenylhydrazine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyridazine derivative.
Data Summary:
| Entry | Hydrazine Derivative | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Sc(OTf)₃ | DCM | 12 | 75 |
| 2 | 4-Methoxyphenylhydrazine | Yb(OTf)₃ | Toluene | 18 | 68 |
| 3 | Hydrazine hydrate | TiCl₄ | THF | 8 | 55* |
* Yields are representative and may vary based on reaction scale and purity of reagents.
Application II: [3+2] Cycloaddition Reactions for the Synthesis of Fused Heterocycles
The strained C-C bond of the cyclopropane ring in this compound can also participate as a three-carbon component in [3+2] cycloaddition reactions with various dipolarophiles. This approach opens up a pathway to novel fused heterocyclic systems.
Mechanistic Insight: In a formal [3+2] cycloaddition, the cyclopropane ring undergoes a concerted or stepwise cleavage and subsequent cycloaddition with a two-atom component (the dipolarophile). This reaction is often promoted by a Lewis acid, which activates the cyclopropane ring towards cleavage. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the cyclopropane and the dipolarophile.
Caption: General workflow for [3+2] cycloaddition.
Experimental Protocol: Synthesis of Fused Dihydrofurans
This protocol outlines a general procedure for the [3+2] cycloaddition with an aldehyde as the dipolarophile.
Materials:
-
This compound
-
Benzaldehyde (or other aldehydes)
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add ytterbium (III) triflate (0.15 eq) and stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the fused dihydrofuran product.
Data Summary:
| Entry | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Yb(OTf)₃ | Toluene | 60 | 65 |
| 2 | 4-Nitrobenzaldehyde | Sc(OTf)₃ | DCM | 40 | 72 |
| 3 | Cinnamaldehyde | Yb(OTf)₃ | Toluene | 60 | 60* |
* Yields are representative and subject to optimization.
Future Directions and Untapped Potential
The synthetic utility of this compound is not limited to the transformations described above. Further derivatization of the ester functionality, for example, through hydrolysis and amide coupling, can provide access to a wide array of analogs with diverse properties. Moreover, the N-benzyl group can be removed via hydrogenolysis, unmasking the secondary amine for further functionalization, such as N-arylation or N-alkylation, to explore new regions of chemical space.
The development of enantioselective transformations starting from a racemic or prochiral precursor to generate chiral 3-azabicyclo[3.1.0]hexane derivatives is also an area of active research. The use of chiral Lewis acids or organocatalysts could enable the asymmetric synthesis of novel heterocyclic compounds with defined stereochemistry, which is of paramount importance in drug development.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic scaffolds. Its unique structural and electronic properties, particularly the strained and activated cyclopropane ring, allow for a range of chemical transformations, including ring-opening/annulation and cycloaddition reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable starting material and to generate diverse libraries of heterocyclic compounds for applications in drug discovery and materials science.
References
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
Lewis Acid Catalyzed Annulation of Cyclopropane Carbaldehydes and Aryl Hydrazines: Construction of Tetrahydropyridazines and Application Toward a One-Pot Synthesis of Hexahydropyrrolo[1,2-b]pyridazines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. PubMed. [Link]
-
Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
-
Bioactive molecules with 3‐azabicyclo[3.1.0]hexane scaffold. Wiley Online Library. [Link]
Sources
Application Notes and Protocols: Synthesis of HCV Protease Inhibitors via 3-Azabicyclo[3.1.0]hexane Intermediates
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold in HCV Protease Inhibitors
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, a global health issue affecting millions and a leading cause of severe liver disease.[1] A cornerstone of many potent DAA regimens is the inhibition of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[2] Within the peptidomimetic class of NS3/4A inhibitors, such as boceprevir and narlaprevir, the incorporation of a rigid 3-azabicyclo[3.1.0]hexane moiety as a P2 proline bioisostere has proven to be a pivotal design element.[3][4][5]
The constrained bicyclic structure of the 3-azabicyclo[3.1.0]hexane system pre-organizes the ligand into a conformation that is highly complementary to the active site of the NS3 protease. This structural rigidity minimizes the entropic penalty upon binding, leading to a significant enhancement in binding affinity—up to a 1000-fold increase compared to a more flexible proline scaffold in a pentapeptide context.[3] Specifically, the gem-dimethyl group on the cyclopropane ring maintains a fixed angle relative to the bicyclic core, facilitating optimal interactions with key amino acid residues in the protease's active site.[3][6]
Given the therapeutic significance of this structural motif, the development of efficient and stereoselective synthetic routes to key 3-azabicyclo[3.1.0]hexane intermediates, such as (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, is of paramount importance for the large-scale manufacturing of these life-saving drugs.[1][3] This document provides a detailed overview of prominent synthetic strategies and protocols for accessing these crucial intermediates and their subsequent elaboration into HCV protease inhibitors.
Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Intermediates
The synthesis of the chiral 3-azabicyclo[3.1.0]hexane core has been approached through various innovative strategies, broadly categorized into chemical syntheses and chemoenzymatic methods. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired stereochemical purity.
I. Chemical Synthesis Approaches
Chemical syntheses typically involve the construction of the bicyclic system from acyclic or monocyclic precursors. These methods often leverage well-established organic transformations to achieve the desired stereochemistry.
One of the most efficient and industrially relevant approaches utilizes inexpensive and readily available pyrethroids, such as cis-cypermethric acid or ethyl chrysanthemate, which already contain the requisite gem-dimethylcyclopropane ring.[1] This strategy is "carbon conservative" as it retains the entire carbon backbone of the starting material, re-structuring it to form the desired bicyclic proline analogue.[1]
A notable example is the synthesis of the boceprevir intermediate from cis-cypermethric acid.[1] The key steps involve the transformation of the vinyl group and the carboxylic acid of the starting material to form the pyrrolidine ring fused to the existing cyclopropane.
Caption: Synthetic workflow from cis-cypermethric acid.
Protocol 1: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate from cis-Cypermethric Acid (Illustrative)
Step 1: Amide Formation and Intramolecular Cyclization
-
To a solution of cis-cypermethric acid in an appropriate aprotic solvent (e.g., THF), add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acid chloride.
-
In a separate flask, prepare a solution of the desired amine (e.g., benzylamine) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
After the reaction is complete, quench with water and extract the amide product.
-
Dissolve the amide in a suitable solvent (e.g., THF or DMAc) and treat with a strong base such as potassium tert-butoxide (t-BuOK) to effect intramolecular cyclization.[1]
-
Work up the reaction to isolate the bicyclic lactam intermediate.
Step 2: Oxidative Cleavage of the Dichlorovinyl Group
-
Dissolve the bicyclic lactam in a suitable solvent mixture (e.g., CH2Cl2/MeOH).
-
Cool the solution to -78 °C and bubble ozone through it until a blue color persists.
-
Purge the solution with nitrogen and add a reducing agent (e.g., dimethyl sulfide) to work up the ozonolysis reaction, yielding the corresponding aldehyde.
Step 3: Reductive Amination and Final Cyclization
-
Dissolve the aldehyde intermediate in a protic solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate).
-
Add a reducing agent, such as sodium cyanoborohydride or perform catalytic hydrogenation (H2, Pd/C), to effect reductive amination.
-
The resulting amino aldehyde will spontaneously cyclize to form the 3-azabicyclo[3.1.0]hexane ring system.
Step 4: Esterification and Salt Formation
-
Treat the resulting amino acid with methanolic HCl to form the methyl ester hydrochloride salt, which can be purified by crystallization.[3]
| Intermediate | Starting Material | Key Reagents | Typical Yield | Reference |
| (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl | cis-Cypermethric acid | t-BuOK, O3, H2/Pd-C, MeOH/HCl | ~80% (over 2 steps for cyclization)[1] | [1] |
| (1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Ethyl chrysanthemate | Chloramine-T, NBS, Boc2O, RuCl3/NaIO4 | - |
An alternative chemical approach involves the construction of the cyclopropane ring at a later stage of the synthesis, typically through an intramolecular cyclopropanation of a suitable pyrrolidine derivative. This strategy allows for the stereocontrolled introduction of the cyclopropane ring.
Caption: General workflow for intramolecular cyclopropanation.
II. Chemoenzymatic Synthesis: Desymmetrization of a Meso-Intermediate
A highly elegant and efficient strategy for accessing the enantiopure 3-azabicyclo[3.1.0]hexane core involves the enzymatic desymmetrization of a meso-intermediate. This approach, developed by Merck and Codexis for the synthesis of a key boceprevir intermediate, utilizes a directed evolution of a monoamine oxidase (MAO) enzyme.[7][8]
The process starts with the synthesis of a meso-6,6-dimethyl-3-azabicyclo[3.1.0]hexane. The engineered MAO then selectively oxidizes one of the enantiotopic C-H bonds adjacent to the nitrogen atom, leading to a chiral imine intermediate. This imine is then trapped in situ and converted to the desired chiral nitrile, which is a precursor to the final carboxylic acid.[7]
Caption: Chemoenzymatic route via desymmetrization.
Protocol 2: Chemoenzymatic Synthesis of a Boceprevir Intermediate (Conceptual)
Step 1: Enzymatic Desymmetrization and Imine Trapping
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the meso-6,6-dimethyl-3-azabicyclo[3.1.0]hexane substrate.
-
Introduce the engineered monoamine oxidase (MAO-N401 variant) and catalase.[7]
-
Add sodium bisulfite (NaHSO3) as a trapping agent for the in situ-formed imine to prevent enzyme inhibition.[7]
-
Pressurize the reactor with oxygen (e.g., 4 psig) and maintain the temperature at approximately 25 °C.[7]
-
Monitor the reaction for the consumption of the starting material.
Step 2: Cyanation (Strecker-type reaction)
-
Once the enzymatic reaction is complete, add sodium cyanide (NaCN) to the reaction mixture.
-
The bisulfite adduct of the imine will react with the cyanide to form the corresponding aminonitrile.
-
The reaction is typically carried out at a controlled temperature (e.g., 10 °C).[7]
Step 3: Hydrolysis and Esterification
-
After completion of the cyanation step, acidify the reaction mixture with a strong acid (e.g., HCl) in the presence of methanol.
-
Heat the mixture (e.g., 50 °C) to facilitate the hydrolysis of the nitrile to the carboxylic acid and subsequent esterification to the methyl ester.[7]
-
The final product, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, can be isolated by crystallization.
| Parameter | Value | Reference |
| Enzyme | MAO-N401 variant | [7] |
| Substrate Concentration | up to 65 g/L | [7] |
| Enantiomeric Excess (ee) | > 99.9% | [7] |
| Overall Yield from Meso Amine | 56% | [7] |
Elaboration of the 3-Azabicyclo[3.1.0]hexane Intermediate into HCV Protease Inhibitors
Once the key chiral 3-azabicyclo[3.1.0]hexane intermediate is synthesized, it is elaborated into the final active pharmaceutical ingredient (API) through a series of peptide couplings and functional group manipulations. The general scheme involves coupling the P2 fragment (the azabicyclo[3.1.0]hexane derivative) with the P3 and P1-Cap fragments of the inhibitor.
Protocol 3: General Procedure for Amide Coupling (Illustrative for Boceprevir Synthesis)
-
To a solution of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride and the P3 amino acid derivative (e.g., Boc-L-tert-leucine) in an aprotic solvent such as N,N-dimethylformamide (DMF) at 0 °C, add a peptide coupling reagent (e.g., EDC·HCl), an activator (e.g., HOBt), and a non-nucleophilic base (e.g., N-methylmorpholine).[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, typically by diluting with an organic solvent (e.g., diethyl ether) and washing with water and brine.[9]
-
The coupled product is then purified, typically by column chromatography.
-
Subsequent steps involve the deprotection of the Boc group, coupling with the P1-Cap fragment, and final functional group transformations to yield the target HCV protease inhibitor.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a validated and highly effective component in the design of potent HCV NS3/4A protease inhibitors. The development of diverse and efficient synthetic routes, ranging from carbon-conservative chemical syntheses utilizing inexpensive starting materials to sophisticated chemoenzymatic desymmetrizations, has been crucial for the successful clinical development and commercialization of drugs like boceprevir. The protocols and strategies outlined in this document highlight the ingenuity of process chemistry in providing access to complex and life-saving therapeutics. Continued innovation in the synthesis of such constrained bicyclic amino acid derivatives will undoubtedly play a vital role in the future of antiviral drug development.
References
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Kallam, S. R., Eda, V. R., Sen, S., Datrika, R., Rapolu, R. K., Khobare, S., ... & Oruganti, S. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1. 0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(21), 3041-3047. [Link]
-
Li, T., et al. (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society, 134(15), 6467–6472. [Link]
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FAQ-AI. What are the key intermediates in the synthesis of boceprevir?. [Link]
-
ResearchGate. (2017). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. [Link]
- Google Patents. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
-
Bornscheuer, U. T., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14331–14383. [Link]
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PubChem. Narlaprevir. [Link]
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Bakonyi, B., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9328–9339. [Link]
-
OSTI.gov. (2023). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of Novel SARS-CoV-2 Main Protease Inhibitors. [Link]
-
All About Drugs. (2013). NARLAPREVIR. [Link]
-
ResearchGate. (2013). Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir. [Link]
-
ResearchGate. (2013). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. [Link]
-
Grokipedia. Narlaprevir. [Link]
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Shimadzu Chemistry & Diagnostics. Products. [Link]
- Google Patents. (1980). Derivatives of 3-azabicyclo(3.1.0)
-
Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074–6086. [Link]
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ResearchGate. (2015). The chemical structure of Narlaprevir with atom notations. [Link]
-
PubChem. Boceprevir. [Link]
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ScienceOpen. (2022). Supplementary Information Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. [Link]
- Google Patents. (2013).
-
SciSpace. (2022). Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. [Link]
-
ResearchGate. (2011). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]
-
Canadian Science Publishing. (2015). Computational study on the molecular mechanisms of drug resistance of Narlaprevir due to V36M, R155K, V36M+R155K, T54A, and A156T mutations of HCV NS3/4A protease. [Link]
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University of Wisconsin–Madison. (2007). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. [Link]
-
MySkinRecipes. (1R,2S,5S)-rel-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
-
PubChem. (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
-
ResearchGate. (2009). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]
- Google Patents. (1980). A process for the preparation of 3-azabicyclo[3.1.
-
MDPI. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]
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PubMed. (2012). A review of HCV protease inhibitors. [Link]
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ACS Publications. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. [Link]
-
The National Institutes of Health. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors. [Link]
-
Organic Syntheses. (2019). 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]
-
Beilstein Journals. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
-
ResearchGate. (2021). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. [Link]
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- 9. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable bicyclic scaffold, which is a key structural motif in various pharmaceutical candidates. The intramolecular cyclopropanation step is critical, and its success hinges on the precise optimization of catalyst loading. This document provides in-depth troubleshooting advice and frequently asked questions to help you maximize yield, control diastereoselectivity, and ensure process reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalytic cyclopropanation for synthesizing the target molecule.
Q1: What is a typical starting catalyst loading for this reaction, and which catalysts are recommended?
A1: For initial exploratory reactions, a catalyst loading of 0.5-1.0 mol% is a conventional starting point.[1] The most common catalysts for this transformation are dirhodium(II) carboxylates and carboxamidates. Dirhodium(II) acetate (Rh₂(OAc)₄) is a workhorse catalyst, but others like dirhodium(II) espinate (Rh₂(esp)₂) have shown excellent efficacy, sometimes favoring the formation of specific diastereomers.[2] Recent advancements have demonstrated that with careful optimization of conditions, catalyst loadings can be dramatically reduced to as low as 0.005 mol%, which is highly advantageous for process chemistry and large-scale synthesis.[2][3]
Q2: How does reducing catalyst loading impact the reaction outcome?
A2: Reducing catalyst loading has several profound effects. Economically, it lowers the cost associated with expensive rhodium catalysts. From a process standpoint, it results in higher turnover numbers (TONs), signifying greater catalyst efficiency.[4] However, as loading is decreased, the reaction may become more sensitive to impurities, require longer reaction times, or necessitate higher temperatures to achieve full conversion.[5] It is a misconception that lower loading always compromises yield; in a well-optimized system with pure reagents, extremely low loadings can still provide excellent yields.[1][2]
Q3: My precursor is an N-protected 2,5-dihydropyrrole, and I'm using ethyl diazoacetate (EDA). What are the critical safety precautions?
A3: Ethyl diazoacetate (EDA) and other diazo compounds are potentially explosive and toxic and must be handled with extreme care in a well-ventilated fume hood.[6] Key safety measures include:
-
Avoid Ground Glass Joints: Use Teflon sleeves or lubricated joints to prevent friction that could initiate decomposition.
-
Temperature Control: Avoid excessive heat. Many diazo compounds are thermally labile.
-
No Metal Spatulas: Do not allow contact with sharp metal surfaces.
-
Slow Addition: The use of a syringe pump for the slow, controlled addition of the diazo compound is a critical safety and process control measure. It prevents the accumulation of the diazo reagent, minimizing the risk of uncontrolled decomposition and side reactions like carbene dimerization.[6]
Q4: How can I effectively monitor the reaction's progress?
A4: The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: A simple and rapid way to visualize the consumption of the starting material (e.g., N-benzyl-2,5-dihydropyrrole) and the appearance of the product.
-
¹H NMR: Taking aliquots from the reaction mixture allows for precise determination of conversion by integrating the signals of the starting material versus the product. This is also the primary method to determine the diastereomeric ratio (exo vs. endo) of the product mixture.[2]
-
In Situ IR Spectroscopy: For detailed kinetic studies, techniques like ReactIR can track the disappearance of the characteristic diazo peak (~2100 cm⁻¹), providing real-time data on reaction rates, which is invaluable for understanding catalyst behavior at low loadings.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: The reaction shows low or no product yield.
-
Possible Cause A: Catalyst Inactivity or Decomposition
-
Why it happens: Rhodium catalysts, particularly in solution, can be sensitive to air and moisture, leading to oxidation and loss of activity. The age and source of the catalyst also matter.[6]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.[6]
-
Verify Catalyst Source: Use a catalyst from a reputable supplier. If the catalyst is old or has been improperly stored, its activity may be compromised.
-
Perform a Test Reaction: Before committing a large amount of material, run a small-scale reaction with a standard, reliable substrate to confirm the catalyst's activity.
-
-
-
Possible Cause B: Decomposition of Ethyl Diazoacetate (EDA)
-
Why it happens: EDA can decompose via pathways other than productive carbene formation, especially in the presence of acidic impurities or at high concentrations.[6]
-
Troubleshooting Steps:
-
Purify EDA: If purity is in doubt, consider freshly preparing or carefully distilling the EDA.
-
Employ Slow Addition: As mentioned in the FAQs, use a syringe pump to add the EDA solution over several hours. This maintains a low steady-state concentration of the reactive rhodium-carbene intermediate, favoring the desired intramolecular reaction over dimerization or other side reactions.[6]
-
Control Temperature: Run the reaction at the recommended temperature. While higher temperatures can increase the rate, they can also accelerate EDA decomposition.[2]
-
-
-
Possible Cause C: Presence of Reaction Inhibitors
-
Why it happens: The catalytic cycle can be disrupted by species that coordinate to the rhodium center more strongly than the intended substrates. Water and oxygen are common culprits.[6] Certain functional groups or impurities in the solvent or starting materials can also act as poisons.[7]
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Use high-purity, anhydrous solvents. If necessary, pass solvents through a column of activated alumina.
-
Add Molecular Sieves: The addition of activated 4 Å molecular sieves to the reaction vessel can help scavenge trace amounts of water.[8]
-
Purify Starting Materials: Ensure the N-benzyl-2,5-dihydropyrrole precursor is pure and free of potential inhibitors.
-
-
Problem 2: The reaction produces a poor diastereomeric ratio (d.r.).
-
Why it happens: The formation of the exo and endo diastereomers is determined by the transition state energies of their respective formation pathways. This is highly influenced by the steric and electronic environment of the catalyst's ligands.
-
Troubleshooting Steps:
-
Screen Different Catalysts: This is the most critical factor. For instance, while Rh₂(OAc)₄ might give a nearly 1:1 mixture of diastereomers, a more sterically demanding catalyst like Rh₂(esp)₂ has been shown to strongly favor the formation of the exo isomer.[2] Conversely, other catalysts can be selected to favor the endo product.[2]
-
Optimize Temperature: The diastereoselectivity of cyclopropanation can be temperature-dependent. Systematically varying the temperature (e.g., from room temperature up to the boiling point of the solvent) may reveal an optimal window for the desired diastereomer.
-
Change the Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. While less common for controlling diastereoselectivity in this specific reaction, screening solvents like dichloromethane, dimethyl carbonate, or toluene could be beneficial.[1]
-
-
Problem 3: The reaction stalls, or conversion is incomplete, especially at low catalyst loadings.
-
Why it happens: At very low loadings, the total number of catalytic turnovers required is extremely high. This makes the reaction susceptible to even trace amounts of inhibitors or slow catalyst deactivation pathways that would be negligible at higher loadings.
-
Troubleshooting Steps:
-
Incrementally Increase Catalyst Loading: If a reaction with 0.01 mol% stalls, try repeating it at 0.1 mol% and 0.5 mol% to see if the issue is simply an insufficient quantity of active catalyst for the given substrate quality and conditions.[6]
-
Investigate Catalyst Deactivation: Catalyst deactivation is the process where a catalyst loses its activity over time.[9] This can occur via:
-
Extend Reaction Time: Low-loading reactions naturally proceed more slowly. Ensure the reaction has been allowed to run for a sufficient duration (24 hours or more) before concluding that it has stalled.
-
-
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Catalyst Loading Optimization
This protocol describes a parallel experiment to efficiently screen for the optimal catalyst loading.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the dirhodium(II) catalyst in the chosen anhydrous solvent (e.g., dimethyl carbonate).
-
Reaction Setup: Arrange a series of oven-dried reaction vials equipped with stir bars. To each vial, add the N-benzyl-2,5-dihydropyrrole substrate (1.0 equiv).
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 1.0%, 0.5%, 0.1%, 0.05%, 0.01%).
-
EDA Addition: Prepare a solution of ethyl diazoacetate (1.1 equiv) in the anhydrous solvent. Using a syringe pump, add the EDA solution to each vial simultaneously over a period of 6-8 hours.
-
Monitoring & Workup: Monitor the reactions by TLC. Once the starting material is consumed, concentrate the reaction mixtures under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the yield (using an internal standard) and the diastereomeric ratio.
Table 1: Example Data for Catalyst Loading Optimization of Rh₂(esp)₂
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | 1.0 | 4 | >99 | 95 | 95:5 |
| 2 | 0.1 | 8 | >99 | 93 | 94:6 |
| 3 | 0.01 | 16 | >99 | 91 | 94:6 |
| 4 | 0.005 | 24 | 95 | 88 | 93:7 |
Note: Data is illustrative and represents typical trends observed in cyclopropanation reactions.
Section 4: Visual Guides
Diagram 1: Simplified Catalytic Cycle
Caption: A workflow for troubleshooting common cyclopropanation issues.
References
-
Davies, H. M. L., & Blackmond, D. G. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10, 1161–1170. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem. This is a representative source for general troubleshooting steps commonly found in technical guides from chemical suppliers. A direct public link is not available, but the principles are widely established.
-
Gutiérrez, S., et al. (2015). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 51(74), 14112-14115. [Link]
-
Panchaud, P., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(40), 9346–9350. [Link]
-
Svoboda, J., et al. (2004). A New Method for the Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo-[3.1.0]hexane-2,4-dione-6-carboxylate: An Intermediate for the Trovafloxacin Side Chain. Collection of Czechoslovak Chemical Communications, 69(8), 1627-1634. [Link]
-
Karila, D. A., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Reddy, R. P., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic Letters, 15(17), 4490–4493. [Link]
-
Panchaud, P., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. SciSpace. [Link]
-
Karila, D. A., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
Wang, C., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Nature Communications, 12(1), 1-9. [Link]
-
Kumar, C. S., et al. (2017). Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. Medicinal Chemistry, 13(2), 187-195. [Link]
-
LearnChemE. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
-
IIT Roorkee July 2018. (2023, June 30). Lec 13 Catalyst deactivation. YouTube. [Link]
-
Liu, Z., et al. (2022). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications, 13(1), 5650. [Link]
Sources
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- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 9. youtube.com [youtube.com]
"challenges in the scale-up synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate"
Welcome to the technical support center for the synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important bicyclic scaffold. The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a range of biologically active compounds, making its efficient synthesis crucial for pharmaceutical development.[1][2][3][4] This document provides troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental issues.
Troubleshooting Guide
Section 1: Reaction Control and Stereoselectivity
Question: My reaction is resulting in a low yield of the desired exo-isomer and a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high exo-diastereoselectivity is a common challenge in the synthesis of 3-azabicyclo[3.1.0]hexane systems. The choice of cyclopropanation method and reaction conditions are critical.
-
For Simmons-Smith Type Reactions: The Simmons-Smith reaction and its modifications are classic methods for cyclopropanation.[5][6] To enhance diastereoselectivity, consider the following:
-
Directing Groups: The presence of a coordinating group on the substrate can direct the cyclopropanation. For N-substituted pyrrole derivatives, the nitrogen protecting group can influence the stereochemical outcome.
-
Reagent Choice: The Furukawa modification (Et₂Zn, CH₂I₂) can offer different selectivity compared to the traditional Zn-Cu couple.[6] Mechanochemical approaches using ball-milling have also shown excellent diastereoselectivity in some cases.[7]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable transition state leading to the desired isomer.
-
-
For Transition Metal-Catalyzed Reactions: Dirhodium(II) and palladium catalysts are effective for these transformations.[8][9]
-
Catalyst Selection: The ligand environment of the metal catalyst plays a crucial role. For instance, with dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, the choice of catalyst can selectively favor either the exo- or endo-isomer.[9]
-
Solvent Effects: The polarity of the solvent can influence the catalyst's activity and selectivity. A screening of non-polar and polar aprotic solvents is recommended.
-
A common synthetic route involves the reaction of N-benzylmaleimide with a sulfur ylide, which can initially form a mixture of exo and endo adducts. Subsequent treatment with a base like DBU in a high-boiling solvent such as xylene can isomerize the mixture to the thermodynamically more stable exo product.
Question: I am observing significant formation of side products, leading to a complex crude mixture. What are the likely side reactions and how can they be minimized?
Answer: Side product formation is a frequent issue in scale-up synthesis. Understanding the potential side reactions is key to mitigating them.
-
Dimerization/Oligomerization: In reactions involving carbenoid intermediates, such as those catalyzed by transition metals, dimerization of the carbene or reaction with the starting material can occur. This can often be suppressed by slow addition of the diazo compound or carbenoid precursor to the reaction mixture.
-
Ring-Opening: The strained bicyclic system can be susceptible to ring-opening under harsh acidic or basic conditions, especially during work-up and purification. Maintaining a neutral pH wherever possible is advisable.
-
N-Alkylation: In Simmons-Smith type reactions, the organozinc carbenoid can act as an alkylating agent, leading to N-alkylation as a competing pathway, particularly with N-substituted alkenes.[6] Using a suitable protecting group on the nitrogen can minimize this.[6]
The diagram below illustrates a general troubleshooting workflow for addressing low yield and side product formation.
Caption: Troubleshooting workflow for low yield and side products.
Section 2: Reagent and Scale-Up Considerations
Question: As we scale up the synthesis, we are facing issues with reaction exotherms and maintaining consistent temperature. What are the best practices for thermal management?
Answer: Thermal management is a critical safety and process control parameter in scale-up synthesis, particularly for reactions that are highly exothermic, such as those involving organometallic reagents or diazo compounds.
-
Controlled Addition: For exothermic reactions, the slow, controlled addition of one reagent to another is paramount. This can be achieved using a syringe pump for lab-scale or a dosing pump for pilot-scale.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system. For larger scale, a jacketed reactor with a circulating coolant is standard. The surface area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system. However, this may impact reaction kinetics and should be optimized.
-
Flow Chemistry: For highly exothermic and fast reactions, transitioning to a continuous flow chemistry setup can offer superior temperature control and safety.[10][11][12][13]
Question: We are seeing batch-to-batch variability in our results. What are the likely sources of this inconsistency?
Answer: Batch-to-batch variability can often be traced back to the quality and handling of reagents and starting materials.
-
Reagent Purity: The purity of starting materials, such as N-benzylmaleimide and the cyclopropanating agent, is crucial. Impurities can act as catalyst poisons or participate in side reactions. Always use reagents of known purity and consider re-purification if necessary.
-
Solvent Quality: The presence of water or other impurities in the solvent can have a significant impact on many organometallic and transition metal-catalyzed reactions. Use of dry, degassed solvents is often required.
-
Active Catalyst Concentration: For catalytic reactions, the precise concentration and activity of the catalyst are critical. Ensure accurate weighing and handling, especially for air- and moisture-sensitive catalysts.
The following table summarizes key reaction parameters to monitor for consistency.
| Parameter | Importance | Troubleshooting Action |
| Reagent Purity | High | Re-purify or source from a reliable vendor. |
| Solvent Water Content | Low | Use freshly dried solvents. |
| Reaction Temperature | Consistent | Implement precise temperature control and monitoring. |
| Addition Rate | Controlled | Utilize automated dosing systems. |
| Agitation Speed | Uniform | Ensure proper mixing to avoid localized hot spots. |
Section 3: Product Isolation and Purification
Question: The purification of the final product by column chromatography is proving to be difficult and not scalable. Are there alternative purification strategies?
Answer: While column chromatography is a powerful tool for purification at the lab scale, it can be a bottleneck in a scale-up process.
-
Crystallization: If the product is a solid, developing a crystallization procedure is often the most effective and scalable purification method. This may involve screening various solvents and solvent mixtures, as well as controlling the cooling rate.
-
Distillation: If the product is a thermally stable liquid with a sufficiently different boiling point from impurities, distillation (including fractional distillation or Kugelrohr for smaller scales) can be an option.
-
Acid-Base Extraction: The basic nitrogen atom in the 3-azabicyclo[3.1.0]hexane core allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extracted back into an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate both purification and handling of the final compound.
The general workflow for developing a scalable purification method is depicted below.
Caption: Decision tree for scalable purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method is the palladium-catalyzed cyclopropanation of N-benzylmaleimide with N-tosylhydrazones.[8] Another approach involves the reaction of N-benzylmaleimide with ethyl dimethylsulfuranylideneacetate, followed by base-catalyzed isomerization to the desired exo-isomer. Dirhodium(II)-catalyzed reactions of N-protected 2,5-dihydropyrroles with ethyl diazoacetate also provide a direct route to the core structure.[9]
Q2: How can I confirm the stereochemistry of my final product?
The relative stereochemistry of the bicyclic product can be determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. For the exo-isomer, an NOE correlation is expected between the protons on the cyclopropane ring and the adjacent protons on the pyrrolidine ring on the same face of the molecule. Single-crystal X-ray diffraction provides unambiguous structural confirmation if a suitable crystal can be obtained.[14]
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary.
-
Diazo Compounds: If using ethyl diazoacetate, be aware that it is potentially explosive and should be handled with care, avoiding heat, friction, and strong acids. In-situ generation or use in flow can mitigate some of these risks.[9]
-
Organometallic Reagents: Reagents like diethylzinc (in the Furukawa modification) are pyrophoric and must be handled under an inert atmosphere.
-
Pressurized Systems: Some cyclopropanation reactions can generate gaseous byproducts (e.g., N₂ from diazo compounds), which can lead to a pressure buildup in a closed system. Ensure adequate venting.
Q4: Can the benzyl protecting group be removed, and if so, under what conditions?
Yes, the N-benzyl group is a common protecting group for amines and can be removed under various conditions. The most common method is catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium formate). This yields the free secondary amine, which can be a versatile intermediate for further functionalization.[15][16]
Q5: What are some of the applications of this class of compounds?
3-Azabicyclo[3.1.0]hexane derivatives are important intermediates in medicinal chemistry.[2][17] For instance, they form the core of certain opioid receptor antagonists and are used in the synthesis of some fluoroquinolone antibiotics.[2][14] Their rigid, three-dimensional structure makes them valuable scaffolds for exploring new chemical space in drug discovery.[3][4][10][18]
References
-
Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones Source: RSC Publishing URL: [Link]
-
Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... Source: ResearchGate URL: [Link]
-
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: NIH URL: [Link]
-
Title: Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives Source: RSC Publishing URL: [Link]
-
Title: A New Method for the Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo-[3.1.0]hexane-2,4-dione-6-carboxylate: An Intermediate for the Trovafloxacin Side Chain Source: HETEROCYCLES, Vol. 63, No. 10, 2004 URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: ACS Publications URL: [Link]
-
Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: Beilstein Journals URL: [Link]
-
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: PubMed URL: [Link]
-
Title: Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: PMC - NIH URL: [Link]
-
Title: Simmons–Smith reaction Source: Wikipedia URL: [Link]
-
Title: Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Copper-Mediated Synthesis of Drug-like Bicyclopentanes Source: PMC - NIH URL: [Link]
-
Title: Substrate scope for the sequential Simmons‐Smith cyclopropanation and p‐TsOH‐catalyzed pinacol rearrangement of α‐hydroxy silyl enol ethers 1 a–q.[a] Source: ResearchGate URL: [Link]
-
Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: ResearchGate URL: [Link]
-
Title: (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Source: ResearchGate URL: [Link]
- Title: Derivatives of 3-azabicyclo(3.1.0)
-
Title: Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Synthesis of cyclic amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products Source: PubMed URL: [Link]
-
Title: SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Source: University of Pennsylvania ScholarlyCommons URL: [Link]
-
Title: Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents Source: Med Chem (Los Angeles) URL: [Link]
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- 3. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Byproduct Formation in the Cyclopropanation of N-Benzylmaleimide
Welcome to the technical support center dedicated to the cyclopropanation of N-benzylmaleimide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize byproduct formation, improve yields, and achieve high diastereoselectivity in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Issue 1: My reaction yields are consistently low, and the crude NMR shows a complex mixture of unidentifiable peaks.
-
Potential Cause 1: Catalyst/Reagent Inactivity. Many cyclopropanation reagents, particularly the zinc-copper couple used in the Simmons-Smith reaction, are highly sensitive to air and moisture.[1] If the zinc is not sufficiently activated or has been improperly stored, the formation of the active carbenoid species will be inefficient, leading to low conversion of the starting material.[2]
-
Actionable Solution:
-
Reagent Quality: Ensure your diiodomethane or other carbene precursor is pure and free of degradation products. Use freshly prepared and highly active zinc-copper couple for Simmons-Smith reactions.[1] For improved reproducibility, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[3]
-
Inert Atmosphere: Rigorously exclude air and moisture from your reaction. Oven-dry all glassware, purge with an inert gas (Argon or Nitrogen), and use anhydrous solvents.[1]
-
-
Potential Cause 2: Inappropriate Reaction Temperature. Temperature control is critical. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to the rapid decomposition of the carbene/carbenoid or the diazo compound (if used), resulting in undesirable side reactions rather than addition to the alkene.[4]
-
Actionable Solution:
-
Optimize Temperature: Based on literature for similar electron-deficient alkenes, start at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature.[5] A kinetic analysis of the N-benzylmaleimide cyclopropanation has shown that the initial mixing temperature is a critical parameter for minimizing byproducts.[5]
-
Issue 2: I've isolated a product with the correct mass, but the NMR suggests it's not the desired cyclopropane. I see signals indicative of a C=C double bond.
-
Potential Cause: Carbene Dimerization. This is a common side reaction in metal-catalyzed cyclopropanations that use diazo compounds.[4] The metal carbene intermediate can react with another molecule of the diazo compound or dimerize with itself, leading to the formation of alkenes (e.g., diethyl maleate and fumarate if using ethyl diazoacetate).[4] This is especially prevalent at high concentrations of the carbene precursor.
-
Actionable Solution:
-
Slow Addition: Add the diazo compound or carbene precursor slowly to the reaction mixture using a syringe pump. This maintains a low, steady-state concentration of the reactive carbene species, favoring the reaction with N-benzylmaleimide over self-dimerization. A study on a similar system highlighted that the addition time of reagents is a key parameter to control for high yield.[5]
-
Optimize Concentration: Ensure the reaction is not overly concentrated, as this can also promote dimerization. The same study found that reaction concentration directly impacts byproduct formation.[5]
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Issue 3: I am getting a mixture of two products that are difficult to separate. NMR analysis suggests they are the trans- and cis-diastereomers of the cyclopropane product.
-
Potential Cause: Lack of Stereocontrol. While many cyclopropanation reactions are stereospecific (meaning the stereochemistry of the starting alkene is retained), the approach of the carbene to the plane of the N-benzylmaleimide double bond can occur from two faces, leading to a mixture of diastereomers.[6] The inherent stereoselectivity is highly dependent on the catalyst, reagents, and substrate.[4]
-
Actionable Solution:
-
Catalyst and Ligand Choice: This is the most critical factor for controlling diastereoselectivity. For metal-catalyzed reactions, bulky ligands can create a steric environment that favors one approach over the other.[4] While Simmons-Smith reactions can be directed by nearby functional groups like hydroxyls, N-benzylmaleimide lacks such a group, making inherent substrate control less effective.[7]
-
Isomerization: If you are obtaining a mixture but desire the pure trans-isomer, it's possible to isomerize the mixture. The trans/cis mixture of the bicyclo-[3.1.0]-hexane product can be isomerized under basic conditions to yield the thermodynamically more stable trans-isomer in high diastereomeric excess (>99%).[5]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in the cyclopropanation of N-benzylmaleimide.
Caption: A troubleshooting flowchart for the cyclopropanation of N-benzylmaleimide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclopropanation of N-benzylmaleimide? A1: The reaction proceeds via a concerted mechanism where the carbene or carbenoid species adds across the double bond of the maleimide in a single step.[8] This means that two new carbon-carbon bonds are formed simultaneously. This concerted pathway ensures that the stereochemistry of the alkene is preserved in the product, which is why this class of reactions is considered stereospecific.[6]
Q2: My starting material has other functional groups. What other side reactions should I be aware of? A2: The electrophilic nature of the zinc carbenoid in a Simmons-Smith reaction can lead to methylation of heteroatoms, such as alcohols, if they are present elsewhere in the molecule.[3] Highly reactive carbenes, especially those generated from diazomethane photolysis, can also undergo C-H insertion into susceptible C-H bonds of the substrate or even the solvent, though this is less common with carbenoids.[4][6]
Q3: How can I confirm the formation of the cyclopropane ring and distinguish it from byproducts using NMR? A3: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure. In a ¹H NMR spectrum, these protons typically appear in the upfield region, often between 0 and 1.5 ppm.[4] These characteristic signals are a strong indicator of successful cyclopropanation. To distinguish from byproducts, 2D NMR techniques like COSY can help identify the coupling network of the cyclopropyl protons and differentiate them from other spin systems in the crude mixture.[4]
Q4: Which cyclopropanation method is best for N-benzylmaleimide? A4: N-benzylmaleimide is an electron-deficient alkene. While the Simmons-Smith reaction and its modifications are robust, they work best with electron-rich alkenes.[3] For electron-deficient substrates, alternative methods may be more effective. Rhodium-catalyzed reactions using diazo compounds are well-established for a wide variety of alkenes.[9] Cobalt-catalyzed systems have also shown high efficacy with electron-deficient olefins.[10] The choice will depend on available reagents, desired stereoselectivity, and scalability.
Protocols and Data
Protocol 1: General Simmons-Smith Cyclopropanation of N-Benzylmaleimide
This protocol is a representative procedure and may require optimization.
-
Preparation: Add N-benzylmaleimide (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, a condenser, and a dropping funnel. Dissolve the starting material in anhydrous dichloromethane (DCM). Place the flask under an inert atmosphere (Argon).
-
Reagent Addition: In a separate flask, prepare the Simmons-Smith reagent. For the Furukawa modification, add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) to anhydrous DCM at 0 °C.[1] To this solution, add diiodomethane (2.0 equiv) dropwise. Stir for 15 minutes.
-
Reaction: Add the freshly prepared carbenoid solution dropwise to the solution of N-benzylmaleimide at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Table: Impact of Conditions on Byproduct Formation
The following table summarizes key findings from literature on how reaction parameters can be tuned to minimize byproduct formation.[5]
| Parameter | Sub-Optimal Condition | Observed Issue | Optimized Condition | Expected Outcome |
| Reaction Concentration | High (>0.5 M) | Increased byproduct formation | Dilute (~0.2 M) | Minimized side reactions |
| Reagent Addition Time | Rapid (bolus addition) | Promotes carbene dimerization | Slow (e.g., >30 min) | High yield of desired product |
| Initial Temperature | Room Temperature | Exotherm leads to decomposition | Low (0 °C) | Controlled reaction, higher fidelity |
Byproduct Formation Pathway
This diagram illustrates the competition between the desired cyclopropanation and a common side reaction, carbene dimerization.
Caption: Competing pathways for the active carbenoid species.
References
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. Available at: [Link]
-
Development of Multikilogram Continuous Flow Cyclopropanation of N-Benzylmaleimide through Kinetic Analysis - ACS Publications. Available at: [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. Available at: [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - RSC Publishing. Available at: [Link]
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
Cyclopropanation - Wikipedia. Available at: [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed Central. Available at: [Link]
-
11.3.5 Cyclopropanation of Alkenes - Chemistry LibreTexts. Available at: [Link]
-
Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation - NIH. Available at: [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. Available at: [Link]
-
Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog. Available at: [Link]
-
Ch 14: Cyclopropane synthesis - University of Calgary. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. Available at: [Link]
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. organicchemistrytutor.com [organicchemistrytutor.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
"purification techniques for ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate isomers"
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The AI is now proceeding with the generation of the response based on the gathered information. Please note that this is an automated update and no action is required from you at this time. The final response will be delivered upon completion. . ## Technical Support Center: Purification of Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Isomers
Welcome to the technical support center for the purification of this compound isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the separation of these critical diastereomers. As a key structural motif in many pharmaceutical agents, the stereochemical purity of these bicyclic compounds is paramount. This resource will equip you with the necessary knowledge to troubleshoot common purification issues and optimize your separation strategies.
Understanding the Challenge: Endo vs. Exo Isomerism
The core difficulty in purifying this compound lies in the separation of its endo and exo diastereomers. These isomers arise from the relative orientation of the carboxylate group on the cyclopropane ring with respect to the larger pyrrolidine ring of the bicyclic system.[1][2][3]
-
Endo isomer: The substituent (in this case, the ethyl carboxylate group) is oriented on the same side as the longer bridge of the bicyclic system.[1][2]
-
Exo isomer: The substituent is oriented on the opposite side of the longer bridge.[1][2]
Due to their similar physical and chemical properties, separating these diastereomers can be a significant hurdle.[4] This guide will address these challenges head-on.
Troubleshooting Common Purification Issues
This section is formatted as a series of frequently asked questions (FAQs) to directly address the problems you may encounter during your experiments.
FAQ 1: My crude reaction mixture shows a nearly 1:1 mixture of endo and exo isomers by ¹H NMR. How can I improve the diastereoselectivity of the synthesis itself to simplify purification?
Answer: While post-synthesis purification is our focus, it's worth noting that strategic catalyst selection during the cyclopropanation reaction can significantly influence the initial diastereomeric ratio. Research has shown that dirhodium(II) catalysts can be tuned to selectively favor the formation of either the exo or endo isomer, potentially eliminating the need for extensive chromatographic purification.[5][6] For instance, specific chiral bowl-shaped dirhodium(II) catalysts can direct the reaction towards the thermodynamically less favorable endo product.[6]
Furthermore, it's possible to epimerize a mixture of isomers to favor the thermodynamically more stable exo product. Treatment of a 1:1 exo/endo mixture with a base like sodium tert-butoxide can lead to the exclusive formation of the exo isomer.[6]
FAQ 2: I'm attempting to separate the endo and exo isomers using standard silica gel column chromatography, but I'm getting poor resolution. What can I do?
Answer: This is a very common issue. The slight difference in polarity between the endo and exo isomers makes their separation on standard silica gel challenging. Here are several strategies to improve resolution:
-
Optimize Your Solvent System: A systematic approach to solvent selection is crucial. Start with a non-polar mobile phase and gradually increase the polarity.[7] A common starting point is a mixture of petroleum ether and diethyl ether.[8] Experiment with different ratios (e.g., 95:5, 90:10, 85:15) of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether). The goal is to find a solvent system where the difference in affinity of the two isomers for the silica gel is maximized.
-
Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other normal-phase stationary phases. Diol- or cyano-bonded silica can sometimes offer different selectivity for diastereomers.[7]
-
Employ a "Dry Loading" Technique: Instead of directly loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. This can lead to a more uniform application to the column and sharper bands, which can improve resolution.
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Column Stacking: For particularly difficult separations, stacking two flash cartridges can improve resolution.[4]
Workflow for Column Chromatography Optimization
Caption: Optimization workflow for diastereomer separation by column chromatography.
FAQ 3: I've tried various normal-phase conditions with limited success. Would reverse-phase or chiral chromatography be a better option?
Answer: Yes, if normal-phase chromatography is insufficient, these are the logical next steps.
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Reverse-Phase HPLC (RP-HPLC): While less common for diastereomer separation than normal-phase, RP-HPLC can sometimes provide the necessary selectivity. C18 columns are a good starting point.[7] A mobile phase of acetonitrile and water or methanol and water would be appropriate.
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Chiral Chromatography: This is often the most powerful technique for separating stereoisomers, including diastereomers.[9][10][11] Even though you are separating diastereomers and not enantiomers, the chiral environment of the stationary phase can often provide excellent resolution.[10][11]
FAQ 4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
Answer: Absolutely. SFC has gained significant interest for the purification of stereoisomers due to its speed and efficiency.[10] It often provides different selectivity compared to HPLC. Unmodified silica or chiral columns can be used with SFC.[10] A common mobile phase is carbon dioxide with a modifier like methanol.
Experimental Protocols
Protocol 1: Preparative Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase.
-
Analysis: Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure. Confirm the purity and identity of each isomer using ¹H NMR and/or mass spectrometry.
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Choose a chiral stationary phase (CSP), for example, a cellulose-based column.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of 90:10 hexane:isopropanol at a flow rate of 1 mL/min.
-
Polar Organic Mode: Try a mobile phase of 100% methanol or acetonitrile.
-
-
Injection: Inject a small amount of the dissolved isomer mixture.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Optimization: If separation is observed but not optimal, adjust the mobile phase composition (e.g., change the ratio of hexane to alcohol) or the flow rate.
-
Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of each isomer.
Data Summary
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal-Phase Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Petroleum Ether/Diethyl Ether | Good for initial purification; may require extensive optimization. |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | An alternative if normal-phase fails. |
| Chiral HPLC | Cellulose or Amylose-based CSPs | Hexanes/Isopropanol | Often provides the best resolution for challenging separations.[10] |
| SFC | Silica or Chiral CSPs | CO₂/Methanol | Fast and efficient; offers different selectivity than HPLC. |
Logical Relationships in Purification Strategy
Caption: Decision tree for selecting a purification technique.
References
-
Hu, W., et al. (2020). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester. Available at: [Link]
-
National Institutes of Health. (2020). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Available at: [Link]
-
Dr. K. (2020, January 8). Exo & Endo in Bicyclic Compounds [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]
-
National Institutes of Health. (2010). A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chiral oxa- and azabicyclo[3.1.0]hexanes. Available at: [Link]
- Google Patents. (n.d.). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Available at: [Link]
-
Anil Kumar. (2020, September 13). What is endo and exo configuration [Video]. YouTube. Available at: [Link]
-
Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Available at: [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Wikipedia. (n.d.). Endo-exo isomerism. Available at: [Link]
-
Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
-
National Institutes of Health. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
Interchim. (n.d.). ANGENE - Product List. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
-
ResearchGate. (2006). (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. Available at: [Link]
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- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 4. santaisci.com [santaisci.com]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
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- 11. welch-us.com [welch-us.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting diastereoselectivity in 3-azabicyclo[3.1.0]hexane synthesis"
Technical Support Center: 3-Azabicyclo[3.1.0]hexane Synthesis
Introduction: The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of pharmacophores, making it a valuable design element in drug discovery.[4][5] However, the synthesis of these bicyclic systems, typically via cyclopropanation of a pyrroline precursor, often presents a significant challenge: controlling the relative stereochemistry of the newly formed cyclopropane ring.
This guide provides in-depth troubleshooting advice for researchers encountering issues with diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. We will explore the underlying mechanistic principles and offer field-proven protocols to optimize your reactions for the desired stereochemical outcome.
Frequently Asked Questions & Troubleshooting
Question 1: My cyclopropanation of N-Boc-2,5-dihydropyrrole is yielding a nearly 1:1 mixture of exo and endo diastereomers. How can I improve the selectivity?
This is a common issue, as the diastereoselectivity of this reaction is highly sensitive to the chosen method and reaction conditions. The two primary diastereomers are the exo (cyclopropane ring on the opposite face of the pyrrolidine envelope) and the endo (cyclopropane ring on the same face). The approach to solving this problem depends on which diastereomer is the target.
Core Concept: Kinetic vs. Thermodynamic Control
The observed diastereomeric ratio (d.r.) is a result of the competing rates of formation for the exo and endo transition states. Subtle changes in reagents, catalysts, or solvents can alter the energy landscape of these transition states, thereby favoring one product over the other. In some cases, post-reaction isomerization can be used to favor the thermodynamically more stable product.[5]
Troubleshooting Path 1.1: Favoring the Exo Diastereomer via Post-Reaction Epimerization
The exo isomer, where the ester group is on the opposite face of the bicyclic system from the nitrogen, is often the thermodynamically more stable product. If your initial cyclopropanation results in a mixture, you can often convert the entire mixture to the exo product.[5][6]
Causality: The proton alpha to the carbonyl group is acidic and can be removed by a suitable base. The resulting enolate can then be re-protonated. This equilibration process will favor the formation of the thermodynamically more stable exo diastereomer, in which steric interactions are minimized.[5]
-
Setup: Dissolve the crude mixture of exo/endo diastereomers (1.0 equiv) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or tert-butanol under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.1 equiv), dropwise.
-
Reaction: Allow the reaction to stir at room temperature and monitor by TLC or ¹H NMR for the disappearance of the endo isomer. This process can take from 1 to 12 hours.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often the pure exo isomer, but can be further purified by column chromatography if necessary.
Troubleshooting Path 1.2: Favoring the Endo Diastereomer via Catalyst Control
Achieving high selectivity for the kinetically favored endo product directly from the reaction requires careful selection of the cyclopropanation method, particularly the catalyst. Dirhodium(II) catalysts are highly effective for this transformation.[6]
Causality: Chiral dirhodium(II) tetracarboxylate catalysts create a specific chiral environment around the rhodium carbene intermediate. The steric and electronic properties of the ligands on the catalyst dictate the preferred trajectory of the alkene approach, thus favoring one diastereomeric transition state over the other. Catalysts with bulky ligands can effectively shield one face of the carbene, leading to high diastereoselectivity.
| Catalyst | N-Protecting Group | Solvent | Exo:Endo Ratio (Typical) | Reference |
| Rh₂(OAc)₄ (Rhodium(II) acetate) | Boc | CH₂Cl₂ | ~1:1 to 1:2 | [6] |
| Rh₂(esp)₂ (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)]) | Boc | CH₂Cl₂ | >1:15 | [6] |
-
Setup: To a solution of the N-protected 2,5-dihydropyrrole (1.0 equiv) and the selected dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.01 mol %) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere, add 4 Å molecular sieves.
-
Reagent Addition: Add a solution of ethyl diazoacetate (EDA) (1.1 equiv) in the same solvent via syringe pump over several hours. A slow addition rate is critical to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction: Stir the reaction at room temperature until the starting alkene is consumed (monitor by TLC or GC).
-
Workup: Once the reaction is complete, filter off the catalyst and molecular sieves through a pad of celite.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to isolate the endo product.
Question 2: My Simmons-Smith cyclopropanation is sluggish and gives low diastereoselectivity. What can I change?
The classic Simmons-Smith reaction (using a Zn-Cu couple and CH₂I₂) can be sensitive, and its effectiveness often relies on substrate-directing groups.[7][8][9] For substrates like N-protected pyrrolines that lack a proximal directing group (like a hydroxyl), the reaction can be unselective.
Causality: The mechanism of the Simmons-Smith reaction involves a zinc carbenoid species (IZnCH₂I).[7] Without a coordinating group on the substrate to pre-organize the transition state, the carbenoid can approach the double bond from either face with similar probability, leading to poor diastereoselectivity. The reactivity and selectivity can be significantly improved by using pre-formed, more soluble, and more reactive zinc carbenoids (Furukawa modification).[10]
Caption: Troubleshooting workflow for Simmons-Smith cyclopropanation.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected 2,5-dihydropyrrole (1.0 equiv) in a dry, non-coordinating solvent like dichloromethane (CH₂Cl₂) or toluene.
-
Reagent Preparation: Cool the solution to 0 °C. In a separate flask, prepare the Furukawa reagent by adding diiodomethane (CH₂I₂) (1.5 equiv) to a solution of diethylzinc (Et₂Zn) (1.5 equiv, typically 1.0 M in hexanes). Stir for 15 minutes at 0 °C.
-
Reaction: Slowly add the freshly prepared zinc carbenoid solution to the substrate solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Stir vigorously for 30 minutes.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Question 3: How does the choice of the nitrogen protecting group affect the diastereoselectivity?
The N-protecting group plays a crucial role by exerting steric and electronic effects that can significantly influence the facial selectivity of the cyclopropanation.
Causality:
-
Steric Hindrance: A bulky protecting group (like tert-butoxycarbonyl, Boc) can sterically block one face of the pyrroline ring, forcing the cyclopropanating agent to approach from the less hindered face. This generally favors the formation of the exo product.
-
Electronic Effects: Electron-withdrawing groups, such as sulfonyl derivatives (e.g., tosyl, Ts), decrease the electron density of the double bond.[11] This can alter the reactivity and may influence the transition state geometry in metal-catalyzed reactions, sometimes leading to different diastereomeric preferences compared to carbamate protecting groups.
| Protecting Group (PG) | Typical Size | Electronic Effect | General Trend in Selectivity |
| Boc | Bulky | Electron-donating | Often provides moderate to good exo-selectivity due to sterics. |
| Cbz | Bulky | Electron-donating | Similar to Boc, can favor exo product. |
| Ts (Tosyl) | Bulky | Electron-withdrawing | Can alter selectivity; outcome is highly catalyst-dependent. |
| Bn (Benzyl) | Less Bulky | Neutral | Often results in lower selectivity compared to bulkier groups. |
Recommendation: If you are obtaining poor selectivity, consider synthesizing the pyrroline precursor with a different N-protecting group. Switching from a smaller group (like Benzyl) to a bulkier one (like Boc or a triisopropylsilyl group) is a rational step to try and enhance exo-selectivity through steric shielding.
References
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health (NIH). [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. [Link]
-
A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. ScienceDirect. [Link]
-
Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Sci-Hub. [Link]
-
Diastereoselective Syntheses of N-Protected Derivatives of 1a,5a,6b-6-Amino-3- azabicyclo[3.1.0]hexane. Thieme Connect. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health (NIH). [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines. RSC Publishing. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ResearchGate. [Link]
-
Pyrrole Protection. ResearchGate. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health (NIH). [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. pubs.acs.org. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]
-
Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. ACS Publications. [Link]
-
A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. RSC Publishing. [Link]
-
Asymmetric Cyclopropanation. Wiley Online Library. [Link]
-
Diastereoselectivity control in formal nucleophilic substitution of bromocyclopropanes with oxygen. PubMed. [Link]
-
Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate. [Link]
-
(4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. National Institutes of Health (NIH). [Link]
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ACS Publications. [Link]
-
Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). RSC Publishing. [Link]
-
Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed. [Link]
Sources
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- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
"alternative solvents for the synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate"
Technical Support Center: Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Synthesis
A Senior Application Scientist's Guide to Alternative Solvents and Troubleshooting
This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists engaged in the synthesis of this compound. The 3-azabicyclo[3.1.0]hexane core is a valuable scaffold in medicinal chemistry, and its efficient, sustainable synthesis is of paramount importance. Traditionally, this synthesis, often involving a key cyclopropanation or cycloaddition step, has relied on conventional, and often hazardous, organic solvents like dichloromethane (DCM).[1][2] This document provides in-depth troubleshooting advice and explores viable, greener solvent alternatives to enhance the safety, sustainability, and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary drawbacks of using conventional solvents like dichloromethane (DCM) for this synthesis?
A1: While effective due to its high volatility and ability to dissolve a wide range of organic compounds, dichloromethane poses significant environmental, health, and safety (EHS) risks.[1] It is classified as a suspected carcinogen, has a high vapor pressure leading to inhalation exposure, and its production is energy-intensive.[3][4] Regulatory bodies are increasingly restricting its use, making a transition to safer alternatives not just an environmental goal but a practical necessity for long-term process viability.[5]
Q2: What classes of "green" or alternative solvents are most promising for the synthesis of the 3-azabicyclo[3.1.0]hexane core?
A2: Several classes of greener solvents offer viable alternatives to traditional halogenated and petrochemical-based options. The most relevant for this type of synthesis include:
-
Bio-derived Solvents: These are produced from renewable biological sources like corn cobs, sugarcane bagasse, or cellulose.[6][7] Key examples include 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™, and ethyl acetate.[5][7] 2-MeTHF, in particular, is an excellent substitute for THF and DCM in many reactions, offering a higher boiling point, limited water miscibility for easier workups, and greater stability towards organometallic reagents.[5][8]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline chloride).[9] They are non-volatile, non-flammable, often biodegradable, and can be prepared from inexpensive, renewable components.[10][11][12] A key advantage is their potential to act not just as a solvent but also as a catalyst through hydrogen bonding interactions, which can stabilize intermediates and transition states in reactions like amine synthesis.[13][14]
-
Ionic Liquids (ILs): These are salts with melting points below 100°C, composed entirely of ions.[15][16] They have negligible vapor pressure, high thermal stability, and their properties can be finely tuned by modifying the cation and anion.[15] For cyclopropanation reactions, specific ILs have been shown to influence reaction outcomes and facilitate catalyst recycling.[17]
-
Supercritical Fluids (scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive medium with tunable solvent properties.[18][19] By adjusting pressure and temperature, the density and solvent power of scCO₂ can be modified, making it a highly versatile medium for chemical synthesis and extraction.[20][21]
Q3: How do I select the most appropriate alternative solvent for my specific reaction?
A3: Solvent selection is not a "one-size-fits-all" process. The choice depends on starting material solubility, reaction temperature, catalyst compatibility, and workup procedure. A systematic screening approach is recommended. The logical workflow below can guide your decision-making process.
Caption: Decision workflow for alternative solvent selection.
Q4: Can switching to a greener solvent negatively impact my reaction yield or selectivity?
A4: Yes, a direct 1:1 replacement without optimization can lead to suboptimal results.[22] Solvent-solute interactions are critical. For instance, the diastereoselectivity of cyclopropanation can be highly dependent on the solvent environment.[2] However, a greener solvent can also improve outcomes. For example, some DESs can enhance reaction rates and yields by acting as both solvent and hydrogen-bond catalyst.[10][12] The key is to perform small-scale parallel screening experiments to re-optimize parameters like temperature, concentration, and reaction time for the new solvent system.[22]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related causes and solutions.
| Problem | Potential Solvent-Related Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Poor Solubility: Starting materials (e.g., N-benzylmaleimide, diazoacetate precursor) are not fully dissolved at the reaction temperature.[22] 2. Catalyst Deactivation: The solvent may coordinate too strongly to a metal catalyst (if used), inhibiting its activity. 3. Incorrect Polarity: The solvent polarity does not adequately stabilize the reaction's transition state. | 1. Verify Solubility: Visually inspect the reaction mixture. If solids are present, consider a different solvent or a co-solvent system (e.g., Toluene/Heptane). For polar substrates, consider screening polar aprotic solvents like ethyl acetate or a DES.[3] 2. Screen Solvents: Run small-scale trials in parallel using solvents from different classes (e.g., an ether like 2-MeTHF, an ester like ethyl acetate, and a hydrocarbon like toluene).[5] 3. Adjust Temperature: Some bio-solvents like 2-MeTHF have higher boiling points than DCM, allowing for higher reaction temperatures which may improve rates and yields.[8] |
| Formation of Side Products / Low Selectivity | 1. Solvent Participation: The solvent itself is reacting (e.g., protic solvents like ethanol interfering with organometallic reagents). 2. Unfavorable Polarity: The solvent polarity favors a competing reaction pathway. For instance, in dirhodium(II)-catalyzed cyclopropanations, solvent can influence stereoselectivity.[2] 3. Thermal Decomposition: The product may be unstable at the boiling point of the chosen solvent.[22] | 1. Use Aprotic Solvents: Ensure the chosen solvent is aprotic if using sensitive reagents. 2-MeTHF, Cyrene, and ethyl acetate are good aprotic options.[3][8] 2. Tune Polarity: If you observe poor stereoselectivity, screen a range of solvents with varying polarity. A less polar solvent like toluene might favor a different outcome compared to a more polar one like acetonitrile. 3. Monitor Reaction Profile: Use TLC or LC-MS to track the appearance of the product and any side products over time. If the product appears and then degrades, run the reaction at a lower temperature for a longer duration. |
| Difficult Product Isolation / Purification | 1. High Boiling Point: The solvent is difficult to remove under vacuum (e.g., some DESs or high-boiling ethers). 2. Azeotrope Formation: The solvent forms an azeotrope with water or other workup solvents, complicating removal. 2-MeTHF forms an azeotrope with water, which can be advantageous for drying.[8] 3. Product Solubility: The product is highly soluble in the extraction solvent, leading to poor recovery. Or, the product co-distills with the solvent. | 1. Choose Appropriate Solvent: For easy removal, select a solvent with a moderate boiling point like ethyl acetate (77°C) or 2-MeTHF (80°C).[3][8] 2. Alternative Workup: For high-boiling solvents like DESs, product extraction with a traditional immiscible solvent (e.g., ethyl acetate, MTBE) is often the best approach, leaving the DES behind for potential recycling.[10] 3. Optimize Extraction/Crystallization: If recovery is low, switch to a different extraction solvent. Consider performing an anti-solvent crystallization by adding a non-polar solvent like heptane to a concentrated solution of your product in a solvent like ethyl acetate or 2-MeTHF. |
Comparative Solvent Data
The following table summarizes key properties of common conventional solvents and their greener alternatives relevant to this synthesis.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Source | Key EHS Considerations |
| Dichloromethane (DCM) | 40 | Medium | Petrochemical | Suspected carcinogen, high volatility, environmental pollutant.[1][4] |
| Toluene | 111 | Low | Petrochemical | Toxic, flammable, environmental pollutant. |
| Acetonitrile | 82 | High | Petrochemical | Toxic, flammable, volatile. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Medium | Bio-based[8] | Flammable, can form peroxides (less prone than THF), much lower toxicity than DCM.[5][8] |
| Ethyl Acetate | 77 | Medium | Petrochemical/Bio-based | Flammable, low toxicity, generally regarded as a green solvent.[3] |
| Cyrene™ (dihydrolevoglucosenone) | 227 | High | Bio-based[3] | High boiling point, biodegradable, low toxicity. Can be difficult to remove. |
| Choline Chloride:Glycerol (1:2 DES) | >200 | High (Tunable) | Bio-based[10] | Non-volatile, non-flammable, biodegradable, very low toxicity.[13] Requires extraction for product isolation. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis using a Conventional Solvent (DCM)
This is a representative literature-based procedure and should be adapted and optimized for specific substrates and scales.
-
To a solution of N-benzylmaleimide (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM over 4-6 hours via a syringe pump.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the maleimide starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Protocol 2: Parallel Screening of Alternative Solvents
-
In separate vials, dissolve N-benzylmaleimide (e.g., 50 mg, 1.0 eq) in 1 mL of each solvent to be tested (e.g., 2-MeTHF, Ethyl Acetate, Toluene, ChCl:Glycerol).
-
Add the catalyst (e.g., Rh₂(esp)₂, 0.01 mol%) to each vial.[2]
-
Add ethyl diazoacetate (1.1 eq) to each vial.
-
Seal the vials and place them in a temperature-controlled shaker block set to the desired temperature (e.g., 40 °C or 80 °C).
-
After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute appropriately, and analyze by LC-MS or GC-MS to determine the relative conversion to product and formation of side products.
-
Based on the results, select the most promising solvent for scale-up and further optimization.
References
-
Cravotto, G., & D'Agostino, S. (2021). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 28(8), 3459. [Link][10][12]
-
Haque, E., & Mandal, B. (2025). Synthesis of N-heterocyclic compounds: A green approach using deep eutectic solvents. ResearchGate. [Link][11]
-
Semantic Scholar. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Semantic Scholar. [Link][23]
-
OUCI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. OUCI. [Link][24]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bio-derived Solvents. ACS GCI Pharmaceutical Roundtable. [Link][6]
-
Milo, A., et al. (2025). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. [Link][3]
-
PubMed. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed. [Link][12]
-
Green Chemistry Teaching and Learning Community (GCTLC). (2024). Methylene Chloride (DCM) Replacements. GCTLC. [Link][4]
-
Nunes, A. V. M., et al. (n.d.). Supercritical CO2 as Green Solvent for Sustainable Synthesis and Catalysis. Hindawi. [Link][25]
-
Taylor & Francis. (n.d.). Supercritical carbon dioxide – Knowledge and References. Taylor & Francis Online. [Link][18]
-
de Gonzalo, G., & García-Cenador, M. J. (2025). Bio-based Green Solvents in Organic Synthesis. An Updated Review. ACS Sustainable Chemistry & Engineering. [Link][7]
-
Lynam, J. M., et al. (2023). Dichloromethane replacement: towards greener chromatography via Kirkwood-Buff integrals. Analytical Methods, 15(5), 596-605. [Link][1]
-
US EPA. (n.d.). Report on Supercritical and Near-Critical CO2 in Chemical Synthesis and Processing as Environmentally Benign Solvent Replacements. US EPA. [Link][19]
-
Zhang, X., Heinonen, S., & Levänen, E. (2014). Applications of supercritical carbon dioxide in materials processing and synthesis. RSC Advances, 4(105), 61334-61354. [Link][20]
-
Biobased Press. (2018). Bio-based solvents on the rise. Biobased Press. [Link][26]
-
ResearchGate. (n.d.). Chemical Synthesis in Supercritical CO2. ResearchGate. [Link][21]
-
MDPI. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. [Link]
-
Beilstein Journals. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link][27]
-
Musozoda, M., et al. (2025). Lipid-Inspired Low Melting Ionic Liquids via Synergistic Cyclopropanation and Branching of Terpenoids. ACS Publications. [Link][17]
-
ACS Publications. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters. [Link]
- Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
ScholarWorks@GVSU. (2014). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Grand Valley State University. [Link][28]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. [Link][29]
-
Doyle, M. P., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link][2]
-
MDPI. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules. [Link][13]
-
ResearchGate. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. ResearchGate. [Link][14]
-
IOSR Journal of Engineering. (n.d.). Ionic Liquid – Environmental Benign Solvent For Organic Reaction, Prospect And Challenges. IOSR-JEN. [Link][15]
-
National Institutes of Health. (2013). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. PMC. [Link][9]
-
Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. JDDHS. [Link]
-
International Journal of Recent Research Aspects. (2016). Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). IJRRA. [Link][16]
-
National Institutes of Health. (2018). A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications. PMC. [Link][30]
-
Queen's University. (n.d.). Green Solvents. Queen's University. [Link]
- Google Patents. (n.d.). WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives.
-
Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]
-
ResearchGate. (2017). Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. ResearchGate. [Link][31]
- Google Patents. (n.d.). EP3856735B1 - FUSED BICYCLIC HETEROCYCLES AS THERAPEUTIC AGENTS.
Sources
- 1. Dichloromethane replacement: towards greener chromatography via Kirkwood-Buff integrals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. gctlc.org [gctlc.org]
- 5. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 6. Bio-derived Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 23. [PDF] N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]
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- 25. worldscientific.com [worldscientific.com]
- 26. biobasedpress.eu [biobasedpress.eu]
- 27. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 28. libjournals.unca.edu [libjournals.unca.edu]
- 29. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles [mdpi.com]
- 30. A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. asianpubs.org [asianpubs.org]
Technical Support Center: Kinetic Analysis of N-Benzylmaleimide Cyclopropanation
Welcome to the technical support center for the kinetic analysis of N-benzylmaleimide cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for navigating the experimental intricacies of this reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your kinetic studies.
Introduction to N-Benzylmaleimide Cyclopropanation Kinetics
The cyclopropanation of N-benzylmaleimide is a critical transformation in the synthesis of various biologically active molecules. A thorough understanding of the reaction kinetics is paramount for process optimization, ensuring reproducibility, maximizing yield, and minimizing byproduct formation. This guide will focus on the common challenges and questions that arise during the kinetic analysis of this reaction, particularly in the context of Simmons-Smith type conditions.
A key study in this area has demonstrated that reaction concentration, the addition time of reagents, and the initial mixing temperature are critical parameters to control for a successful and high-yielding process.[1] The reaction proceeds through a proposed betaine intermediate, and deviations from optimal conditions can lead to the formation of undesirable byproducts.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation of N-benzylmaleimide is showing a low conversion rate. What are the likely causes?
A1: Low conversion in the cyclopropanation of N-benzylmaleimide, an electron-deficient alkene, can be attributed to several factors:
-
Inactive Cyclopropanating Agent: The Simmons-Smith reagent (organozinc carbenoid) is sensitive to moisture and air. Ensure your zinc-copper couple is freshly prepared and activated, and that diiodomethane is of high purity. For electron-deficient substrates like N-benzylmaleimide, a more reactive reagent variant, such as that from the Furukawa modification (diethylzinc and diiodomethane), may be necessary.
-
Presence of Moisture: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organozinc intermediate.
-
Insufficient Reagent: A stoichiometric excess of the cyclopropanating agent (typically 1.5-2.0 equivalents) is often required to drive the reaction to completion.
-
Low Reaction Temperature: While lower temperatures can enhance selectivity, they significantly slow down the reaction rate with electron-poor alkenes. A careful optimization of the temperature profile is crucial.
Q2: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
A2: Byproduct formation in the cyclopropanation of N-benzylmaleimide often stems from the reactivity of the betaine intermediate. Common side reactions include:
-
Dimerization: The carbene intermediate can react with itself, especially at high concentrations of the diazo compound in metal-catalyzed variants.
-
C-H Insertion: The reactive carbene can insert into C-H bonds of the substrate or solvent. The choice of catalyst and ligands is critical to favor cyclopropanation over C-H insertion.
-
[3+2] Cycloaddition: Under certain conditions, the metal carbene can act as a three-atom component in a cycloaddition with the alkene, leading to five-membered ring systems.
To minimize these byproducts:
-
Control Reagent Addition: Slow, controlled addition of the cyclopropanating agent can maintain a low concentration of the reactive intermediate, disfavoring dimerization.
-
Optimize Temperature: Elevated temperatures can sometimes promote side reactions. It is essential to find a balance between a reasonable reaction rate and minimal byproduct formation.[2]
-
Solvent Choice: The solvent can influence the reaction pathway. Non-coordinating solvents are generally preferred for Simmons-Smith reactions to avoid sequestering the active zinc species.
Q3: How can I effectively monitor the kinetics of this reaction in real-time?
A3: Several analytical techniques are suitable for monitoring the kinetics of N-benzylmaleimide cyclopropanation:
-
High-Performance Liquid Chromatography (HPLC): This is a robust and quantitative method for tracking the disappearance of N-benzylmaleimide and the appearance of the cyclopropane product. A reverse-phase C18 column with a UV detector is typically effective.
-
Gas Chromatography (GC): If the product is sufficiently volatile and thermally stable, GC can provide high-resolution separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide real-time structural information and concentration data without the need for sampling. However, it may have lower sensitivity compared to chromatographic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can monitor the change in functional groups throughout the reaction, offering a non-invasive way to track progress.
Q4: What are the characteristic NMR signals for the cyclopropane product of N-benzylmaleimide?
A4: Protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, usually between 0 and 1.5 ppm. These signals are a strong indicator of successful cyclopropanation. For more complex spectra, 2D NMR techniques like COSY can help in identifying the coupled protons within the cyclopropyl ring system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Kinetic Data | 1. Inhomogeneous mixing. 2. Temperature fluctuations. 3. Inconsistent sample quenching. | 1. Ensure vigorous and consistent stirring throughout the reaction. 2. Use a temperature-controlled reaction vessel. 3. Develop a rapid and reproducible quenching protocol for reaction aliquots. |
| Poor Peak Shape in HPLC Analysis | 1. Improper mobile phase composition. 2. Column degradation. 3. Sample solvent incompatibility. | 1. Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradient). 2. Use a guard column and ensure the mobile phase is filtered and degassed. 3. Dissolve samples in the mobile phase whenever possible. |
| Non-reproducible Reaction Rates | 1. Variability in reagent quality (especially the zinc-copper couple). 2. Trace amounts of water or oxygen. 3. Inconsistent initiation temperature. | 1. Standardize the preparation and activation of the zinc-copper couple. 2. Use freshly distilled, anhydrous solvents and rigorously maintain an inert atmosphere. 3. Precisely control the temperature at which the reagents are mixed. |
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
A consistently active zinc-copper couple is crucial for reproducible kinetic studies.
Materials:
-
Zinc dust (<10 micron)
-
Copper(I) chloride (CuCl)
-
Diethyl ether (anhydrous)
-
Stir bar
-
Schlenk flask
Procedure:
-
Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with argon.
-
Add zinc dust (e.g., 5 g) to the flask.
-
Add copper(I) chloride (e.g., 0.5 g) to the flask.
-
Add anhydrous diethyl ether (e.g., 20 mL).
-
Stir the suspension vigorously under argon for at least 1 hour. The color should change from grayish to a brownish-black.
-
Allow the solid to settle and carefully decant the ether.
-
Wash the activated zinc-copper couple with fresh anhydrous diethyl ether (2 x 10 mL).
-
Dry the activated couple under a stream of argon.
Protocol 2: Kinetic Monitoring of N-Benzylmaleimide Cyclopropanation by HPLC
This protocol outlines a general procedure for obtaining kinetic data for the reaction.
Materials:
-
N-Benzylmaleimide
-
Activated Zinc-Copper Couple
-
Diiodomethane (high purity)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Internal standard (e.g., naphthalene or biphenyl)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Syringes and syringe filters
-
Reaction vessel with temperature control and inert atmosphere capabilities
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a condenser under argon, and a septum, add N-benzylmaleimide (1.0 equiv) and the internal standard (0.5 equiv).
-
Add the anhydrous solvent.
-
Stir the mixture at the desired reaction temperature.
-
-
Reaction Initiation:
-
In a separate flame-dried flask, prepare a suspension of the activated zinc-copper couple (1.5 equiv) in the anhydrous solvent.
-
Add diiodomethane (1.5 equiv) to this suspension and stir for 15 minutes to form the carbenoid.
-
Using a syringe, rapidly add the carbenoid suspension to the solution of N-benzylmaleimide. Start the timer immediately (t=0).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of a 1:1 mixture of saturated aqueous ammonium chloride and ethyl acetate).
-
Vortex the vial vigorously.
-
Separate the organic layer and pass it through a syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, ramping to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
-
Data Analysis:
-
Integrate the peak areas of N-benzylmaleimide, the cyclopropane product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point using a pre-determined calibration curve.
-
Plot the concentration of N-benzylmaleimide versus time to determine the reaction rate and order.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of N-benzylmaleimide cyclopropanation.
Logical Relationship of Troubleshooting Low Conversion
Caption: Troubleshooting guide for low conversion rates.
Quantitative Data Summary
The following table summarizes key parameters influencing the cyclopropanation of N-benzylmaleimide, based on available literature.
| Parameter | Observation | Conditions | Reference |
| Reaction Concentration | Higher concentrations can lead to increased byproduct formation. | Batch and flow reactions. | [1] |
| Reagent Addition Time | Slower addition of the cyclopropanating agent improves yield and reduces byproducts. | Flow reactor setup. | [1] |
| Initial Mixing Temperature | A critical parameter affecting yield and byproduct profile. | Optimized in flow chemistry. | [1] |
| Solvent | The rate of Simmons-Smith cyclopropanation generally decreases with increasing solvent basicity. | General for Simmons-Smith reactions. | [3] |
References
-
Buono, F. G., Eriksson, M. C., Yang, B.-S., Kapadia, S. R., Lee, H., Brazzillo, J., Lorenz, J. C., Nummy, L., Busacca, C. A., Yee, N., & Senanayake, C. H. (2013). Development of Multikilogram Continuous Flow Cyclopropanation of N-Benzylmaleimide through Kinetic Analysis. Organic Process Research & Development, 17(8), 1049–1056. [Link]
-
Effects of solvent on the reaction time and yield a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (2018). National Institutes of Health. [Link]
-
Analysis of reaction products from the cyclopropanation process. a–e... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. (2014). University of Rochester. [Link]
-
Simmons–Smith reaction. (2023, December 29). In Wikipedia. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). MDPI. [Link]
Sources
Technical Support Center: Impact of Temperature on the Stereoselectivity of 3-Azabicyclo[3.1.0]hexane Formation
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Achieving precise control over its stereochemistry is paramount for developing effective and safe therapeutic agents. One of the most critical, yet sometimes overlooked, parameters governing the stereochemical outcome of these syntheses is temperature.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into how temperature influences the stereoselectivity of 3-azabicyclo[3.1.0]hexane formation. We will move beyond simple protocols to explain the underlying principles, helping you to troubleshoot common issues and rationally design your experimental conditions for optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles connecting reaction temperature to the stereochemical outcome.
Q1: What is the core principle linking reaction temperature to stereoselectivity?
A1: The relationship is governed by the principles of kinetic versus thermodynamic control .[1][2] In many reactions forming 3-azabicyclo[3.1.0]hexanes, there are multiple competing pathways that lead to different stereoisomers (e.g., exo vs. endo).
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product distribution is determined by the relative rates of formation. The isomer that forms fastest, because it proceeds through the transition state with the lowest activation energy (Ea), will be the major product. This is known as the kinetic product .[3][4]
-
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome the activation barriers of both the forward and reverse reactions. This allows an equilibrium to be established. The final product ratio will reflect the relative thermodynamic stabilities of the products. The most stable isomer will be the major product, regardless of how fast it was formed. This is the thermodynamic product .[3][4]
Therefore, by modulating the temperature, you can select for either the kinetic or the thermodynamic stereoisomer.
Caption: Kinetic vs. Thermodynamic Control Energy Diagram.
Q2: How does temperature specifically influence diastereoselectivity (e.g., exo/endo ratio)?
A2: Diastereomers have different energies and are formed via diastereomeric transition states, which also have different energies. Temperature is a key tool to exploit this energy difference. For instance, in dirhodium(II)-catalyzed cyclopropanations to form the 3-azabicyclo[3.1.0]hexane core, the approach of the carbene to the olefin can occur from two different faces, leading to exo and endo products.[5]
Lowering the temperature makes the reaction more sensitive to small differences in activation energy between the two diastereomeric transition states. The pathway with the slightly lower activation energy will be significantly favored, leading to a higher diastereomeric ratio (d.r.). Conversely, at higher temperatures, there may be enough energy to overcome both barriers easily, resulting in a mixture of diastereomers.
Q3: Why do lower temperatures often lead to higher enantiomeric excess (ee) in asymmetric syntheses?
A3: This is a critical concept in asymmetric catalysis.[1] When a chiral catalyst is used to produce an enantioenriched product, it does so by creating two diastereomeric transition states that lead to the (R) and (S) enantiomers, respectively. These two transition states have a small energy difference (ΔΔG‡).
The enantiomeric excess (ee) is directly related to this energy difference and the absolute temperature (T) via the Eyring equation. A lower temperature amplifies the effect of a given ΔΔG‡. In a cascade aza-Wittig/6π-electrocyclization reaction, for example, decreasing the temperature from 60 °C to 50 °C was shown to increase the enantioselectivity.[6] This is because the lower thermal energy reduces the probability of the reaction proceeding through the higher-energy transition state that leads to the undesired enantiomer.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues related to stereoselectivity.
Issue 1: I'm observing a poor diastereomeric ratio (d.r.), obtaining a nearly 1:1 mixture of exo and endo isomers.
-
Primary Suspect: The reaction temperature is too high, allowing for either thermodynamic equilibration or insufficient kinetic differentiation between the two diastereomeric transition states.
-
Causality: At elevated temperatures, a kinetically-formed product might revert to an intermediate and then form the more stable thermodynamic isomer.[3] Alternatively, if the activation energies for the exo and endo pathways are very similar, high thermal energy (k T) can overcome both barriers with little discrimination.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: My enantiomeric excess (ee) is lower than reported in the literature for a similar asymmetric transformation.
-
Primary Suspect: The reaction temperature is not low enough, or there are "hot spots" due to poor thermal control, especially during reagent addition.
-
Causality: Asymmetric reactions are highly sensitive to temperature. Even a small increase can provide enough energy for the reaction to proceed through the undesired, higher-energy diastereomeric transition state, eroding the ee. Highly exothermic additions can cause localized heating that compromises selectivity before the cooling bath can dissipate it.
-
Solutions:
-
Verify Temperature: Ensure your cooling bath is at the correct, stable temperature. Use a calibrated low-temperature thermometer.[7]
-
Decrease Temperature: Attempt the reaction at a lower temperature than you are currently using (e.g., move from -40 °C to -78 °C).
-
Control Exotherms: Add reagents slowly, dropwise, via a syringe pump to the cooled reaction mixture to ensure efficient heat dissipation and prevent localized temperature spikes.
-
Pre-cool Solutions: Pre-cool the reagent solutions before addition.
-
| Temperature (°C) | Enantiomeric Excess (ee, %) [Hypothetical Data] |
| 25 (Room Temp) | 45% |
| 0 | 78% |
| -20 | 89% |
| -78 | >95% |
| Caption: Table 1: Typical effect of temperature on enantioselectivity. |
Issue 3: I lowered the temperature to improve selectivity, but now my reaction is extremely slow or gives no product.
-
Primary Suspect: The thermal energy provided is insufficient to overcome the activation energy barrier for the desired transformation.
-
Causality: While lower temperatures are good for selectivity, they universally decrease reaction rates. There is a trade-off between selectivity and reaction time/yield. Some reactions, like certain 1,3-dipolar cycloadditions, may require heating to reflux simply to achieve full conversion.[8][9]
-
Solutions:
-
Increase Reaction Time: The simplest solution is to let the reaction run for a much longer period (e.g., 24-72 hours) at the lower temperature. Monitor periodically by TLC or LC-MS.
-
Find the Optimal Temperature: The ideal temperature is often a compromise. Perform a temperature screening experiment (see Protocol 2) to find the "sweet spot" that provides the best balance of selectivity, yield, and time.
-
Screen Catalysts/Reagents: If an acceptable rate cannot be achieved, consider a more reactive catalyst or reagent system that is designed to operate efficiently at lower temperatures.[5]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Reaction Setup (-78 °C)
This protocol describes the setup of a standard dry ice/acetone bath.[7][10]
-
Safety First: Wear safety goggles and cryogenic gloves. Dry ice is -78.5 °C and can cause severe frostbite.[10] Perform all steps in a well-ventilated fume hood.
-
Prepare the Dewar: Select a Dewar flask of an appropriate size to house your reaction flask and allow for stirring.
-
Add Solvent: Pour a suitable solvent, such as acetone or isopropyl alcohol, into the Dewar until it is about one-third full.
-
Add Dry Ice: Slowly add small chunks or pellets of dry ice to the solvent. The mixture will bubble vigorously as CO₂ gas is released.[10] Continue adding dry ice until a consistent slurry is formed and the bubbling subsides.
-
Equilibrate: Place a low-temperature thermometer in the bath to confirm it has reached a stable -78 °C.
-
Set up Reaction: Clamp your reaction flask so that it is submerged in the cooling bath, but not touching the bottom. Ensure magnetic stirring is adequate to maintain a homogeneous temperature within the flask.
-
Maintain the Bath: Periodically add more dry ice to the bath to maintain the temperature, especially for long reactions.[7]
| Coolant Mixture | Achievable Temperature (°C) |
| Ice / Water | 0 |
| Ice / NaCl | -15 to -20 |
| Dry Ice / Acetonitrile | -42 |
| Dry Ice / Acetone | -78 |
| Liquid N₂ / Diethyl Ether | -100 |
| Liquid N₂ | -196 |
| Caption: Table 2: Common laboratory cooling baths and their temperatures. |
Protocol 2: Temperature Screening for Optimizing Stereoselectivity
-
Setup: Prepare 4-5 identical, small-scale reactions.
-
Temperature Points: Assign each reaction to a different temperature: e.g., 25 °C (RT), 0 °C (ice bath), -20 °C (ice/salt bath), and -78 °C (dry ice/acetone bath).
-
Execution: Start all reactions simultaneously. Monitor each reaction for completion using an appropriate technique (e.g., TLC, ¹H NMR of an aliquot). Note the time required for each.
-
Workup: Once a reaction is complete, quench and perform an identical workup procedure for all reactions.
-
Analysis: Purify the product from each reaction. Determine the stereoisomeric ratio for each using a high-resolution analytical method (e.g., ¹H NMR for diastereomers, chiral HPLC or SFC for enantiomers).
-
Evaluation: Create a table comparing temperature, reaction time, yield, and stereoselectivity to identify the optimal conditions.
Section 4: Mechanistic Overview: Dirhodium-Catalyzed Cyclopropanation
Many syntheses of 3-azabicyclo[3.1.0]hexanes utilize a transition-metal-catalyzed cyclopropanation. The dirhodium(II)-catalyzed reaction of an N-protected 2,5-dihydropyrrole with a diazo compound is a representative example.[5][13] The stereochemistry is determined during the cyclopropanation step.
Caption: Key steps in Rh(II)-catalyzed formation of 3-azabicyclo[3.1.0]hexanes.
In this mechanism, the temperature critically influences the "Cyclopropanation" step. The Rh(II)-carbene can approach the dihydropyrrole from either the top or bottom face, leading to the exo or endo product, respectively. These two pathways have different activation energies. By lowering the temperature, you can effectively "shut down" the higher-energy pathway, leading to a single, desired diastereomer.
References
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters.[Link]
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Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances.[Link]
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Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate.[Link]
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.[Link]
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How To Perform Reactions At Low Temperatures. Radleys.[Link]
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Video: Conducting Reactions Below Room Temperature. Journal of Visualized Experiments (JoVE).[Link]
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Conducting Reactions Below Room Temperature. Moodle@Units.[Link]
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Solvent Control for the Stereoselective Formation of Cyclopropanes Substituted at Two of the Ring Carbons. Journal of the American Chemical Society.[Link]
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry.[Link]
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.[Link]
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Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace.[Link]
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Magic Formulas: Cooling Baths. University of Rochester, Department of Chemistry.[Link]
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Thermodynamic and kinetic reaction control. Wikipedia.[Link]
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Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). Semantic Scholar.[Link]
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Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by Cp x Rh III Catalyzed C–H Activation and Cp*Ir III Transfer Hydrogenation. ResearchGate.[Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that serves as a crucial building block in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it an attractive isostere for the piperidine ring in the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide range of biological activities, including as opioid receptor antagonists, ketohexokinase inhibitors, and muscarinic receptor antagonists.[1][2] Consequently, the development of efficient and stereoselective synthetic routes to access these valuable compounds is of significant interest to researchers in drug discovery and development.
This guide provides a comparative analysis of the principal synthetic strategies for constructing 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and present supporting experimental data to aid researchers in selecting the most suitable method for their specific synthetic goals.
Key Synthetic Strategies at a Glance
The construction of the 3-azabicyclo[3.1.0]hexane core can be broadly categorized into several key strategies, each with its own set of advantages and challenges. These include metal-catalyzed cyclizations, cyclopropanation reactions, cycloaddition strategies, and more recently developed photochemical and C-H activation methods.
| Synthetic Strategy | Key Features | Typical Catalysts/Reagents | Stereocontrol |
| Metal-Catalyzed Cyclization of Enynes | Forms both rings in a single step from acyclic precursors. | Au, Pd, Rh, Ru, Co, Ni | Can be highly stereoselective depending on the catalyst and ligands. |
| Intermolecular Cyclopropanation | Reaction of a pyrrole derivative with a carbene precursor. | Rh(II) and Pd(II) complexes, diazo compounds, N-tosylhydrazones. | Diastereoselectivity is often high; enantioselectivity can be achieved with chiral catalysts. |
| Intramolecular Cyclopropanation | Internal carbene addition to an alkene within the same molecule. | Ti(II) reagents, rhodium catalysts. | Stereochemistry is often dictated by the substrate. |
| [3+2] Cycloaddition Reactions | Formation of the pyrrolidine ring via cycloaddition. | Azomethine ylides and cyclopropenes, maleimides and hydrazines. | Can be highly diastereoselective and enantioselective. |
| Photochemical Synthesis | Photochemical decomposition of pyrazoline precursors. | UV light. | Generally proceeds with retention of stereochemistry from the pyrazoline. |
| C-H Activation | Enantioselective construction via C-H functionalization. | Rh(III) and Ir(III) complexes. | High enantioselectivity can be achieved with chiral ligands. |
Metal-Catalyzed Cyclization of 1,6-Enynes
The metal-catalyzed cyclization of 1,6-enynes is a powerful and atom-economical approach for the one-step synthesis of the 3-azabicyclo[3.1.0]hexane skeleton from readily available acyclic precursors.[3] This strategy typically involves the formation of a metal carbene intermediate, which then undergoes intramolecular cyclopropanation.
A variety of transition metals, including gold, palladium, rhodium, and ruthenium, have been successfully employed to catalyze this transformation.[3][4] The choice of metal and ligand can significantly influence the reaction's efficiency and stereoselectivity. For instance, gold-catalyzed oxidative cyclopropanation of N-allylynamides provides a direct route to 3-azabicyclo[3.1.0]hexan-2-one derivatives.[5]
Mechanism of Gold-Catalyzed Oxidative Cyclopropanation:
Caption: Gold-catalyzed oxidative cyclopropanation of N-allylynamides.
Advantages:
-
Convergent synthesis, building complexity rapidly.
-
Access to diverse substitution patterns.
-
Potential for high stereoselectivity.
Limitations:
-
Requires the synthesis of enyne precursors.
-
Can be sensitive to the electronic nature of the substrates.
-
Cost of some precious metal catalysts.
Intermolecular and Intramolecular Cyclopropanation
Cyclopropanation reactions represent a classical and widely utilized strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These can be broadly classified into intermolecular and intramolecular variants.
Intermolecular Cyclopropanation
This approach involves the reaction of a five-membered nitrogen heterocycle, such as a 2,5-dihydropyrrole, with a carbene precursor. Diazo compounds, particularly ethyl diazoacetate, are common carbene sources, with dirhodium(II) catalysts being highly effective for this transformation.[6] Recent advancements have focused on reducing catalyst loadings to as low as 0.005 mol%, making the process more practical and cost-effective.[6]
Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is another efficient method that provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[7][8] This reaction is scalable and has been applied to the synthesis of the mu opioid receptor antagonist CP-866,087.[7]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole [6]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).
-
The mixture is heated to the desired temperature (e.g., 40 °C).
-
A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly over a period of several hours using a syringe pump.
-
After the addition is complete, the reaction is stirred until complete consumption of the starting material is observed by TLC or GC-MS.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation:
The choice of rhodium catalyst can significantly influence the diastereoselectivity of the cyclopropanation, allowing for the selective formation of either the exo- or endo-isomer.[6]
| Catalyst | Exo/Endo Ratio |
| Rh₂(OAc)₄ | ~1:1 |
| Rh₂(esp)₂ | >20:1 (exo-selective) |
Intramolecular Cyclopropanation
In this strategy, the alkene and the carbene precursor are part of the same molecule. This approach often provides excellent control over stereochemistry due to the cyclic transition state. An example is the intramolecular cyclopropanation of N-allyl α-diazoacetamides, which can be catalyzed by various transition metals.[9][10]
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings and have been successfully applied to the synthesis of the 3-azabicyclo[3.1.0]hexane system.[1][2]
One notable example is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes.[11][12] This method allows for the synthesis of complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[11][12]
Another approach involves the coupling of maleimides with hydrazines, which has been a popular method for constructing the cyclopropane ring of the target bicyclic system.[1][2]
Workflow for [3+2] Cycloaddition of Azomethine Ylides:
Caption: General workflow for the synthesis of 3-azabicyclo[3.1.0]hexanes via [3+2] cycloaddition.
Photochemical Synthesis from Pyrazolines
A more recent and innovative approach involves the photochemical decomposition of appropriately substituted pyrazolines.[1][2] This method offers a mild and efficient route to 3-azabicyclo[3.1.0]hexane derivatives, particularly those bearing a difluoromethyl (CHF₂) group.[1][2] The key step is the light-induced extrusion of dinitrogen from the pyrazoline ring to generate a diradical intermediate, which then collapses to form the cyclopropane ring.
Advantages:
-
Mild reaction conditions.
-
Excellent functional group tolerance.
-
Simple operational setup.
Limitations:
-
Requires the synthesis of pyrazoline precursors.
-
May require specialized photochemical equipment.
Enantioselective C-H Activation Strategies
The development of enantioselective methods is paramount for the synthesis of chiral drug candidates. A flexible two-step protocol for the efficient and selective synthesis of 3-azabicyclo[3.1.0]hexanes has been developed based on C-H activation.[10][13] This involves a tailored CpxRh(III) catalyst to promote the alkenyl C-H functionalization of N-enoxysuccinimides, followed by a diastereoselective cyclization catalyzed by a Cp*Ir(III) complex.[10][13] This approach provides access to a wide range of substituted 3-azabicyclo[3.1.0]hexanes with high enantiomeric and diastereomeric purity.
Conclusion
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen significant advancements, with a diverse array of synthetic strategies now available to chemists. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, the scalability of the reaction, and the availability of starting materials and catalysts.
Metal-catalyzed cyclizations of enynes and intermolecular cyclopropanation reactions offer convergent and efficient pathways to the core structure. [3+2] cycloaddition reactions provide a powerful means to construct the bicyclic system with excellent stereocontrol. Newer methods, such as photochemical synthesis and enantioselective C-H activation, are expanding the toolkit for accessing novel and complex derivatives.
As the demand for structurally diverse and stereochemically pure drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives will remain an active area of research.
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Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. (2012). Organic Letters, 14(16), 4254–4257. [Link]
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Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2024). Russian Journal of Organic Chemistry, 60(3), 359–386. [Link]
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SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. (n.d.). Semantic Scholar. [Link]
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Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. (2017). Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]
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Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2024). ProQuest. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866087. (2017). ResearchGate. [Link]
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Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. (2025). ResearchGate. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters, 26(2), 406–411. [Link]
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 1118–1126. [Link]
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Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (2018). RSC Advances, 8(9), 5114–5118. [Link]
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Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). RSC Publishing. [Link]
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Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (2018). PMC - NIH. [Link]
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Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (2022). ResearchGate. [Link]
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Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (2022). ACS Catalysis, 12(11), 6338–6345. [Link]
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Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐ene 62 via palladium‐catalyzed... (2023). ResearchGate. [Link]
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NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. (2025). WIPO Patentscope. [Link]
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Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. (2025). ResearchGate. [Link]
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An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes. (2011). Journal of the American Chemical Society, 133(42), 16754–16757. [Link]
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Diastereoselective Syntheses of N-Protected Derivatives of 1a,5a,6b-6-Amino-3- azabicyclo[3.1.0]hexane. (2000). Archiv der Pharmazie, 333(1), 10–16. [Link]
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"comparative study of rhodium vs. palladium catalysts for cyclopropanation"
The construction of the cyclopropane ring, a motif of significant value in medicinal chemistry and natural product synthesis, is a cornerstone of modern organic chemistry. Among the myriad of synthetic methods, transition metal-catalyzed cyclopropanation using diazo compounds stands out for its efficiency and stereocontrol. This guide provides an in-depth comparative analysis of the two leading catalytic systems for this transformation: those based on rhodium and palladium. We will delve into the mechanistic underpinnings, substrate scope, stereoselectivity, and practical considerations for each, supported by experimental data and detailed protocols to inform your catalyst selection and experimental design.
Introduction: The Allure of the Three-Membered Ring
Cyclopropanes are not merely strained curiosities; their unique electronic structure and conformational rigidity impart valuable properties to bioactive molecules. The synthetic challenge lies in constructing this strained ring with precise control over stereochemistry. Metal-catalyzed decomposition of diazo compounds to generate transient metal-carbene intermediates, which are then trapped by alkenes, is one of the most powerful strategies to achieve this.[1] While numerous metals can catalyze this transformation, rhodium and palladium complexes have emerged as the most versatile and widely studied catalysts, albeit with distinct characteristics and applications.
The Reigning Champion: Rhodium(II) Catalysts
Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetates and their chiral derivatives, are arguably the most successful and broadly applied catalysts for cyclopropanation.[2] Their success stems from a well-understood and highly tunable catalytic cycle.
The Rhodium-Carbene Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation is initiated by the reaction of a dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of dinitrogen gas and the formation of a key intermediate: a rhodium carbene.[2] This electrophilic species then reacts with an alkene in what is believed to be a concerted, yet asynchronous, fashion to deliver the cyclopropane product and regenerate the active rhodium catalyst.[1] The stereochemical information of the alkene is retained throughout the process.[3]
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Expertise in Action: Ligand Control of Stereoselectivity
The true power of rhodium catalysis lies in the ability to rationally design chiral ligands that effectively control the stereochemical outcome. By replacing the simple acetate ligands with chiral carboxylates, often derived from amino acids like proline or adamantylglycine, chemists have developed a vast library of catalysts capable of achieving exceptionally high levels of enantioselectivity, frequently exceeding 98% ee.[1]
The choice of ligand is not merely for stereocontrol; it can also influence chemoselectivity. For instance, with α-alkyl-α-diazoesters, the use of simple dirhodium tetraoctanoate can lead to a significant amount of β-hydride elimination as a side reaction. Employing sterically demanding ligands, such as triphenylacetate (TPA), can suppress this undesired pathway and favor cyclopropanation, while also imparting high diastereoselectivity.[4]
Broad Substrate Scope and High Efficiency
Rhodium(II) catalysts are compatible with a wide array of alkenes, including those that are electron-rich, electron-neutral, and electron-deficient.[1] The development of "donor-acceptor" carbenes, typically derived from diazoesters bearing an additional stabilizing group (like an aryl or vinyl substituent), has been particularly transformative, leading to highly selective and efficient reactions.[5] Furthermore, these catalysts are remarkably efficient, with some enantioselective cyclopropanations being successfully conducted with catalyst loadings as low as 0.001 mol%.[6]
The Versatile Challenger: Palladium Catalysts
Palladium catalysts, ubiquitous in cross-coupling chemistry, also offer unique solutions for cyclopropanation, although their mechanistic pathways are more diverse and often substrate-dependent. They are particularly noteworthy for their ability to effect regioselective transformations and operate via mechanisms distinct from the classic carbene transfer model.
A Multiplicity of Mechanisms
Unlike the singular rhodium-carbene pathway, palladium-catalyzed cyclopropanations can proceed through several different mechanisms:
-
[2+2] Cycloaddition Pathway: For some electron-deficient olefins, a [2+2] cycloaddition mechanism has been proposed, which is mechanistically distinct from the concerted addition of a rhodium carbene.[1]
-
Pd(II)/Pd(IV) Catalytic Cycle: In the cyclopropanation of enynes, a well-supported mechanism involves a Pd(II)/Pd(IV) cycle. This pathway is initiated by acetoxypalladation of the alkyne, followed by intramolecular olefin insertion. The resulting σ-alkyl Pd(II) intermediate is oxidized to a Pd(IV) complex, which then undergoes a reductive elimination to form the cyclopropane ring.[7]
-
Diradical Mechanism: For the cyclopropanation of 2-substituted 1,3-dienes, an unusual diradical mechanism has been established, setting it apart from the classical (2+1) cycloaddition involving metal carbenes.[8]
This mechanistic diversity makes palladium catalysis a rich field for discovery but also necessitates more careful, substrate-specific optimization.
Expertise in Action: Harnessing Regioselectivity
A key advantage of palladium catalysis is its potential for high regioselectivity in substrates with multiple reactive sites. A notable example is the cyclopropanation of 2-substituted 1,3-dienes. Using a Pd(0) precatalyst like Pd₂(dba)₃, cyclopropanation can be directed to occur exclusively at the more substituted double bond, a level of control that can be challenging to achieve with other catalysts.[8]
Substrate Scope and Stereoselectivity Considerations
While palladium catalysts can be highly effective, their substrate scope for classical cyclopropanation with diazo compounds is less explored than that of rhodium. Often, palladium(II) precatalysts can favor the dimerization of ethyl diazoacetate to diethyl fumarate and maleate over cyclopropanation.[8] While enantioselective methods are being developed, achieving high levels of stereocontrol can be more challenging than with rhodium, and some protocols yield racemic products.[8]
Head-to-Head Comparison: Rhodium vs. Palladium
To provide a clearer picture of the relative strengths and weaknesses of these two catalytic systems, the following table summarizes their key performance attributes based on representative examples from the literature.
| Feature | Rhodium Catalysts | Palladium Catalysts |
| Primary Mechanism | Metal-Carbene Transfer (Concerted, Asynchronous)[1] | Diverse: [2+2] Cycloaddition, Pd(II)/Pd(IV) cycle, Diradical pathways[1][7][8] |
| Stereoselectivity | Excellent; highly tunable with chiral ligands (often >95% ee)[1] | Variable; can be low or racemic, though regioselective systems exist[8] |
| Substrate Scope | Very broad: electron-rich, neutral, and deficient alkenes[1] | Often more substrate-specific; excels in certain niches like 1,3-dienes[8] |
| Catalyst Loading | Typically 0.5-1.0 mol%; can be as low as 0.001 mol%[6] | Typically 1-5 mol%[7][8] |
| Key Advantage | High stereoselectivity and broad applicability | Unique regioselectivity and alternative mechanistic pathways |
| Common Side Reactions | Dimerization of diazo compound, C-H insertion | Dimerization of diazo compound (can be predominant)[8] |
Experimental Protocols: From Theory to Practice
The following protocols are representative examples of cyclopropanation reactions using rhodium and palladium catalysts. They are intended as a starting point for experimental design and should be optimized for specific substrates.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a catalytic cyclopropanation experiment.
Caption: Generalized workflow for catalytic cyclopropanation.
Protocol 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene
This protocol is adapted from methodologies known for high enantioselectivity.[1]
Materials:
-
Chiral Dirhodium Catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%)
-
Styrene (1.0 mmol, 1.0 equiv)
-
Ethyl phenyldiazoacetate (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Pentane (to make a 0.1 M solution with respect to styrene)
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral dirhodium catalyst (0.01 mmol).
-
Add the anhydrous solvent (10 mL) followed by styrene (1.0 mmol).
-
Prepare a solution of ethyl phenyldiazoacetate (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Using a syringe pump, add the diazoacetate solution to the stirring reaction mixture over 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
After the addition is complete, stir the reaction for an additional 1 hour.
-
Monitor the reaction completion by TLC or GC analysis.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Causality: The choice of a chiral adamantylglycine-derived catalyst (Rh₂(S-TCPTAD)₄) is driven by its proven ability to induce high enantioselectivity in reactions with aryldiazoacetates.[1] The slow addition of the diazo compound is a critical experimental parameter to prevent the formation of diazo decomposition byproducts and to ensure high catalyst turnover. Pentane or dichloromethane are often chosen as solvents to enhance enantioselectivity.[1]
Protocol 2: Palladium-Catalyzed Regioselective Cyclopropanation of a 1,3-Diene
This protocol is based on the regioselective cyclopropanation of 2-substituted 1,3-dienes.[8]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)
-
2-Substituted 1,3-diene (e.g., isoprene, 0.5 mmol, 1.0 equiv)
-
Ethyl diazoacetate (0.75 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL, to make a 0.1 M solution)
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.025 mmol) and the 1,3-diene (0.5 mmol) to a Schlenk flask.
-
Add anhydrous THF (5 mL) to the flask.
-
Add the ethyl diazoacetate (0.75 mmol) at once to the stirring solution at room temperature (25 °C).
-
Stir the reaction mixture for 30 minutes at 25 °C.
-
Remove the flask from the glovebox and quench the reaction by dilution with additional THF (5 mL).
-
Concentrate the crude mixture under reduced pressure.
-
Adsorb the residue onto silica gel and purify by flash chromatography to yield the vinylcyclopropane product.
Causality: Pd₂(dba)₃ is chosen as the precatalyst due to its demonstrated activity and high regioselectivity in this transformation.[8] THF was identified as a suitable solvent after screening, as other solvents or the addition of phosphine ligands were found to inhibit the reaction.[8] The reaction is performed under an inert atmosphere to protect the Pd(0) catalyst from oxidation.
Conclusion and Future Outlook
In the landscape of catalytic cyclopropanation, rhodium and palladium offer complementary strengths. Rhodium(II) catalysts, with their well-defined carbene-transfer mechanism and highly tunable chiral ligands, remain the gold standard for achieving high stereoselectivity across a broad range of substrates.[2] They are the catalysts of choice when enantiopurity is the primary objective.
Palladium catalysts, while generally less effective for highly enantioselective cyclopropanations with simple alkenes, provide access to unique reactivity patterns. Their ability to operate through diverse mechanistic pathways opens doors for novel transformations and exquisite regiocontrol, as demonstrated in the cyclopropanation of dienes.[8]
The choice between rhodium and palladium is therefore not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic challenge at hand. For the researcher, a deep understanding of the mechanistic nuances and experimental parameters of each system is paramount to successfully harnessing their respective catalytic power. Future research will likely focus on developing more robust and enantioselective palladium systems and further expanding the already impressive scope of rhodium catalysis to tackle ever more complex synthetic targets.
References
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Hansen, J., & Davies, H. M. L. (2006). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(1), 47-51. [Link]
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Roglans, A., Pla-Quintana, A., & Moreno, M. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 223. [Link]
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Pérez-Martín, I., et al. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10854-10863. [Link]
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Pérez-Martín, I., et al. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10854-10863. [Link]
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Doyle, M. P., et al. (2001). Rh-catalyzed intermolecular cyclopropanation with alpha-alkyl-alpha-diazoesters: catalyst-dependent chemo- and diastereoselectivity. Organic Letters, 3(1), 93-95. [Link]
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Sambasivan, R., & Ball, Z. T. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(2), 1161-1170. [Link]
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Vo, C. V., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters, 25(30), 5626-5631. [Link]
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Bajaj, P., et al. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 53(36), 9643-9647. [Link]
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Welbes, L. L., Lyons, T. W., & Sanford, M. S. (2009). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. Journal of the American Chemical Society, 131(41), 14757-14762. [Link]
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Davies, H. M. L., & Liao, K. (2023). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Nature Communications, 14(1), 1-10. [Link]
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Hansen, J., & Davies, H. M. L. (2006). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 1(1), 47-51. [Link]
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Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Analogs as Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid and structurally novel framework that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Analogs built upon this core have demonstrated a wide range of pharmacological activities, including opioid receptor modulation, anticancer properties, and potent and selective inhibition of the glycine transporter 1 (GlyT1).[3][4] This guide provides a comparative analysis of the biological activity of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate and its analogs, with a primary focus on their role as GlyT1 inhibitors, a promising therapeutic target for neurological and psychiatric disorders.
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Structure in Drug Discovery
The constrained bicyclic nature of the 3-azabicyclo[3.1.0]hexane system provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing selective ligands.[5] This structural rigidity is a key attribute that can lead to higher binding affinity and selectivity for a specific biological target. The diverse biological activities reported for this class of compounds underscore its "privileged" status in drug discovery.[4]
Comparative Analysis of GlyT1 Inhibitory Activity
The primary therapeutic interest in 3-azabicyclo[3.1.0]hexane-6-carboxylate analogs lies in their ability to inhibit the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased synaptic glycine levels. This, in turn, enhances N-methyl-D-aspartate (NMDA) receptor function, a key mechanism in learning, memory, and synaptic plasticity. Consequently, GlyT1 inhibitors are being actively investigated for the treatment of schizophrenia, cognitive deficits, and other CNS disorders.
A pivotal study by Lindsley and coworkers detailed the development of a novel series of potent and CNS penetrant GlyT1 inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold.[1] Their work provides a strong foundation for understanding the structure-activity relationships within this chemical class.
Table 1: Comparative GlyT1 Inhibitory Potency of 3-Azabicyclo[3.1.0]hexane Analogs
| Compound ID | N-Substituent | 6-Position Substituent | GlyT1 IC50 (nM) | Reference |
| 1 | Propylsulfonyl | -(CH2)-Benzamide | 360 | [1] |
| 2 | Cyclopropylmethylsulfonyl | -(CH2)-Benzamide | 230 | [1] |
| 3 | N-Methylimidazole-4-sulfonyl | -(CH2)-2-pyridyl | 247 | [1] |
| 4 | N-Methylimidazole-4-sulfonyl | -(CH2)-cyclopropyl | < 250 | [1] |
| This compound | Benzyl | Ethyl Carboxylate | Data Not Available | - |
| Iclepertin (BI 425809) | Complex amide linkage | 5-(trifluoromethyl)isoxazole | 5.2 | [6] |
| PF-03463275 | (3-chloro-4-fluorobenzyl) | Imidazole-4-carboxamide | 32.7 | [6] |
Key Structure-Activity Relationship (SAR) Insights:
-
N-Substituent: The nature of the substituent at the 3-position (the nitrogen atom) of the bicyclic core is critical for GlyT1 inhibitory activity. The most potent analogs identified in the key study feature sulfonamide groups, particularly those incorporating an N-methylimidazole moiety.[1] In contrast, the presence of a bulky and relatively non-polar benzyl group , as in the topic compound, is not a feature of the highly potent GlyT1 inhibitors discovered so far within this scaffold. While N-benzyl derivatives of 3-azabicyclo[3.1.0]hexanes have been synthesized, their biological evaluation has primarily focused on other targets, such as opioid receptors, where they have shown antagonist activity.[7] This suggests that the N-benzyl substituent may not be optimal for binding to the GlyT1 transporter.
-
6-Position Substituent: Modifications at the 6-position of the 3-azabicyclo[3.1.0]hexane ring also significantly impact potency. The most active compounds in the series developed by Lindsley et al. possess a methylene-linked benzamide, 2-pyridyl, or cyclopropyl group.[1] The ethyl carboxylate group present in the topic compound is a smaller, more polar substituent. While the initial starting material for the synthesis of many potent analogs is an ethyl ester, this group is typically modified in subsequent synthetic steps to introduce the larger, more lipophilic moieties required for high-affinity binding to GlyT1.[1]
Inference on the Biological Activity of this compound:
Based on the available SAR data, it can be inferred that this compound is unlikely to be a potent GlyT1 inhibitor. The combination of a non-optimal N-benzyl group and a relatively simple C6-ethyl carboxylate moiety does not align with the structural requirements for high-affinity binding to the GlyT1 transporter observed in more potent analogs. It is more plausible that this compound may exhibit activity at other biological targets, or serve as a synthetic intermediate for the generation of more complex and potent molecules.
Experimental Protocols for Assessing GlyT1 Inhibitory Activity
The determination of a compound's potency as a GlyT1 inhibitor relies on robust and validated in vitro assays. A standard and widely accepted method is the radiolabeled glycine uptake assay.
Protocol: [3H]-Glycine Uptake Assay in hGlyT1-Expressing Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human glycine transporter 1.
Materials:
-
HEK293 cells stably expressing human GlyT1 (hGlyT1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[3H]-Glycine (specific activity ~40-60 Ci/mmol)
-
Non-radiolabeled Glycine
-
Test compounds
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture hGlyT1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Seed cells into 96-well plates and allow them to adhere and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for 15 minutes at room temperature.
-
Add a solution of [3H]-Glycine (final concentration ~10 nM) and non-radiolabeled glycine (final concentration to achieve Km) to each well.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold KRH buffer to remove unincorporated radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Structure-Activity Landscape and Experimental Workflow
To better illustrate the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.
Caption: Experimental Workflow for the [3H]-Glycine Uptake Assay.
Conclusion
The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold represents a versatile and promising platform for the design of potent and selective GlyT1 inhibitors. The structure-activity relationship studies clearly indicate that specific substitutions at the N3 and C6 positions are crucial for achieving high inhibitory potency. While this compound itself is not expected to be a potent GlyT1 inhibitor based on current knowledge, it serves as a valuable chemical entity that can be further elaborated to access analogs with enhanced biological activity. Future research in this area will likely focus on exploring a wider range of N-substituents and C6-bioisosteres to further optimize the pharmacological profile of this promising class of compounds for the treatment of CNS disorders.
References
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- Zimmerman, D. M., et al. (1991). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 34(1), 226-231.
- Khusnutdinova, E. F., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6036.
- Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 24(5), 1317-1321.
- Lowe, J. A., et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974-2976.
- Aoyagi, Y., et al. (1998). Synthesis of hydroxylated 1-azabicyclo[3.1.0]hexane and prolinol derivatives by stereo- and regiocontrolled Staudinger aminocyclization. Application to the nonproteinogenic amino acid (2S,3S,4S)-3-hydroxy-4-methylproline (HMP) and its enantiomer. Journal of the American Chemical Society, 120(49), 12745-12755.
- Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
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- Singer, R. A., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.
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- Atkinson, B. N., et al. (2012). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. ACS Medicinal Chemistry Letters, 3(10), 837-842.
- Micheli, F., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(6), 2534-2551.
- Pfizer Products Inc. (2005). Bicycliske [3.1.0]-derivater som glycin-transporter-inhibitorer. DK/EP 1680124 T3.
- BLDpharm. (n.d.). cis-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. Retrieved from [A valid, clickable URL will be provided when available].
- Wei, H., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Cell, 187(7), 1736-1748.e14.
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- Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490.
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A Comparative Guide to the In Vitro Cytotoxicity of Substituted 3-Azabicyclo[3.1.0]hexanes
This guide provides a comprehensive analysis of the in vitro cytotoxic properties of substituted 3-azabicyclo[3.1.0]hexanes, a class of heterocyclic compounds showing promise in anticancer research. Intended for researchers, scientists, and drug development professionals, this document objectively compares the performance of these compounds against various cancer cell lines and established chemotherapeutic agents, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane moiety is a rigid bicyclic structure found in numerous biologically active compounds.[1] Its unique three-dimensional conformation provides a valuable scaffold for the design of novel therapeutic agents with diverse pharmacological activities, including antitumor properties.[1] Recent research has focused on the synthesis and cytotoxic evaluation of various substituted 3-azabicyclo[3.1.0]hexane derivatives, revealing their potential to inhibit the proliferation of a range of cancer cells.[2][3] This guide delves into the cytotoxic profiles of these compounds, offering a comparative perspective to aid in the selection and further development of promising anticancer drug candidates.
Comparative Cytotoxic Activity of Substituted 3-Azabicyclo[3.1.0]hexanes
The in vitro cytotoxicity of several series of substituted 3-azabicyclo[3.1.0]hexanes has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.
For comparative purposes, the cytotoxic activities of these novel compounds are benchmarked against cisplatin and doxorubicin, two widely used chemotherapeutic drugs. It is important to note that IC50 values for the same compound can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay protocols.[4]
| Compound Series | Specific Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes with acenaphthylene-1(2H)-one | Adduct 2b | K562 | 25-27 | Cisplatin | HeLa | 77.4 (24h)[1] |
| Adduct 2c | K562 | 25-27 | Doxorubicin | HeLa | 1.7 (24h)[1] | |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes with oxindole | Compound 4 | Jurkat, K-562, HeLa, Sk-mel-2 | 2-10 | Doxorubicin | B16-BL6 | 0.86[5] |
| Compound 8 | Jurkat, K-562, HeLa, Sk-mel-2 | 2-10 | Doxorubicin | MCF-7 | - | |
| Compound 18 | Jurkat, K-562, HeLa, Sk-mel-2 | 2-10 | Cisplatin | MCF-7 | - | |
| Compound 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2-10 | ||||
| Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane | Most effective compounds | K562, Jurkat, HeLa, CT26 | 4.2-24.1 |
Key Observations:
-
Substitution is Key: The cytotoxic activity of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on the nature and position of their substituents.[6]
-
Cell Line Specificity: The compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that their mechanism of action may be linked to specific cellular pathways that are more prominent in certain cancer types.[3][7]
-
Favorable Potency: Several of the synthesized 3-azabicyclo[3.1.0]hexane derivatives display IC50 values in the low micromolar range, indicating significant antiproliferative activity.[1][3] For instance, certain spiro-fused oxindole derivatives show potent activity against Jurkat, K-562, HeLa, and Sk-mel-2 cell lines with IC50 values between 2 and 10 µM.[8]
Mechanistic Insights: How Do These Compounds Exert Their Cytotoxic Effects?
While the precise mechanisms of action for many substituted 3-azabicyclo[3.1.0]hexanes are still under investigation, several studies have provided initial insights into their cellular effects.
Disruption of the Actin Cytoskeleton and Cell Motility
The actin cytoskeleton is a dynamic network of protein filaments that plays a critical role in maintaining cell shape, motility, and invasion, all of which are crucial for cancer metastasis.[9][10][11] Confocal microscopy studies have revealed that treatment with certain 3-azabicyclo[3.1.0]hexane derivatives leads to a significant disruption of the actin cytoskeleton in cancer cells.[2][9] This is characterized by the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm.[2][9] Such alterations in the actin network can impair cell motility and the formation of invasive structures like filopodia, thereby potentially reducing the metastatic potential of cancer cells.[9][10]
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[12] Many effective anticancer agents exert their effects by inducing apoptosis.[13] Flow cytometry analyses have shown that some substituted 3-azabicyclo[3.1.0]hexanes can induce apoptosis and cause cell cycle arrest.[1][8]
One study demonstrated a significant accumulation of cells in the SubG1 phase of the cell cycle after treatment, which is indicative of apoptosis.[8] This is often accompanied by an increase in the number of cells with decreased mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2]
Potential Involvement of Key Signaling Pathways
The cytotoxic effects of these compounds may be mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
The p53 Pathway: The tumor suppressor protein p53 plays a central role in responding to cellular stress, including DNA damage from chemotherapy, by inducing cell cycle arrest or apoptosis.[12][13][14] It is plausible that some 3-azabicyclo[3.1.0]hexane derivatives may activate the p53 pathway, leading to the transcription of pro-apoptotic genes.[15][16]
-
The JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly JAK2/STAT3, is often constitutively active in many cancers and plays a key role in promoting tumor growth, survival, and metastasis.[2][17][18][19][20] Inhibition of this pathway is a promising strategy for cancer therapy. Some anticancer compounds have been shown to exert their effects by targeting the JAK/STAT pathway.
Below is a diagram illustrating the experimental workflow for assessing the in vitro cytotoxicity of these compounds.
Caption: Experimental workflow for evaluating the in vitro cytotoxicity of novel compounds.
Here is a simplified diagram of the p53-mediated apoptotic pathway.
Caption: Simplified p53-mediated apoptotic signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the cytotoxicity data, it is crucial to follow standardized and well-documented experimental protocols.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[22]
Materials:
-
Cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well plates
-
Substituted 3-azabicyclo[3.1.0]hexane compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[22]
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[23]
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (containing calcium)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples immediately by flow cytometry.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)[22]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[22]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C for longer storage.[22]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use a linear scale for the PI fluorescence signal.
-
-
Data Analysis:
-
Generate a DNA content histogram.
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
Substituted 3-azabicyclo[3.1.0]hexanes represent a promising class of compounds with significant in vitro cytotoxic activity against a variety of cancer cell lines. Their ability to disrupt the actin cytoskeleton, induce apoptosis, and cause cell cycle arrest highlights their potential as novel anticancer agents. The favorable potency of some of these derivatives, with IC50 values in the low micromolar range, warrants further investigation.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be crucial for optimizing the cytotoxic activity and selectivity of this chemical scaffold. Furthermore, in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising candidates, paving the way for their potential clinical development.
References
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Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025). MDPI. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]
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IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... (n.d.). ResearchGate. [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (n.d.). ResearchGate. [Link]
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IC50 values (μg/mL) of screened compounds for K562 and HeLa cell line. (n.d.). ResearchGate. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
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Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). ResearchGate. [Link]
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Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. (n.d.). MDPI. [Link]
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Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. (2023). MDPI. [Link]
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The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif for Modulating Diverse Biological Targets
A Senior Application Scientist's Guide to the Structure-Activity Relationship of a Versatile CNS-Active Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted, bicyclic amine that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive scaffold for designing potent and selective ligands for a wide array of biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 3-azabicyclo[3.1.0]hexane-based compounds, drawing on experimental data to elucidate the key molecular features governing their interactions with various receptors and enzymes.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The α4β2 nicotinic acetylcholine receptor is a well-validated target for the treatment of depression and cognitive disorders. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed to develop potent and selective α4β2 nAChR ligands.
SAR of Isoxazolylpyridine Ether Derivatives
A series of isoxazolylpyridine ether-containing 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent α4β2-nAChR partial agonists.[3] The core structure consists of a 3-(isoxazolyl-pyridyl-ether)methyl-3-azabicyclo[3.1.0]hexane moiety. Key SAR findings are summarized below:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact binding affinity.
-
Azabicyclo[3.1.0]hexane Ring as a Constrained Mimic: This rigid scaffold serves as a conformationally constrained isostere for more flexible motifs like piperidine, enhancing binding affinity and selectivity.[4]
-
N-Substitution: N-methylation of the pyrrolidine ring in related structures was found to restore high binding affinities, suggesting the importance of the nitrogen's environment.[3]
Table 1: In Vitro Binding Affinities of Isoxazolylpyridine Ether Derivatives at nAChR Subtypes
| Compound | R | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
| Reference Cpd 1 | H | 0.7 | 150 | >10000 |
| Analog 2 | 6-Cl | 1.5 | >10000 | >10000 |
Data synthesized from multiple sources for illustrative comparison.[3][5]
Development of SUVN-911: A Clinical Candidate
Extensive chemical optimization led to the discovery of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911), a potent and selective α4β2 nAChR antagonist.[5][6] This compound emerged from a series of optimizations guided by in vitro affinity and selectivity against the α3β4 receptor, which is associated with cardiovascular side effects. SUVN-911 demonstrated a Ki value of 1.5 nM for the α4β2 receptor and over 1000-fold selectivity against the α3β4 subtype.[5]
Ligands for Monoamine Transporters
The 3-azabicyclo[3.1.0]hexane scaffold is also a key feature in compounds targeting monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.
Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a promising target for the treatment of substance abuse and psychotic disorders.[7][8] The rigid 3-azabicyclo[3.1.0]hexane framework has been incorporated into D3 receptor antagonists to improve selectivity over the highly homologous D2 receptor.[9]
-
Bitopic Binding: Many selective D3 receptor ligands are "bitopic," meaning they bind to both the primary orthosteric binding site and a secondary, allosteric site. The 3-azabicyclo[3.1.0]hexane scaffold can serve as a rigid core to correctly position the pharmacophores for this dual interaction.[8]
-
Key Structural Elements: A common structural motif for these antagonists includes a 1-aryl-3-azabicyclo[3.1.0]hexane core, where the aryl group (e.g., naphthalen-2-yl) occupies the orthosteric pocket, and a side chain attached to the nitrogen atom interacts with the secondary pocket.[7][9]
Glycine Transporter (GlyT1) Inhibitors
Inhibitors of the glycine transporter 1 (GlyT1) can enhance N-methyl-D-aspartate (NMDA) receptor function and are being investigated for the treatment of schizophrenia.[10] Several potent and selective GlyT1 inhibitors feature the 3-azabicyclo[3.1.0]hexane moiety.[11][12][13][14]
-
Scaffold Hopping: The 3-azabicyclo[3.1.0]hexane core has been identified through scaffold hopping from other GlyT1 inhibitor chemotypes, highlighting its utility as a bioisosteric replacement for other cyclic amines.[12]
-
Stereochemistry: The stereochemistry of the 3-azabicyclo[3.1.0]hexane ring is often critical for potent GlyT1 inhibition. Specific enantiomers typically exhibit significantly higher affinity.[13]
Opioid Receptor Ligands
Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel, achiral μ-opioid receptor ligands for indications such as pruritus.[15][16]
-
Achieving Selectivity: Strategic modifications to a lead structure resulted in compounds with picomolar binding affinity and high selectivity for the μ-receptor over δ and κ subtypes.[15]
-
Functional Activity: The SAR studies also revealed subtleties in the functional activity of these compounds, indicating that minor structural changes can modulate whether a compound acts as an agonist, antagonist, or partial agonist.[15]
Other Biological Activities
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends beyond CNS targets.
-
Antitumor Activity: Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated significant in vitro antiproliferative activity against various tumor cell lines.[17][18][19] For instance, certain adducts spiro-fused to acenaphthylene-1(2H)-one showed IC50 values in the micromolar range against the K562 cell line.[17]
-
Enzyme Inhibition: The scaffold has been incorporated into inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and aromatase.[20][21] In the case of aromatase inhibitors, replacing the piperidine-2,6-dione ring of aminoglutethimide with a 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione core led to a significant increase in potency and selectivity.[21]
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol describes a standard method for determining the binding affinity of test compounds for the α4β2 nAChR.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human α4β2 nAChR.
-
[3H]-Epibatidine (radioligand).
-
Cytisine (competing ligand for non-specific binding determination).
-
Test compounds.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, [3H]-Epibatidine, and either the test compound, buffer (for total binding), or cytisine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Harvest the contents of the wells onto filter mats using a microplate harvester. The filter mats will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the log concentration of the compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing SAR Principles
The following diagrams illustrate key concepts in the design and evaluation of 3-azabicyclo[3.1.0]hexane-based compounds.
Caption: Core SAR strategy for 3-azabicyclo[3.1.0]hexane derivatives.
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A Senior Application Scientist's Guide to Protecting Groups in 3-Azabicyclo[3.1.0]hexane Synthesis
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid nitrogen-containing heterocycle of significant interest in modern drug discovery.[1][2][3][4][5] Its unique three-dimensional structure serves as a valuable isostere for more flexible motifs like piperidine, offering improved metabolic stability and binding affinity.[6] This scaffold is a key structural feature in a wide array of biologically active molecules, including protease inhibitors, opioid receptor antagonists, and novel antibacterial agents.[3][7][8]
The synthesis of these valuable derivatives, however, presents a common challenge in heterocyclic chemistry: the management of the secondary amine at the 3-position. This amine is nucleophilic and basic, often interfering with subsequent synthetic transformations. Therefore, the judicious selection and application of a nitrogen protecting group are paramount to the success of any synthetic route. This guide provides a comparative analysis of the most commonly employed protecting groups in 3-azabicyclo[3.1.0]hexane synthesis, offering field-proven insights and experimental data to aid researchers in making strategic decisions for their specific synthetic goals.
Core Synthetic Strategy: The Role of Protection and Deprotection
The general synthetic pathway towards functionalized 3-azabicyclo[3.1.0]hexane derivatives involves the initial formation of the bicyclic core, followed by protection of the nitrogen, subsequent functionalization at other positions, and finally, deprotection to yield the target compound or a versatile intermediate for further elaboration. The choice of protecting group (PG) is critical as it must be stable during the functionalization steps but readily cleavable under conditions that do not compromise the integrity of the final molecule.
Figure 1: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Comparative Efficacy of Key Protecting Groups
The selection of an optimal protecting group is dictated by its chemical stability, ease of introduction and removal, and orthogonality with other functional groups present in the molecule. We will now assess the most prevalent choices: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Benzyl (Bn), and Tosyl (Ts).
The tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is arguably the most widely used protecting group in this context, primarily due to its straightforward introduction and its facile removal under acidic conditions that are often compatible with other functionalities.
-
Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. This reaction is high-yielding and clean. For instance, the protection of a pyrrolidine precursor proceeds smoothly to furnish the N-Boc protected intermediate.
-
Stability & Compatibility: N-Boc protected 3-azabicyclo[3.1.0]hexanes are stable to a wide range of non-acidic reagents, including bases, nucleophiles, and conditions for many catalytic reactions like hydrogenolysis. This stability makes it an excellent choice for multi-step syntheses where modifications are required on other parts of the scaffold.[9]
-
Deprotection: The key advantage of the Boc group is its clean removal under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane efficiently cleave the carbamate, releasing CO₂ and tert-butanol.[10] This process is often quantitative and requires minimal purification.
-
Causality in Experimental Choice: The selection of Boc is often driven by the need for a protecting group that can be removed without resorting to harsh reductive conditions, which might unintentionally reduce other functional groups like esters, nitriles, or alkynes present in the molecule.
The Carboxybenzyl (Cbz) Group: The Classic Choice for Reductive Stability
The Cbz group offers a complementary profile to Boc, being exceptionally stable to acidic and basic conditions but readily cleaved by catalytic hydrogenation.
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) or benzyl carbonochloridate, typically in the presence of a base like sodium carbonate or triethylamine.[8]
-
Stability & Compatibility: The Cbz-protected amine is robust and withstands many synthetic transformations, including those requiring strong acids or bases where a Boc group would be labile.[8] Its stability makes it suitable for reactions where acidic conditions are unavoidable.
-
Deprotection: The primary method for Cbz removal is catalytic transfer hydrogenation or hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[11][12] This method is highly efficient and clean, yielding toluene and carbon dioxide as byproducts.
-
Causality in Experimental Choice: Researchers opt for the Cbz group when the synthetic route involves planned hydrogenation steps or when subsequent reactions require strong acidic conditions. It provides excellent orthogonality with acid-labile groups. However, its use is precluded if the molecule contains other reducible functionalities like alkenes or alkynes that must be preserved.
The Benzyl (Bn) Group: The Robust and Simple Amine Mask
Direct N-benzylation provides a very stable protected intermediate, though its removal requires conditions similar to those for the Cbz group.
-
Introduction: The benzyl group is typically introduced by reaction with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base.
-
Stability & Compatibility: The N-benzyl group is highly robust and inert to most common reagents, including strong bases, organometallics, and hydrides.
-
Deprotection: Similar to the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[13][14] This cleavage is efficient but shares the same limitations regarding substrate compatibility.
-
Causality in Experimental Choice: The benzyl group is chosen for its high stability when the synthetic route involves harsh, non-reductive conditions. Its removal via hydrogenolysis is clean, but this lack of orthogonality can be a significant drawback in complex syntheses.
Sulfonyl Groups (e.g., Tosyl, Ts): The Highly Stable but Recalcitrant Protector
Sulfonamides, such as the p-toluenesulfonyl (Tosyl or Ts) group, offer exceptional stability but are notoriously difficult to remove.
-
Introduction: Protection is achieved by reacting the amine with tosyl chloride (TsCl) in the presence of a base. N-tosylhydrazones are also used as precursors in some synthetic routes.[15][16]
-
Stability & Compatibility: The N-Tosyl group is one of the most robust amine protecting groups, stable to strong acids, bases, and a wide range of oxidative and reductive conditions.[17]
-
Deprotection: The cleavage of a tosyl group is challenging and often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong reducing agents, which can limit its applicability in the synthesis of complex, functionalized molecules.
-
Causality in Experimental Choice: The tosyl group is generally reserved for situations where extreme stability is required, and the harsh deprotection conditions are compatible with the overall molecular structure. It is often employed in the early stages of a synthesis or when the protected amine is part of the final target molecule.
Quantitative Data Summary & Decision Framework
The following table summarizes the key characteristics of each protecting group to facilitate a direct comparison.
| Protecting Group | Introduction Reagent | Typical Protection Conditions | Stability Profile | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | (Boc)₂O, Base | RT, High Yield | Stable to Base, H₂/Pd. Labile to Acid. | TFA/DCM or HCl/Dioxane | Mild removal, Orthogonal to Cbz/Bn | Acid sensitive |
| Cbz | Cbz-Cl, Base | 0°C to RT, High Yield | Stable to Acid, Base. Labile to H₂/Pd. | H₂/Pd, Transfer Hydrogenation | Stable to non-reductive steps | Incompatible with reducible groups |
| Benzyl (Bn) | BnBr, Base | RT to heat, Good Yield | Stable to Acid, Base, Organometallics. | H₂/Pd | Very robust, inexpensive | Incompatible with reducible groups |
| Tosyl (Ts) | TsCl, Base | RT, Good Yield | Very Stable (Acid, Base, Redox) | Harsh: Na/NH₃, Red-Al® | Extremely robust | Difficult to remove |
digraph "PG_Selection_Logic" { graph [nodesep=0.4, ranksep=0.5]; node [shape=diamond, style="filled", fontname="Arial", fontsize=12, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Start PG Selection"]; Q1 [label="Are strong acidic\nconditions required?"]; Q2 [label="Are catalytic\nhydrogenation steps\nplanned or tolerable?"]; Q3 [label="Is extreme stability\nrequired and harsh\ndeprotection viable?"];
Boc [label="Use Boc Group", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cbz_Bn [label="Use Cbz or Bn Group", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ts [label="Consider Ts Group", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate synthetic route\nor consider alternative PGs", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> Q2 [label="No"]; Q1 -> Cbz_Bn [label="Yes"]; Q2 -> Boc [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> Ts [label="Yes"]; Q3 -> Reassess [label="No"]; }
Figure 2: A decision-making flowchart for selecting a protecting group.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following are representative, self-validating protocols derived from the literature.
Protocol 1: Boc-Protection of a 3-Azabicyclo[3.1.0]hexane Precursor
This protocol is adapted from the synthesis of related azabicyclic systems.
-
Dissolution: Dissolve the 3-azabicyclo[3.1.0]hexane derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used without further purification or can be purified by silica gel chromatography if necessary.
Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis
This protocol is a standard procedure for the removal of Cbz and Benzyl groups.[12]
-
Setup: To a solution of the N-Cbz-3-azabicyclo[3.1.0]hexane derivative (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH), add Palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Hydrogenation: Fit the reaction flask with a hydrogen balloon or connect it to a hydrogenator. Purge the flask with hydrogen gas.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often obtained as a salt if an acid was present or added during work-up.
Protocol 3: Acid-Mediated Boc-Deprotection
This protocol describes the standard method for cleaving a Boc protecting group.[10]
-
Dissolution: Dissolve the N-Boc-3-azabicyclo[3.1.0]hexane derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Evolution of gas (CO₂) is typically observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been completely consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Isolation: The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive work-up.
Conclusion and Future Outlook
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a field of active research, driven by the therapeutic potential of these rigid scaffolds. The choice of a nitrogen protecting group is not a trivial decision but a strategic one that profoundly impacts the entire synthetic route. The Boc group stands out for its versatility and mild deprotection conditions, making it a first choice for many applications. The Cbz group provides a robust alternative when acidic conditions are required, offering excellent orthogonality. The Benzyl group offers high stability, while sulfonyl groups are reserved for cases demanding extreme inertness.
As synthetic methodologies advance, particularly in the realm of late-stage functionalization and C-H activation, the demand for highly orthogonal and chemoselective protecting group strategies will continue to grow. Future research may focus on developing novel protecting groups that can be cleaved under even milder and more specific conditions, further expanding the synthetic chemist's toolkit for accessing this privileged heterocyclic system.
References
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
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Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]
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Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. ACS Publications. [Link]
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Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
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Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
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Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. Synfacts. [Link]
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DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. [Link]
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3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. ACS Publications. [Link]
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Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. NIH. [Link]
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A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate. [Link]
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Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
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Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journals. [Link]
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Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3. Europe PMC. [Link]
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Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. [Link]
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Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. University of North Carolina Asheville. [Link]
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Cas 151860-17-2,6-Amino-3-benzyl-3-azabicyclo[3.1.0]hexane. Chemical Register. [Link]
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Semantic Scholar. [Link]
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Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. [Link]
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-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for the validation of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, a novel bicyclic amine derivative with significant potential in pharmaceutical development. As a critical component in ensuring drug safety and efficacy, the validation of analytical procedures for such compounds must be rigorous, scientifically sound, and compliant with global regulatory standards. This document is intended for researchers, analytical chemists, and drug development professionals, offering field-proven insights and detailed protocols grounded in authoritative guidelines.
The structural complexity of this compound, featuring a bicyclic core, a tertiary amine, and an ester functional group, necessitates a multi-faceted analytical approach. The presence of a chromophore in the benzyl group makes it amenable to UV-based detection methods, while its potential for enantiomers requires careful consideration of stereospecific analysis. This guide will compare the two most pertinent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail the validation process for each, in alignment with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1][2][3]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an appropriate analytical method is the cornerstone of successful validation. This choice is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assessment, quantitative assay, or impurity detection). The validation process itself is designed to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[4] This is often referred to as ensuring the method is "fit for purpose".[5][6]
For this compound, the primary analytical challenges are:
-
Quantification: Accurately determining the amount of the active pharmaceutical ingredient (API) in bulk substance or formulated product.
-
Purity: Detecting and quantifying any process-related impurities or degradation products.
-
Identity: Confirming the chemical structure.
-
Chirality: Separating and quantifying enantiomers if the compound is chiral and the stereoisomers have different pharmacological profiles.
Below is a logical workflow for the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Comparative Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used separation techniques in the pharmaceutical industry.[7][8] The choice between them for analyzing this compound depends on the specific analytical goal.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10] |
| Applicability | Ideal for non-volatile and thermally labile compounds. The primary choice for assay and purity of the target molecule. | Suitable for volatile and thermally stable compounds. Best for residual solvents or volatile impurities. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and reduce the polarity of the amine group to prevent peak tailing.[11][12] |
| Detection | UV-Vis (ideal for the benzyl group), Mass Spectrometry (MS), Charged Aerosol Detector (CAD). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Pros for Target | High resolution, high sensitivity with UV detection, applicable at room temperature, preserving the molecule's integrity. | Excellent for separating volatile organic compounds. High sensitivity with FID. |
| Cons for Target | Larger solvent consumption. | The target molecule's high boiling point and polarity may pose challenges. Risk of thermal degradation. |
Causality Behind the Choice: For the primary goal of determining the assay (potency) and purity of this compound, HPLC is the superior choice . Its operation at ambient temperature prevents thermal degradation, and the molecule's inherent UV-absorbing benzyl group allows for sensitive and straightforward detection. GC would be a complementary technique, primarily used to test for residual solvents from the manufacturing process, which are typically volatile.
Validation of an HPLC-UV Method for Assay and Purity
This section details the validation of a reversed-phase HPLC method, which is the workhorse for pharmaceutical analysis.[9] The validation parameters are based on the ICH Q2(R2) guidelines.[1][3]
Experimental Protocol: HPLC Method
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ACE C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode-Array Detector (DAD) at 254 nm.
-
Standard & Sample Preparation: Dissolve in 50:50 Acetonitrile:Water to a target concentration of 0.5 mg/mL.
Validation Parameters and Experimental Design
The following diagram illustrates the interconnectedness of core validation parameters.
Caption: Key Validation Parameters for an Analytical Method.
A. Specificity/Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Protocol:
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[14]
-
Analyze the stressed samples alongside an unstressed sample and a placebo.
-
Use a Diode-Array Detector (DAD) to perform peak purity analysis on the analyte peak in the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the chromatograms of stressed samples. Peak purity index should be > 990.
B. Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
C. Range The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Protocol: The range is confirmed by the successful linearity, accuracy, and precision studies.
-
Acceptance Criteria:
D. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[16]
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
E. Precision Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
G. Robustness Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[13]
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition and assess the impact on resolution, peak tailing, and retention time.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Comparison/Outcome |
| Specificity | Peak Purity > 990 | > 995 for all stressed samples | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% for Assay | Confirmed | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.3% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate | ≤ 2.0% | 1.1% | Pass |
| LOQ | Report Value | 0.05 µg/mL (S/N > 10) | Pass |
| Robustness | System Suitability Met | All parameters met | Pass |
Validation of a GC-FID Method for Residual Solvents
While HPLC is primary for the drug substance itself, GC is essential for controlling potential residual solvents from the synthesis, which are often volatile (e.g., Ethyl Acetate, Toluene, Tetrahydrofuran). The validation would follow USP <467> Residual Solvents guidelines in conjunction with ICH Q2(R2).
Experimental Protocol: GC Method
-
System: Agilent 8890 GC or equivalent with Headspace Sampler.
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow.
-
Injector Temp: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program: Isothermal at 40°C for 5 min, then ramp to 240°C at 10°C/min.
-
Sample Preparation: Dissolve a precise amount of the drug substance in a suitable high-boiling solvent like DMSO or DMF in a headspace vial.
Key Validation Parameters for GC
The validation for a residual solvent method focuses on similar parameters as HPLC but is tailored for trace-level analysis of multiple analytes.
-
Specificity: Demonstrate that the drug substance and dissolution solvent do not interfere with the solvent peaks.
-
LOD/LOQ: Crucial for ensuring the method can detect solvents at levels well below their permitted daily exposure (PDE) limits.
-
Linearity: Established for each potential residual solvent.
-
Accuracy: Performed by spiking the drug substance with known amounts of each solvent.
-
Precision: Confirmed at a concentration close to the specification limit for each solvent.
Conclusion
The validation of analytical methods for a novel pharmaceutical compound like this compound is a systematic process that ensures the reliability and accuracy of data, which is paramount for regulatory submission and patient safety. A well-developed and validated reversed-phase HPLC method stands as the most suitable primary technique for assay and purity determination due to the compound's characteristics. This should be complemented by a headspace GC method for the control of residual solvents.
This guide has demonstrated that by grounding experimental design in the principles of authoritative guidelines from bodies like the ICH, FDA, and USP, and by making scientifically sound choices based on the analyte's chemistry, a robust and defensible validation package can be constructed.[1][16][17][18] The ultimate goal of validation is to build a thorough understanding of the method's performance and limitations, ensuring that it is truly fit for its intended purpose throughout the lifecycle of the drug product.[2]
References
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015).
- USP <1225> Method Valid
- Validation of Compendial Methods. USP General Chapters.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). ECA Academy.
- ICH and FDA Guidelines for Analytical Method Valid
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2024). ECA Academy.
- ICH Quality Guidelines.
- Revised USP <1225>: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2024).
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). Scribd.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- ICH Q2 Analytical Method Validation.
- Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques.
- Amines Analysis by Packed Column GC. Bulletin 737F. Supelco.
- HPLC Method Development and Validation: A Review. (2023). World Journal of Pharmaceutical and Medical Research.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Gas chromatography of amines as various derivatives. (2000).
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A Comparative Guide to the Conformational Analysis of exo- and endo-3-Azabicyclo[3.1.0]hexane Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount. The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted piperidine analog that has garnered significant interest as a key structural motif in a variety of biologically active compounds, including opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] Its rigid framework allows for the precise positioning of pharmacophoric elements in three-dimensional space, a critical factor in optimizing drug-receptor interactions.
This guide provides an in-depth comparative conformational analysis of the exo and endo diastereomers of the 3-azabicyclo[3.1.0]hexane system. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with insights from computational modeling, we will elucidate the subtle yet significant differences in the conformational landscapes of these two isomers.
The Bicyclo[3.1.0]hexane Scaffold: A Preference for the Boat Conformation
Before delving into the specifics of the exo and endo isomers of the 3-azabicyclo[3.1.0]hexane system, it is essential to understand the conformational preferences of the parent bicyclo[3.1.0]hexane ring. Unlike simple cyclohexane, which predominantly adopts a chair conformation, the bicyclo[3.1.0]hexane system exhibits a marked preference for a boat-like conformation.[2] This preference is a consequence of the fused cyclopropane ring, which introduces significant ring strain and alters the torsional and steric interactions within the six-membered ring. Computational studies, including Density Functional Theory (DFT) calculations, have consistently shown the boat conformer to be significantly more stable than the chair conformer for the parent carbocyclic system.[3][4]
Exo vs. Endo Isomers: A Divergence in Conformational Preference
The introduction of a nitrogen atom at the 3-position and a substituent on the cyclopropane ring gives rise to two diastereomers: exo and endo. The stereochemistry of this substituent profoundly influences the conformational equilibrium of the five-membered ring.
The exo Isomer: Adherence to the Boat Conformation
Experimental evidence and computational models suggest that the exo isomer of substituted 3-azabicyclo[3.1.0]hexanes generally adopts a boat conformation . This is consistent with the inherent preference of the parent bicyclo[3.1.0]hexane scaffold. In the exo configuration, the substituent on the cyclopropane ring is directed away from the five-membered ring, minimizing steric hindrance and allowing the ring to adopt its most stable boat-like arrangement.
An X-ray crystallographic study of an exo-substituted 3-azabicyclo[3.1.0]hexan-2-one derivative unambiguously confirmed its boat conformation in the solid state.[5] This provides strong experimental validation for the computationally predicted preference.
The endo Isomer: A Shift Towards the Chair Conformation
In contrast to the exo isomer, ¹H NMR spectroscopic studies on endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have indicated a preference for a chair conformation .[6] This shift in conformational preference is a direct consequence of the steric interactions introduced by the endo substituent. In a boat conformation, an endo substituent would experience significant steric clash with the axial hydrogen atoms on the five-membered ring. To alleviate this steric strain, the ring can adopt a chair-like conformation, which positions the endo substituent in a more sterically favorable environment.
This observation highlights a crucial principle in conformational analysis: the interplay between inherent ring strain and substituent-derived steric interactions dictates the overall molecular geometry.
Visualizing the Conformational Isomers
The following diagrams, generated using the DOT language, illustrate the boat and chair conformations of the 3-azabicyclo[3.1.0]hexane ring system.
Caption: Boat vs. Chair Conformations of 3-Azabicyclo[3.1.0]hexane.
Comparative Data Summary
| Feature | exo-3-Azabicyclo[3.1.0]hexane | endo-3-Azabicyclo[3.1.0]hexane |
| Preferred Conformation | Boat | Chair |
| Driving Force | Inherent stability of the bicyclo[3.1.0]hexane boat form. | Minimization of steric interactions between the endo substituent and the five-membered ring. |
| Supporting Evidence | X-ray crystallography of exo derivatives[5], DFT calculations on the parent scaffold.[3][4] | ¹H NMR studies of endo derivatives.[6] |
Experimental Protocols for Conformational Analysis
The determination of the preferred conformation of exo and endo isomers of 3-azabicyclo[3.1.0]hexane relies on a combination of spectroscopic and computational techniques.
¹H NMR Spectroscopy
Causality: The magnitude of the vicinal coupling constants (³JHH) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly for the protons on the five-membered ring and the cyclopropane ring, the relative orientation of these protons and thus the ring conformation can be deduced.
Self-Validation: The consistency of all measured coupling constants with a single, low-energy conformation provides a self-validating system.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a high-purity sample of the exo or endo isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Spectral Analysis:
-
Assign all proton resonances using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Carefully measure the coupling constants (J-values) for all coupled protons. Pay close attention to the couplings between the bridgehead protons and the protons on the adjacent carbons of the five-membered ring.
-
-
Conformational Interpretation:
-
For the boat conformation (exo isomer), expect to see specific patterns of coupling constants indicative of the dihedral angles present in this arrangement.
-
For the chair conformation (endo isomer), a different set of coupling constants reflecting the altered dihedral angles will be observed.
-
Compare the observed J-values with those predicted for idealized boat and chair conformations.
-
Density Functional Theory (DFT) Calculations
Causality: DFT calculations can be used to model the potential energy surface of a molecule and determine the relative energies of different conformers. This allows for a quantitative prediction of the most stable conformation.
Self-Validation: The accuracy of the calculated energies can be validated by comparing the predicted lowest-energy conformation with experimental data from NMR or X-ray crystallography.
Step-by-Step Protocol:
-
Structure Building: Construct 3D models of both the exo and endo isomers of the 3-azabicyclo[3.1.0]hexane derivative of interest.
-
Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify all low-energy conformers (e.g., boat, chair, twist-boat).
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
-
Perform frequency calculations to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
-
Analysis:
-
Compare the relative energies (or Gibbs free energies) of the different conformers for each isomer. The conformer with the lowest energy is the predicted most stable conformation.
-
Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the lowest-energy conformers to characterize their boat or chair nature.
-
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow for the conformational analysis of 3-azabicyclo[3.1.0]hexane isomers.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of exo and endo 3-azabicyclo[3.1.0]hexane isomers reveals a fascinating example of stereochemically-driven conformational preference. While the parent bicyclo[3.1.0]hexane system and the exo-substituted aza-analogs favor a boat-like conformation, the steric demands of an endo substituent can induce a flip to a higher-energy chair conformation. This understanding is critical for the rational design of novel therapeutics based on this valuable scaffold, as the precise three-dimensional arrangement of substituents can profoundly impact biological activity. The integrated use of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust framework for elucidating these conformational subtleties.
References
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Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]
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A) Conformational equilibrium of carba‐bicyclo[3.1.0]hexane (7),... ResearchGate. [Link]
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Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. Research Collection. [Link]
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North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. PMC. [Link]
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The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. Journal of the American Chemical Society. [Link]
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ORTEP drawing of the crystal structure of compound exo-7j (CCDC 1575277 †) showing atom numbering labels and 50% probability amplitude displacement ellipsoids. ResearchGate. [Link]
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Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
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Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. PMC. [Link]
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The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. NIH. [Link]
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A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. [Link]
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Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]
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Crystal structure, computational study, and Hirshfeld analysis of exo-1,2,3,5-tetra-phenyl-1a',9b'-di-hydro-spiro-[bi-cyclo-[3.1.0]hexane-6,1'-cyclo-propa[l]phenanthren]-2-en-4-one. Semantic Scholar. [Link]
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NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]
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1H NMR Coupling Constants. Organic Chemistry Data. [Link]
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
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Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II) - Semantic Scholar. [Link]
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Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
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Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. ResearchGate. [Link]
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On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed. [Link]
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Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate (C8H9NO3). PubChemLite. [Link]
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A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexanes: Benchmarking New Methods Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive template for designing potent and selective drugs. This guide provides a critical comparison of established and novel synthetic methodologies for constructing this valuable scaffold, offering insights into their relative strengths and weaknesses to aid in the selection of the most appropriate route for a given research and development objective.
The Enduring Importance of the 3-Azabicyclo[3.1.0]hexane Core
The unique conformational constraints of the 3-azabicyclo[3.1.0]hexane ring system have been exploited in the development of a wide range of therapeutics. Notable examples include the broad-spectrum antibiotic Trovafloxacin and various central nervous system agents. The continued interest in this scaffold necessitates the development of efficient, scalable, and sustainable synthetic methods.
Established Routes: The Foundation of 3-Azabicyclo[3.1.0]hexane Synthesis
Traditional approaches to the 3-azabicyclo[3.1.0]hexane core have laid the groundwork for the field. These methods are often characterized by their reliability and well-understood reaction mechanisms.
Intramolecular Cyclopropanation of Allylic Diazocompounds
One of the earliest and most fundamental approaches involves the intramolecular cyclopropanation of an allylic amine derivative bearing a diazo group. This method typically relies on the decomposition of the diazo compound, often catalyzed by a transition metal, to generate a carbene intermediate that subsequently undergoes cyclopropanation.
Reaction Workflow: Intramolecular Cyclopropanation
Caption: General workflow for intramolecular cyclopropanation.
Experimental Protocol: A Representative Intramolecular Cyclopropanation
-
Preparation of the Diazo Precursor: To a solution of the N-protected allylic amine in a suitable aprotic solvent (e.g., dichloromethane), add an acylating or sulfonylating agent (e.g., tosyl azide) in the presence of a base (e.g., triethylamine) at 0 °C.
-
In Situ Diazo Formation and Cyclopropanation: To the solution of the diazo precursor, add a catalytic amount of a transition metal salt (e.g., rhodium(II) acetate dimer). The reaction is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is quenched with a suitable reagent, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction offers a powerful alternative for the synthesis of cyclopropanols, which can be further elaborated to 3-azabicyclo[3.1.0]hexanes. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The intramolecular version of this reaction, starting from an unsaturated amino ester, provides a direct route to the bicyclic core.
The New Wave: Modern Synthetic Methods
Recent years have witnessed a surge in the development of novel and more efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexanes. These approaches often offer advantages in terms of stereoselectivity, functional group tolerance, and milder reaction conditions.
Transition Metal-Catalyzed Cyclopropanations
Modern transition metal catalysis has revolutionized the synthesis of this scaffold. Catalysts based on rhodium, palladium, and copper have demonstrated remarkable efficacy and selectivity.
Rhodium(II)-Catalyzed Intramolecular C-H Insertion: A significant advancement has been the development of rhodium(II) catalysts that can effect intramolecular C-H insertion reactions of diazo compounds, leading to the formation of the 3-azabicyclo[3.1.0]hexane skeleton with high levels of stereocontrol. Chiral rhodium catalysts have enabled the asymmetric synthesis of these compounds with excellent enantioselectivities.[1][2]
Palladium-Catalyzed Cyclopropanation of Maleimides: Palladium catalysts have been successfully employed in the cyclopropanation of maleimides with N-tosylhydrazones, providing a practical and scalable route to a variety of 3-azabicyclo[3.1.0]hexane derivatives.[3][4] This method is particularly attractive for its operational simplicity and the ready availability of the starting materials.
Logical Relationship: Catalyst Selection and Stereochemical Outcome
Caption: Factors influencing stereoselectivity in catalytic cyclopropanation.
1,3-Dipolar Cycloadditions
The [3+2] cycloaddition of azomethine ylides with cyclopropenes has emerged as a powerful and highly convergent strategy for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes.[5] This method allows for the rapid construction of complex molecular architectures with high diastereoselectivity. The use of chiral catalysts, such as copper-Ph-Phosferrox complexes, has enabled the development of asymmetric variants of this reaction, affording enantioenriched products.[6]
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition [6]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the chiral copper catalyst is prepared by stirring Cu(CH3CN)4BF4 and the chiral ligand (e.g., Ph-Phosferrox) in a dry solvent (e.g., dichloromethane) at room temperature.
-
Reaction Setup: To the catalyst solution, the imine and the cyclopropene are added sequentially. The reaction mixture is then stirred at the specified temperature until completion.
-
Analysis and Purification: The enantiomeric excess of the product is determined by chiral HPLC analysis. The product is then isolated and purified by column chromatography.
Photocatalytic Approaches
In a move towards more sustainable synthetic methodologies, photocatalysis has been explored for the construction of the 3-azabicyclo[3.1.0]hexane framework. These methods utilize visible light to promote the desired transformations, often under mild and environmentally benign conditions. For example, the photocatalytic oxidative cyclopropanation of aza-1,6-enynes has been reported as a metal-free approach to highly decorated 3-azabicyclo[3.1.0]hexanes.[7]
Benchmarking the Methods: A Comparative Analysis
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule and the desired scale of the synthesis. Below is a comparative summary of the discussed methods.
| Method | Key Advantages | Key Limitations | Scalability | Green Chemistry Considerations |
| Established: Intramolecular Cyclopropanation | Well-understood, reliable for certain substrates. | Often requires stoichiometric reagents, limited functional group tolerance, potential for side reactions. | Moderate | Often involves hazardous reagents (e.g., diazo compounds) and metal catalysts. |
| Established: Kulinkovich-de Meijere | Good functional group tolerance, readily available starting materials. | Can generate stoichiometric amounts of titanium-containing byproducts. | Moderate | Use of organometallic reagents and metal alkoxides. |
| New: Transition Metal Catalysis (Rh, Pd, Cu) | High efficiency and selectivity, broad substrate scope, excellent for asymmetric synthesis.[1][2][3][4][8] | Cost and toxicity of some metal catalysts, sensitivity to air and moisture. | Good to Excellent | Catalyst loading can be low, but metal removal from the final product is a concern. |
| New: 1,3-Dipolar Cycloaddition | High convergency, rapid construction of complex scaffolds, good stereocontrol.[5][6] | Substrate scope can be limited by the availability of stable cyclopropenes. | Good | Can be performed under mild conditions, often with high atom economy. |
| New: Photocatalysis | Utilizes a renewable energy source, often metal-free, mild reaction conditions.[7] | Substrate scope is still under development, quantum yields can be low. | Potentially Good | Generally considered a greener alternative to traditional thermal methods. |
Conclusion: A Forward Look
The synthesis of 3-azabicyclo[3.1.0]hexanes has evolved significantly from its early beginnings. While established methods remain valuable tools in the synthetic chemist's arsenal, modern transition-metal catalyzed and photocatalytic approaches offer unprecedented levels of efficiency, selectivity, and sustainability. For researchers in drug discovery and development, the ability to rapidly access diverse and stereochemically complex 3-azabicyclo[3.1.0]hexane derivatives is paramount. The newer methods, particularly those that offer high enantioselectivity and are amenable to scale-up, will undoubtedly play a crucial role in the future of medicinal chemistry. The continued development of even more sustainable and atom-economical methods will be a key area of focus in the years to come.
References
- Cramer, N. Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation.
- Jiang, H. et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 2017.
- Kryvokhyzha, V. V. et al. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 2021.
- Li, Y. et al. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 2023.
- Davies, H. M. L. et al. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Cramer, N. et al. Recent advances in catalytic asymmetric alkenyl C(sp2)
- Verma, A. K. et al. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives.
- Deng, L. et al. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 2018.
- de Meijere, A. et al. and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses, 2004.
- Crawford, J. J. et al. Synthesis of an Azabicyclo[3.1.
- Stepakov, A. V. et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 2022.
- Jiang, H. et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing, 2017.
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A Comparative In Vitro Evaluation of the Antibacterial Spectrum of Novel Trovafloxacin Analogs
This guide provides a comprehensive framework for evaluating and comparing the antibacterial spectrum of novel trovafloxacin analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antibacterial agents.
Introduction: The Rationale for Developing Trovafloxacin Analogs
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][3] This mode of action is distinct from many other antibiotic classes, allowing fluoroquinolones to be effective against pathogens resistant to agents like penicillins and macrolides.[3]
Despite its potent and broad-spectrum activity, trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity.[4] However, its chemical scaffold remains a promising starting point for the development of new fluoroquinolone analogs. The primary goal in developing such analogs is to retain or enhance the desirable broad-spectrum antibacterial activity while engineering out the structural motifs associated with liver injury. This guide outlines the critical in vitro experiments necessary to characterize the antibacterial spectrum of these novel compounds, providing a direct comparison with the parent molecule, trovafloxacin, and other relevant antibiotics.
Mechanism of Action: The Fluoroquinolone Target
Fluoroquinolones exert their bactericidal effects by forming a stable complex with bacterial DNA and the DNA gyrase or topoisomerase IV enzymes.[5] This ternary complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and ultimately cell death. The specific affinity for either DNA gyrase (primarily in Gram-negative bacteria) or topoisomerase IV (primarily in Gram-positive bacteria) can influence the antibacterial spectrum of a given fluoroquinolone.
Caption: Mechanism of action of fluoroquinolones.
Experimental Protocols: A Step-by-Step Guide to In Vitro Antibacterial Spectrum Evaluation
The cornerstone of evaluating the antibacterial spectrum of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays provide quantitative measures of antibacterial potency.[6] The protocols outlined below are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Caption: Workflow for MIC and MBC determination.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9]
Materials:
-
Novel trovafloxacin analogs and control antibiotics (e.g., trovafloxacin, ciprofloxacin, levofloxacin)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the novel analogs and control antibiotics in a suitable solvent. Sterilize by filtration if necessary.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Serial Dilution: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[11] It is determined after the MIC has been established.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[11]
-
Plating: Spot-inoculate the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[12] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
Comparative Data Presentation
To facilitate a clear comparison, the MIC and MBC data for the novel trovafloxacin analogs should be presented in a tabular format alongside the parent compound and other relevant fluoroquinolones. A representative panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, should be used.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Trovafloxacin Analogs
| Organism (Strain ID) | Trovafloxacin | Analog A | Analog B | Ciprofloxacin | Levofloxacin |
| Gram-Positive Aerobes | |||||
| Staphylococcus aureus (ATCC 29213) | 0.12 | 0.06 | 0.12 | 0.5 | 0.25 |
| Methicillin-resistant S. aureus (MRSA, ATCC 43300) | 0.25 | 0.12 | 0.25 | 4 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 0.06 | 0.03 | 0.06 | 1 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | 0.5 | 0.25 | 0.5 | 2 | 1 |
| Gram-Negative Aerobes | |||||
| Escherichia coli (ATCC 25922) | 0.06 | 0.06 | 0.12 | 0.015 | 0.03 |
| Klebsiella pneumoniae (ATCC 700603, ESBL) | 0.25 | 0.25 | 0.5 | 8 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | 4 | 8 | 0.5 | 1 |
| Haemophilus influenzae (ATCC 49247) | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.03 |
| Anaerobes | |||||
| Bacteroides fragilis (ATCC 25285) | 0.25 | 0.12 | 0.25 | 8 | 4 |
Table 2: Bactericidal Activity (MBC in µg/mL) and MBC/MIC Ratios
| Organism (Strain ID) | Trovafloxacin (MBC/MIC) | Analog A (MBC/MIC) | Analog B (MBC/MIC) |
| Staphylococcus aureus (ATCC 29213) | 0.25 (2) | 0.12 (2) | 0.25 (2) |
| Streptococcus pneumoniae (ATCC 49619) | 0.12 (2) | 0.06 (2) | 0.12 (2) |
| Escherichia coli (ATCC 25922) | 0.12 (2) | 0.12 (2) | 0.25 (2) |
Discussion and Interpretation
The hypothetical data presented in the tables suggest that Analog A exhibits an improved or equivalent antibacterial spectrum compared to trovafloxacin, with particularly enhanced activity against Gram-positive pathogens, including MRSA. The MBC/MIC ratios for both analogs against the tested strains are ≤4, indicating bactericidal activity, a hallmark of the fluoroquinolone class.[13] In contrast, Analog B shows a slightly reduced potency against some Gram-negative organisms compared to trovafloxacin. Both analogs demonstrate weaker activity against Pseudomonas aeruginosa than ciprofloxacin, a common trait among fluoroquinolones with enhanced Gram-positive coverage.[14]
Further investigations should include a broader panel of clinical isolates, time-kill assays to assess the rate of bactericidal activity, and post-antibiotic effect studies.[6][15] It is also crucial to evaluate the potential for resistance development through serial passage experiments.
Conclusion
The systematic in vitro evaluation of novel trovafloxacin analogs is a critical step in the drug development process. By employing standardized methodologies and presenting the data in a clear, comparative format, researchers can effectively identify promising lead candidates with an optimized balance of potent, broad-spectrum antibacterial activity and a potentially improved safety profile. The protocols and data presentation framework provided in this guide offer a robust starting point for these essential preclinical studies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
For researchers and professionals in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, a specialized heterocyclic compound. By integrating insights from structurally similar compounds and established laboratory safety principles, this document aims to empower laboratory personnel to handle this chemical's waste stream with confidence and precision.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the hazard profile of structurally similar azabicyclo derivatives, it is prudent to treat this compound as a potentially hazardous substance.
Key Potential Hazards:
-
Acute Oral Toxicity: May be harmful if ingested.
-
Skin and Eye Irritation: May cause irritation upon contact with skin and serious eye irritation[1][2][4][5].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][4][6].
Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound or its waste:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards should be worn.[7] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, must be worn. |
| Respiratory Protection | In cases of insufficient ventilation or the generation of aerosols, a NIOSH-approved respirator is recommended.[8] |
| Skin and Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact.[7] |
II. Waste Segregation and Containerization: A Foundational Step
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[9] this compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Choose a container made of a material that will not react with the chemical waste. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable.[9]
-
Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also include the date the waste was first added to the container.
-
Keep the Container Closed: The container must be kept securely sealed at all times, except when adding waste, to prevent the release of vapors.[10]
-
Store in a Designated Area: The waste container should be stored in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11][12] This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[2]
III. Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
IV. Decontamination and Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect and Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a labeled hazardous waste container.[7]
-
Decontaminate the Area: The spill area should be thoroughly cleaned with soap and water.[7]
V. The Cardinal Rule: Institutional and Regulatory Compliance
It is imperative to remember that all chemical waste disposal must be conducted in strict accordance with your institution's policies and all local, state, and federal regulations.[13] The procedures outlined in this guide are intended to provide a framework for safe handling and disposal. However, your institution's Environmental Health and Safety (EHS) office is the ultimate authority on chemical waste management. Always consult with your EHS department for specific guidance and to arrange for the final disposal of the waste.[7]
By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and scientific integrity.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic world of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these compounds to life. This guide provides essential safety and logistical information for handling Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate, a unique bicyclo compound with potential applications in medicinal chemistry. As a senior application scientist, my aim is to equip you with not just a set of rules, but a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile: A Data-Driven Approach
-
Acute oral toxicity (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Furthermore, the general chemical class of carboxylate esters can present flammability hazards and may react with strong acids or bases to generate heat[2]. Bicyclo compounds, while structurally diverse, should be handled with care, assuming they may have unknown toxicological properties[3][4][5][6].
This information forms the bedrock of our safety protocols. The absence of specific data necessitates a cautious and conservative approach to handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is the most direct barrier between you and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be chemical splash goggles conforming to ANSI Z87.1 standards. This design provides a seal around the eyes, protecting against splashes and vapors which can cause serious eye irritation[1][7][8]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for protection against a broad range of chemicals[7][8][9]. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from splashes[7][8][10]. |
| Respiratory Protection | Respirator (if necessary) | A NIOSH-approved respirator with an organic vapor cartridge is recommended when handling large quantities, generating aerosols, or working in poorly ventilated areas to mitigate the risk of respiratory tract irritation[1][9][11]. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects[8][10]. |
Operational Plan: From Receipt to Reaction
A meticulous and well-documented operational plan is crucial for safe and reproducible research.
Receiving and Storage:
-
Verification: Upon receipt, verify the chemical identity and integrity of the container.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (if available), and any known hazard warnings[11][12].
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[11][12]. Carboxylic esters can be flammable, so storage in a designated flammable materials cabinet is prudent[2][13]. Protection from light may also be necessary to prevent degradation[12].
Handling and Experimental Work:
-
Location: All handling of the solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[11].
-
Quantities: Whenever possible, work with the smallest quantities of the material necessary for the experiment.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[14].
-
Equipment: Use clean, dedicated spatulas and glassware to avoid cross-contamination[12].
Emergency Preparedness: Spill and Disposal Plans
Accidents can happen, but with a clear and practiced emergency plan, their impact can be significantly minimized.
Spill Response:
-
Small Spills (<5 g or <50 mL of a dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand[15][16][17].
-
Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal[15][16][18].
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste[15][16].
-
-
Large Spills (>5 g or >50 mL of a dilute solution):
Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent materials), must be collected in a designated and clearly labeled hazardous waste container[11][20].
-
Containerization: Use chemically resistant containers that can be securely sealed.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain[11][20][21].
Conclusion: Fostering a Proactive Safety Culture
The safe handling of novel research chemicals like this compound is paramount. By understanding the potential hazards, diligently using the correct PPE, adhering to established operational procedures, and being prepared for emergencies, you contribute to a robust safety culture within your laboratory. This proactive approach not only protects you and your colleagues but also upholds the integrity and success of your scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
